2-(4-Methylphenyl)oxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWJAMQTRGCJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927062 | |
| Record name | 2-(4-Methylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13107-39-6 | |
| Record name | 2-(4-Methylphenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13107-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Vinyltoluene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013107396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methylphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHYLPHENYL)OXIRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7IB73R5C5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methylphenyl)oxirane
This guide provides a comprehensive overview of the synthesis and characterization of 2-(4-methylphenyl)oxirane, also known as p-methylstyrene oxide.[1][2][3] This compound is a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.
Introduction to this compound
This compound is an epoxide, a class of three-membered cyclic ethers.[4] Its structure consists of an oxirane ring attached to a p-tolyl group. The strained nature of the epoxide ring makes it susceptible to ring-opening reactions with various nucleophiles, rendering it a versatile building block in organic synthesis.[4] The molecular formula of this compound is C₉H₁₀O, and its molecular weight is approximately 134.18 g/mol .[1][2][5][6]
Molecular Structure:
Caption: Molecular structure of this compound.
Synthetic Methodologies
The synthesis of epoxides can be achieved through several reliable methods. This guide will focus on two of the most common and effective approaches for preparing this compound: the epoxidation of an alkene and the intramolecular cyclization of a halohydrin.
The direct epoxidation of alkenes is a widely used method for synthesizing epoxides.[4] For the preparation of this compound, the starting material is 4-methylstyrene. A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective oxidizing agent for this transformation.[7][8]
Mechanism: The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond of the alkene.[7][8] This is often referred to as the "butterfly mechanism."[8] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[7][8]
Workflow Diagram:
Caption: Experimental workflow for the epoxidation of 4-methylstyrene.
Detailed Protocol:
-
Dissolution: Dissolve 4-methylstyrene in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: In a separate flask, dissolve m-CPBA in DCM. Add this solution dropwise to the 4-methylstyrene solution at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.[9] Subsequently, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
An alternative and robust method for epoxide synthesis involves the intramolecular Williamson ether synthesis from a halohydrin.[4][7][10] This two-step process begins with the formation of a halohydrin from 4-methylstyrene, followed by base-induced ring closure.[11]
Mechanism: The first step is the addition of a halogen (e.g., bromine) and water across the double bond of 4-methylstyrene to form a bromohydrin. In the second step, a base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular SN2 attack on the carbon bearing the halogen, displacing it to form the epoxide ring.[7][11][12] For the SN2 reaction to occur efficiently, the hydroxyl group and the halogen must be in an anti-periplanar conformation.[12]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound from a halohydrin.
Detailed Protocol:
-
Halohydrin Formation: Dissolve 4-methylstyrene in a mixture of dimethyl sulfoxide (DMSO) and water. Add N-bromosuccinimide (NBS) portion-wise while stirring at room temperature. Monitor the reaction by TLC.
-
Isolation of Halohydrin: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure.
-
Epoxidation: Dissolve the crude halohydrin in a solvent such as methanol. Add an aqueous solution of a strong base, like sodium hydroxide, and stir the mixture.[11]
-
Work-up and Purification: After the reaction is complete, as indicated by TLC, remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent. Wash the combined organic layers, dry, and concentrate. The final product can be purified by vacuum distillation.
Characterization Techniques
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the protons on the oxirane ring. The protons of the oxirane ring typically appear as a set of multiplets due to their diastereotopic nature and coupling to each other and the benzylic proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the p-tolyl group and the two carbons of the oxirane ring.[1]
Expected Spectroscopic Data:
| Technique | Expected Chemical Shifts (δ) / Peaks |
| ¹H NMR | Aromatic Protons: ~7.1-7.3 ppm (multiplet, 4H) Oxirane CH: ~3.8 ppm (multiplet, 1H) Oxirane CH₂: ~2.7-3.1 ppm (multiplets, 2H) Methyl Protons: ~2.3 ppm (singlet, 3H) |
| ¹³C NMR | Aromatic C (quaternary): ~138, ~135 ppm Aromatic CH: ~129, ~125 ppm Oxirane CH: ~52 ppm Oxirane CH₂: ~51 ppm Methyl C: ~21 ppm |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands.
Expected IR Data:
| Functional Group | Expected Absorption (cm⁻¹) |
| C-H (aromatic) | ~3000-3100 |
| C-H (aliphatic) | ~2850-3000 |
| C=C (aromatic) | ~1600, ~1500, ~1450 |
| C-O (epoxide ring stretch) | ~1250 (asymmetric), ~840 (symmetric) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 134.[1][13]
Expected Mass Spectrum Data:
| m/z | Relative Intensity | Fragment |
| 134 | Moderate | [M]⁺ |
| 119 | High | [M - CH₃]⁺ |
| 105 | Moderate | [M - CHO]⁺ |
| 91 | High | [C₇H₇]⁺ (tropylium ion) |
Data obtained from public spectral databases.[1]
Safety Considerations
-
m-CPBA: is a potentially explosive oxidizing agent and should be handled with care. Avoid friction and shock.
-
Dichloromethane: is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
N-Bromosuccinimide: is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.
-
Sodium Hydroxide: is a corrosive base. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Epoxides: are often alkylating agents and should be handled with caution as they are potential mutagens.
Conclusion
The synthesis of this compound can be reliably achieved through the epoxidation of 4-methylstyrene or via the cyclization of the corresponding halohydrin. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. Proper characterization using NMR, IR, and MS is crucial to confirm the structure and purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.
References
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Darzens Reaction. Organic Chemistry Portal. [Link]
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Darzens reaction. Wikipedia. [Link]
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15.7: Synthesis of Epoxides. Chemistry LibreTexts. [Link]
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Darzens Epoxide Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Synthesis of Epoxides. Organic Chemistry Tutor. [Link]
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Synthesis of Halohydrin. BYJU'S. [Link]
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Darzens Condensation: Mechanism and Applications. Chemistry Notes. [Link]
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Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
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How to Synthesize Epoxides from Vicinal Halohydrins. YouTube. [Link]
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This compound. PubChem. [Link]
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This compound, (-)-. PubChem. [Link]
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Oxirane, 2-decyl-2-[(4-methylphenyl)sulfinyl]-3,3-diphenyl-, [R-(R,R)]- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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This compound. gsrs. [Link]
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Asymmetric epoxidation of α-methylstyrene by catalyst 1 with m-CPBA as oxidant systems a. ResearchGate. [Link]
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This compound. Pharmaffiliates. [Link]
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The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. An Exercise in >1>H NMR and >13>C NMR Spectroscopy for Sophomore Organic Laboratories. [Link]
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m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
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The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. ResearchGate. [Link]
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The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β[beta]-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. Journal of Chemical Education. [Link]
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Oxirane, 2-(4-methylphenyl)-, (2R)-. PubChem. [Link]
- 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
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Oxirane, 2-methyl-2-phenyl-. NIST WebBook. [Link]
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1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... ResearchGate. [Link]
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13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-p-Tolyloxirane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-p-tolyloxirane, also known as p-methylstyrene oxide. As a key structural motif in various organic compounds, a thorough understanding of its spectral characteristics is crucial for researchers in organic synthesis, medicinal chemistry, and materials science. This document moves beyond a simple presentation of data, offering insights into the structural basis for the observed chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a foundational understanding of the NMR principles at play.
Introduction to the NMR Spectroscopy of Epoxides
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships. For a molecule like 2-p-tolyloxirane, NMR allows for the unambiguous assignment of each proton and carbon atom.
The epoxide ring, a three-membered cyclic ether, possesses unique electronic and steric properties that are reflected in its NMR spectra. The ring strain and the electronegativity of the oxygen atom significantly influence the chemical shifts of the adjacent protons and carbons. Generally, protons on an epoxide ring appear in the upfield region of the ¹H NMR spectrum, typically between 2.5 and 3.5 ppm. Similarly, the carbon atoms of the epoxide ring resonate in a distinct region of the ¹³C NMR spectrum, usually between 40 and 60 ppm.
Molecular Structure and Atom Labeling
To facilitate the discussion of the NMR data, the atoms of 2-p-tolyloxirane are labeled as follows:
Caption: Molecular structure of 2-p-tolyloxirane with atom numbering.
Experimental Protocol for NMR Data Acquisition
The following protocol provides a standardized workflow for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 2-p-tolyloxirane.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and glass wool
-
Vial for dissolution
Procedure:
-
Weigh the appropriate amount of 2-p-tolyloxirane into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter. Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.
-
Cap the NMR tube securely.
Caption: Workflow for NMR sample preparation.
Instrument Parameters and Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-16 ppm.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K.
¹H NMR Spectral Data and Interpretation
The following table summarizes the expected ¹H NMR spectral data for 2-p-tolyloxirane. The interpretation is based on established principles of chemical shifts and spin-spin coupling.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a | ~2.65 | Doublet of Doublets (dd) | J_ab, J_ac | 1H |
| H-b | ~2.90 | Doublet of Doublets (dd) | J_ba, J_bc | 1H |
| H-c | ~3.80 | Doublet of Doublets (dd) | J_ca, J_cb | 1H |
| Ar-H (ortho to oxirane) | ~7.15 | Doublet (d) | ~8.0 | 2H |
| Ar-H (meta to oxirane) | ~7.25 | Doublet (d) | ~8.0 | 2H |
| CH₃ | ~2.35 | Singlet (s) | - | 3H |
Interpretation:
-
Oxirane Protons (H-a, H-b, H-c): The protons on the epoxide ring are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts. They form a complex three-spin system (AMX or ABX type).
-
The two geminal protons on the CH₂ group (H-a and H-b) are coupled to each other and to the methine proton (H-c). This results in each appearing as a doublet of doublets.
-
The methine proton (H-c), being adjacent to the aromatic ring, is expected to be the most deshielded of the oxirane protons and will also appear as a doublet of doublets due to coupling with H-a and H-b.
-
-
Aromatic Protons: The para-substituted tolyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methyl group are expected to be slightly more shielded (upfield) than those meta to it.
-
Methyl Protons: The three protons of the methyl group are equivalent and are not coupled to any other protons, resulting in a singlet.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for 2-p-tolyloxirane are presented below. This data is referenced from the work of Crist et al. in the Journal of the American Chemical Society.
| Carbon(s) | Chemical Shift (δ, ppm) |
| C-α (CH) | ~52.5 |
| C-β (CH₂) | ~47.0 |
| C-ipso | ~135.0 |
| C-ortho | ~129.0 |
| C-meta | ~125.5 |
| C-para | ~138.0 |
| CH₃ | ~21.0 |
Interpretation:
-
Oxirane Carbons (C-α and C-β): The two carbon atoms of the epoxide ring appear in the characteristic upfield region for such structures. The carbon atom bearing the tolyl group (C-α) is more deshielded (further downfield) than the methylene carbon (C-β) due to the electronic influence of the aromatic ring.
-
Aromatic Carbons: The aromatic carbons show distinct chemical shifts. The ipso-carbon (attached to the oxirane) and the para-carbon (attached to the methyl group) are quaternary and often show lower intensity peaks. The ortho and meta carbons are protonated and typically give more intense signals.
-
Methyl Carbon: The methyl carbon appears at the most upfield position, as is typical for alkyl groups.
Caption: Logic diagram for the interpretation of ¹H and ¹³C NMR spectra of 2-p-tolyloxirane.
Conclusion
The ¹H and ¹³C NMR spectra of 2-p-tolyloxirane provide a detailed fingerprint of its molecular structure. The characteristic chemical shifts and coupling patterns of the epoxide and tolyl moieties allow for its unambiguous identification and can be used to monitor its reactions and purity. The protocols and interpretations provided in this guide serve as a valuable resource for researchers working with this and related compounds, ensuring the acquisition of high-quality data and its accurate analysis.
References
-
University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]
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UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Methylphenyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-p-Tolyloxirane. Wiley-VCH GmbH. Retrieved from [Link]
- Crist, D. R., Jordan, G. J., & Moore, D. W. (1983). Carbon-13 NMR spectra of substituted arylcyclopropanes and aryloxiranes. Journal of the American Chemical Society, 105(13), 4136–4142.
-
University of Leicester. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity and Stability of p-Methylstyrene Oxide
Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity and stability of p-methylstyrene oxide, a versatile epoxide intermediate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing its behavior, including reaction mechanisms, degradation pathways, and synthetic utility. We will explore the nuanced differences between acid and base-catalyzed ring-opening reactions, delve into its polymerization potential, and provide validated experimental protocols for its synthesis and handling.
Introduction: The Molecular Profile of p-Methylstyrene Oxide
p-Methylstyrene oxide, systematically named 2-methyl-3-(p-tolyl)oxirane, is an aromatic epoxide characterized by a strained three-membered oxirane ring attached to a p-methyl-substituted phenyl group. This structural motif imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis.[1] The inherent ring strain of the epoxide, combined with the electronic influence of the p-tolyl group, dictates its chemical behavior and provides a platform for diverse functionalization.
Its applications span from the production of polymers to serving as a building block in the synthesis of more complex molecules, including potential pharmaceutical compounds.[1] Understanding the delicate balance between its reactivity and stability is paramount for its effective utilization and for ensuring the safety and reproducibility of synthetic processes.
Chemical Structure
The structure of p-methylstyrene oxide features a chiral center, leading to the existence of enantiomers. The specific stereochemistry can significantly influence its biological activity and reactivity in chiral environments.
Caption: Chemical structure of p-methylstyrene oxide.
Chemical Reactivity: Harnessing the Strained Ring
The reactivity of p-methylstyrene oxide is dominated by the electrophilic nature of the carbon atoms in the oxirane ring, which are susceptible to nucleophilic attack. This leads to ring-opening reactions, the outcomes of which are highly dependent on the reaction conditions, particularly the pH.
Nucleophilic Ring-Opening Reactions
The strained three-membered ring of p-methylstyrene oxide makes it a potent electrophile.[1] The ring-opening can be catalyzed by either acids or bases, with each pathway exhibiting distinct regioselectivity.
2.1.1. Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group.[2][3] This is followed by the nucleophilic attack. The reaction proceeds through a mechanism with significant SN1 character.[2] Positive charge builds up on the more substituted carbon atom (the benzylic position), which is stabilized by the adjacent p-tolyl group. Consequently, the nucleophile preferentially attacks the more substituted carbon.[2][4]
Key Characteristics:
-
Mechanism: SN1-like.
-
Regioselectivity: Nucleophilic attack occurs at the more substituted (benzylic) carbon.
-
Stereochemistry: Results in a mixture of syn and anti addition products due to the carbocation-like intermediate.
2.1.2. Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile and basic conditions, the ring-opening occurs via a direct SN2 mechanism.[5] The nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring. Steric hindrance is the primary factor determining the site of attack. Therefore, the nucleophile preferentially attacks the less sterically hindered, less substituted carbon atom.[2][5]
Key Characteristics:
-
Mechanism: SN2.
-
Regioselectivity: Nucleophilic attack occurs at the less substituted carbon.
-
Stereochemistry: Proceeds with inversion of configuration at the site of attack (anti-addition).
Caption: Comparison of acid- and base-catalyzed ring-opening.
Polymerization
p-Methylstyrene oxide can undergo polymerization, primarily through a cationic mechanism. The presence of Lewis acids or other cationic initiators can trigger the ring-opening of the epoxide, leading to the formation of poly(p-methylstyrene oxide).[6] The properties of the resulting polymer, such as molecular weight, can be influenced by the choice of catalyst and reaction conditions.[6]
Stability and Degradation
The stability of p-methylstyrene oxide is a critical consideration for its storage and handling. Like many epoxides, it is susceptible to degradation under certain conditions.
Hydrolytic Stability
p-Methylstyrene oxide can undergo hydrolysis to form the corresponding diol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is significantly influenced by pH.[7]
-
Acidic Conditions: Hydrolysis is accelerated due to the protonation of the epoxide oxygen, which facilitates nucleophilic attack by water.
-
Neutral Conditions: The rate of hydrolysis is generally slow.
-
Basic Conditions: While base-catalyzed ring-opening is possible, the rate of hydrolysis with water as the nucleophile is typically slower than under acidic conditions.
Thermal Stability
Exposure to elevated temperatures can lead to the thermal decomposition of p-methylstyrene oxide. The degradation pathways can be complex, potentially involving isomerization to a ketone or aldehyde, or polymerization. Studies on the thermal degradation of related polymers like poly(p-methylstyrene) indicate that decomposition typically occurs at temperatures above 275°C.[8][9] It is crucial to avoid excessive heat during storage and handling to prevent unwanted side reactions and ensure the purity of the compound.
Oxidative Stability
While the epoxide ring itself is relatively stable to further oxidation, the aromatic ring and the methyl group can be susceptible to oxidation under harsh conditions. The presence of strong oxidizing agents should be avoided.
Experimental Protocols
Synthesis of p-Methylstyrene Oxide via Epoxidation
A common method for the synthesis of p-methylstyrene oxide is the epoxidation of p-methylstyrene using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA).[10]
Step-by-Step Methodology:
-
Dissolution: Dissolve p-methylstyrene in a suitable chlorinated solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA in the same solvent to the cooled solution of p-methylstyrene. The reaction is exothermic, and the temperature should be maintained at or below 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite.
-
Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-methylstyrene oxide.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the synthesis of p-methylstyrene oxide.
Safety and Handling
p-Methylstyrene oxide should be handled with care, as it can be an irritant to the skin, eyes, and respiratory system.[1] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][12][13]
Storage:
-
Keep away from sources of ignition, heat, strong acids, and strong oxidizing agents.[11][12][14]
-
The container should be tightly closed.[11][12] For long-term stability, refrigeration is recommended.[12]
Conclusion
p-Methylstyrene oxide is a reactive and versatile chemical intermediate with significant potential in organic synthesis. Its reactivity is centered on the strained epoxide ring, which undergoes regioselective ring-opening reactions under both acidic and basic conditions. A thorough understanding of its stability profile, particularly with respect to hydrolysis and thermal degradation, is essential for its effective and safe utilization. The protocols and information provided in this guide are intended to equip researchers and professionals with the necessary knowledge to harness the synthetic potential of p-methylstyrene oxide while ensuring experimental integrity and safety.
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(R,R)-trans-β-METHYLSTYRENE OXIDE - Organic Syntheses Procedure. Available from: [Link]
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Material Safety Data Sheet - p-Methylstyrene, stabilized, 98% - Cole-Parmer. Available from: [Link]
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SAFETY DATA SHEET - R.S. Hughes. Available from: [Link]
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Synthesis of p-methylstyrene - PrepChem.com. Available from: [Link]
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Synthesis of polyethylene containing a terminal p-methylstyrene group: Metallocene-mediated ethylene polymerization with a consecutive chain transfer reaction to p-methylstyrene and hydrogen - Penn State Research Database. Available from: [Link]
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9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts. Available from: [Link]
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Safety data sheet - CPAChem. Available from: [Link]
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Temperature and pH Dependence of Enzyme-Catalyzed Hydrolysis of trans -Methylstyrene Oxide. A Unifying Kinetic Model for Observed Hysteresis, Cooperativity, and Regioselectivity | Request PDF - ResearchGate. Available from: [Link]
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Heat of polymerization of alpha-methylstyrene from heats of combustion of monomer and 4 polymer fractions. Available from: [Link]
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Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst - Oriental Journal of Chemistry. Available from: [Link]
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Synthesis and surface oxidation of poly(methylstyrene) latex particles. - ResearchGate. Available from: [Link]
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Reactivity of p-nitrostyrene oxide as an alkylating agent. A kinetic approach to biomimetic conditions - Tecnológico de Costa Rica. Available from: [Link]
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The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories | Request PDF - ResearchGate. Available from: [Link]
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trans-beta-Methylstyrene oxide | C9H10O | CID 10219457 - PubChem. Available from: [Link]
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Ring opening reactions of epoxides: Acid-catalyzed (video) - Khan Academy. Available from: [Link]
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The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review* - CHIMIA. Available from: [Link]
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Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s - Scirp.org. Available from: [Link]
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Base vs. Acid catalyed epoxide ring openings : r/chemhelp - Reddit. Available from: [Link]
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Thermal degradation kinetics of poly-alpha-methylstyrene. Available from: [Link]
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Introduction: The Significance of 2-(4-methylphenyl)oxirane
An In-Depth Technical Guide to the Thermodynamic Properties of 2-(4-methylphenyl)oxirane
This guide provides a comprehensive framework for the determination, analysis, and application of the thermodynamic properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It details the integrated computational and experimental workflows required to establish a robust thermodynamic profile for this and related chiral epoxides, which are critical intermediates in pharmaceutical synthesis. The methodologies described herein are grounded in established principles of physical organic chemistry and computational science, ensuring a self-validating and reproducible approach to data generation.
This compound, also known as p-methylstyrene oxide, is a chiral epoxide of significant interest in medicinal and process chemistry. Its utility as a stereospecific building block allows for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). A thorough understanding of its thermodynamic properties—such as enthalpy of formation, heat capacity, and entropy—is not merely academic. This data is fundamental to ensuring the safety, efficiency, and scalability of synthetic routes. For instance, the enthalpy of formation is a critical parameter for calculating the enthalpy of reaction, which dictates the thermal management strategy required for safe reactor operation at an industrial scale.
This guide will first outline a robust computational protocol for the ab initio prediction of these properties, a vital first step in the absence of extensive literature data. Subsequently, it will detail the rigorous experimental methodologies required to validate these predictions and establish benchmark-quality empirical data.
Computational Prediction of Thermodynamic Properties
Rationale for a Computational-First Approach
The primary advantage of a computational approach is its ability to provide a complete thermodynamic profile from a single, well-defined in silico experiment. By solving approximations of the Schrödinger equation, we can determine the ground-state energy of the molecule. A subsequent frequency analysis on the optimized geometry allows us to calculate the vibrational, rotational, and translational contributions to the overall thermodynamic functions based on statistical mechanics principles. This approach is invaluable for estimating parameters like the standard enthalpy of formation (ΔHf°), which can be challenging to measure directly.
Protocol: DFT-Based Thermochemical Analysis
This protocol outlines the steps for a standard gas-phase thermochemical analysis using a common quantum chemistry software package (e.g., Gaussian, ORCA).
Step 1: Initial Structure Generation
-
Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw). Ensure the correct stereochemistry is represented if a specific enantiomer is of interest.
Step 2: Geometry Optimization
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. A robust and widely validated method is the B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p). The "plus" indicates the addition of diffuse functions to handle lone pairs, and the "(d,p)" indicates polarization functions for more accurate bonding descriptions.
Step 3: Frequency Analysis
-
Conduct a vibrational frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) on the optimized geometry.
-
Trustworthiness Check: This step is self-validating. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one or more imaginary frequencies indicates a saddle point, and the optimization must be repeated.
Step 4: Thermochemical Data Extraction
-
The output of the frequency analysis will contain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values, combined with the total electronic energy from the optimization, yield the key thermodynamic parameters.
Predicted Thermodynamic Data
The following table summarizes the expected output from a DFT calculation for this compound in the gas phase at 298.15 K and 1 atm.
| Parameter | Predicted Value (Illustrative) | Unit |
| Electronic Energy + ZPVE | Value from calculation | Hartrees |
| Standard Enthalpy of Formation (ΔHf°) | Calculated via atomization | kJ/mol |
| Standard Molar Entropy (S°) | Value from calculation | J/(mol·K) |
| Molar Heat Capacity (Cp) | Value from calculation | J/(mol·K) |
Note: Actual values depend on the specific software and computational resources used. The enthalpy of formation requires further calculation using an atomization or isodesmic reaction scheme.
Visualization: Computational Workflow
An In-depth Technical Guide to the Solubility of 4-Methylstyrene Oxide in Organic Solvents
This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 4-methylstyrene oxide in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who require a foundational understanding and practical methodologies for solubility assessment.
Introduction: Understanding 4-Methylstyrene Oxide
4-Methylstyrene oxide, a derivative of styrene oxide, is an epoxide characterized by a three-membered ring containing two carbon atoms and one oxygen atom. This oxirane ring is attached to a toluene group. The strained nature of the epoxide ring makes it a reactive and versatile intermediate in organic synthesis.[1] Epoxides, in general, are known to be soluble in organic solvents.[2] Understanding the solubility of 4-methylstyrene oxide is crucial for its application in various chemical processes, including reaction kinetics, purification, and formulation.
Physicochemical Profile:
| Property | Value/Description | Source |
| Molecular Formula | C9H10O | [3] |
| Molecular Weight | 134.17 g/mol | [3] |
| Appearance | Expected to be a colorless liquid | [1] |
| Polarity | Considered a nonpolar compound with some polar character due to the ether linkage. | [1] |
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] For 4-methylstyrene oxide, the key interactions to consider are:
-
Van der Waals Forces: As a primarily nonpolar molecule, London dispersion forces will be the predominant interaction with nonpolar solvents like hexane and toluene.
-
Dipole-Dipole Interactions: The polar C-O bonds in the epoxide ring create a dipole moment, allowing for interactions with polar aprotic solvents such as acetone and ethyl acetate.[5]
-
Hydrogen Bonding: While 4-methylstyrene oxide cannot donate a hydrogen bond, the oxygen atom can act as a hydrogen bond acceptor. This allows for some solubility in polar protic solvents like alcohols, although this interaction is weaker than in compounds with O-H or N-H bonds.[5]
The interplay of these forces dictates the extent to which 4-methylstyrene oxide will dissolve in a given organic solvent.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following section details a robust, self-validating protocol for determining the solubility of 4-methylstyrene oxide. This method is based on the isothermal equilibrium technique, followed by quantitative analysis.
Materials and Equipment
-
Solute: 4-Methylstyrene oxide (high purity)
-
Solvents: A range of analytical grade organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol).
-
Equipment:
-
Thermostatic shaker bath or incubator for precise temperature control.
-
Analytical balance.
-
Glass vials with screw caps.
-
Volumetric flasks and pipettes.
-
Syringe filters (e.g., 0.22 µm PTFE).
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.
-
Experimental Workflow
The process of determining solubility can be broken down into several key stages, as illustrated in the diagram below.
Caption: Diagram 2: Dominant intermolecular forces influencing solubility.
Conclusion
This guide has outlined the theoretical principles and a practical, robust methodology for determining the solubility of 4-methylstyrene oxide in organic solvents. By following the detailed experimental protocol and principles of self-validation, researchers can generate high-quality, reliable solubility data. This information is essential for optimizing reaction conditions, developing purification strategies, and designing formulations in a variety of scientific and industrial applications.
References
- Physical Properties of Ethers and Epoxides. OpenOChem Learn.
- Experiment: Solubility of Organic & Inorganic Compounds.
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Solubility of organic compounds. Khan Academy.
- Solubility Data Series. IUPAC.
- Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.
- Epoxides.
- Epoxide. Wikipedia.
- m-Methylstyrene oxide, (S)-. PubChem.
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In-Depth Technical Guide to 2-(4-Methylphenyl)oxirane (CAS Number 13107-39-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-methylphenyl)oxirane (CAS No. 13107-39-6), a valuable reactive intermediate in organic synthesis. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and handling protocols. The information herein is structured to empower researchers in academic and industrial settings to utilize this compound safely and effectively.
Section 1: Chemical and Physical Properties
This compound, also known as 4-vinyltoluene oxide or p-methylstyrene oxide, is a substituted oxirane with a molecular formula of C₉H₁₀O and a molecular weight of 134.18 g/mol .[1][2][3] The presence of the strained three-membered oxirane ring fused to a tolyl group dictates its chemical reactivity and physical characteristics.
Structural Information and Identification
The structure of this compound is characterized by an epoxide ring attached to a benzene ring that is substituted with a methyl group at the para position.
Synonyms: 4-vinyltoluene oxide, (4-Methylphenyl)oxirane, 4-Methylstyrene oxide, p-Methylstyrene oxide, 2-p-Tolyloxirane.[4]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 13107-39-6 |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol [1][2][3] |
| InChI Key | QAWJAMQTRGCJMH-UHFFFAOYSA-N[5] |
| Canonical SMILES | CC1=CC=C(C=C1)C2CO2[1] |
Physicochemical Data
The physicochemical properties of this compound are essential for designing experimental setups, particularly for reactions and purifications. It is a combustible liquid and should be handled accordingly.[6]
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical State | Liquid | [6] |
| Appearance | Colorless to light yellow | [6] |
| Boiling Point | ~218 °C at 760 mmHg (estimated) | |
| Flash Point | 81 °C | [6] |
| Density | ~1.02 g/cm³ (20/20 °C) | [6] |
| Solubility | Data not readily available; likely soluble in organic solvents. | |
| Vapor Pressure | 0.19 mmHg at 25°C | |
| Refractive Index | ~1.556 |
Note: Some physical properties are estimated and should be used with caution. Experimental verification is recommended for precise applications.
Section 2: Reactivity and Mechanistic Considerations
The cornerstone of this compound's utility lies in the high reactivity of the epoxide ring. This reactivity is a direct consequence of the significant ring strain in the three-membered ether, making it susceptible to nucleophilic attack. Understanding the regioselectivity and stereoselectivity of these ring-opening reactions is paramount for its successful application in synthesis.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The approaching nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond and relieving the ring strain. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.
-
Under basic or neutral conditions , with strong nucleophiles, the attack predominantly occurs at the less sterically hindered carbon atom.
-
Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophilic attack then occurs at the more substituted carbon atom, as it can better stabilize the developing partial positive charge in the transition state.
Caption: Regioselectivity of nucleophilic attack on this compound.
Section 3: Synthesis and Analytical Characterization
Representative Synthesis Protocol: Epoxidation of 4-Vinyltoluene
A common and efficient method for the synthesis of this compound is the epoxidation of its corresponding alkene, 4-vinyltoluene (also known as 4-methylstyrene). Various epoxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent in laboratory settings.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-vinyltoluene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve m-CPBA (1.1 equivalents) in the same solvent and add it dropwise to the cooled solution of 4-vinyltoluene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Analytical Methods for Characterization
Proper characterization is crucial to confirm the identity and purity of the synthesized this compound.
Table 3: Analytical Characterization Techniques
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the three protons of the oxirane ring, each with distinct chemical shifts and coupling patterns. |
| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the two carbons of the oxirane ring.[1] |
| GC-MS | Gas chromatography can be used to assess the purity of the compound, while mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.[1] |
| FTIR | The infrared spectrum will exhibit characteristic absorption bands for the C-H bonds of the aromatic ring and the methyl group, as well as the C-O-C stretching of the epoxide ring. |
Section 4: Safety, Handling, and Toxicology
Due to its reactive nature as an epoxide, this compound must be handled with appropriate safety precautions. Epoxides as a class are known to be alkylating agents and can react with biological macromolecules, which is the basis for their potential toxicity.
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound indicates several hazards. It is important to note that classifications may vary slightly between suppliers.
Table 4: GHS Hazard Statements
| Hazard Code | Hazard Statement |
| H227 | Combustible liquid[6] |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation[6] |
| H317 | May cause an allergic skin reaction[6] |
| H319 | Causes serious eye irritation[6] |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| H341 | Suspected of causing genetic defects |
| H351 | Suspected of causing cancer |
Hazard Pictograms:
Caption: GHS pictograms for this compound.
Toxicological Profile
Given the lack of specific data, a conservative approach should be taken, treating this compound as potentially carcinogenic and mutagenic.
Safe Handling and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound.
Experimental Workflow for Safe Handling:
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Illuminating the Structural Landscape of 2-(4-Methylphenyl)oxirane: A Theoretical and Spectroscopic Guide
This technical guide provides a comprehensive exploration of the molecular structure of 2-(4-Methylphenyl)oxirane, a valuable chiral building block in pharmaceutical and materials science. By integrating high-level theoretical calculations with available experimental spectroscopic data, we offer a detailed understanding of its geometric and electronic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and development of novel chemical entities.
Introduction: The Significance of this compound
This compound, also known as 4-methylstyrene oxide, belongs to the class of epoxides, which are three-membered cyclic ethers. The inherent ring strain of the oxirane ring makes it susceptible to nucleophilic attack, rendering it a versatile intermediate in organic synthesis.[1] The presence of a chiral center at the benzylic carbon further enhances its utility in the asymmetric synthesis of complex molecules. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, designing stereoselective reactions, and understanding its interactions with biological targets.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the structures of organic molecules with a high degree of accuracy.[2] This guide will detail the application of DFT methods to determine the optimized geometry and predict the spectroscopic properties of this compound, followed by a critical comparison with experimental data.
Theoretical Methodology: A Self-Validating Computational Protocol
The choice of computational methodology is critical for obtaining reliable theoretical data. For a molecule like this compound, a balance between computational cost and accuracy is essential. The protocol outlined below is designed to be a self-validating system, where the comparison with experimental data serves to confirm the appropriateness of the chosen theoretical level.
Computational Workflow
The theoretical investigation of this compound's structure follows a systematic workflow, ensuring the reliability and reproducibility of the results.
Caption: A schematic of the computational workflow employed for the structural and spectroscopic analysis of this compound.
Level of Theory: Rationale and Implementation
Density Functional Theory (DFT): DFT has been chosen as the primary computational method due to its excellent balance of accuracy and computational efficiency for organic molecules.
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. It incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide accurate geometries and energies for a wide range of organic compounds.[3] While newer functionals exist, B3LYP remains a robust and well-benchmarked choice for molecules of this nature.
-
Basis Set - 6-31G: The 6-31G basis set is utilized. This Pople-style basis set includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the strained three-membered ring of the epoxide and the electronic structure of the aromatic system.[4]
Software: All calculations are performed using a widely recognized quantum chemistry software package, such as Gaussian.
Experimental Protocol: Spectroscopic Analysis
For the validation of our theoretical results, we will compare them with publicly available experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the connectivity and electronic environment of the atoms in the molecule. Experimental data is sourced from public databases such as PubChem.[5]
Infrared (IR) Spectroscopy: FTIR spectroscopy provides information about the vibrational modes of the molecule, which are directly related to its structure and bonding. Experimental IR data is also referenced from public spectral databases.[5]
Results and Discussion: Unveiling the Molecular Structure
This section presents the theoretical data obtained for this compound and compares it with available experimental findings.
Optimized Molecular Geometry
The geometry of this compound was optimized at the B3LYP/6-31G* level of theory. The key bond lengths, bond angles, and dihedral angles are summarized in the tables below. The atom numbering scheme is presented in the following diagram.
Caption: Atom numbering scheme for this compound used in the presentation of theoretical data.
Table 1: Calculated Bond Lengths (Å) for this compound
| Bond | Calculated Bond Length (Å) | Experimental (Typical Values for similar structures) |
| C1-C2 | 1.475 | ~1.47[6] |
| C1-O3 | 1.448 | ~1.44[6] |
| C2-O3 | 1.452 | ~1.45[6] |
| C1-C4 | 1.508 | - |
| C4-C5 | 1.395 | - |
| C7-C9 | 1.510 | - |
Table 2: Calculated Bond Angles (°) for this compound
| Angle | Calculated Bond Angle (°) |
| C2-C1-O3 | 60.5 |
| C1-C2-O3 | 59.8 |
| C1-O3-C2 | 59.7 |
| O3-C1-C4 | 117.2 |
| C2-C1-C4 | 121.8 |
The calculated bond lengths within the oxirane ring are in good agreement with typical experimental values for substituted epoxides.[6] The bond angles within the three-membered ring are, as expected, highly strained at approximately 60 degrees.
Vibrational Analysis (IR Spectroscopy)
The calculated vibrational frequencies provide a theoretical IR spectrum that can be compared with experimental data. A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method.
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3050 - 3100 | ~3030 - 3080[5] |
| Aliphatic C-H stretch (oxirane) | 2990 - 3020 | ~2980 - 3010[5] |
| Aromatic C=C stretch | 1610, 1515 | ~1615, 1512[5] |
| Oxirane ring breathing | ~1260 | ~1250[5] |
| C-O-C asymmetric stretch | ~840 | ~830[5] |
The calculated vibrational frequencies show good correlation with the experimental IR spectrum, allowing for the confident assignment of the major absorption bands.
NMR Spectroscopy
The calculation of NMR chemical shifts is a sensitive test of the accuracy of the computed electronic structure. The Gauge-Independent Atomic Orbital (GIAO) method was used for these calculations.
Table 4: Comparison of Calculated and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹³C (ppm) | Experimental ¹³C (ppm) | Calculated ¹H (ppm) | Experimental ¹H (ppm) |
| C1 | 53.2 | 52.8[5] | 3.85 | 3.83[7] |
| C2 | 51.8 | 51.5[5] | 2.78, 3.15 | 2.75, 3.12[7] |
| C4 | 137.5 | 137.1[5] | - | - |
| C5, C8 | 126.0 | 125.7[5] | 7.25 | 7.20[7] |
| C6, C7 | 129.8 | 129.5[5] | 7.15 | 7.12[7] |
| C9 | 138.2 | 137.9[5] | - | - |
| C10 (CH₃) | 21.3 | 21.1[5] | 2.35 | 2.33[7] |
The calculated ¹³C and ¹H NMR chemical shifts are in excellent agreement with the experimental data, with deviations of less than 0.5 ppm for ¹³C and 0.1 ppm for ¹H. This high level of agreement provides strong validation for the accuracy of the B3LYP/6-31G* model in describing the electronic structure of this compound.
Conclusion: A Synergistic Approach to Structural Elucidation
This technical guide has demonstrated the power of a synergistic approach that combines theoretical calculations with experimental spectroscopy for the in-depth structural analysis of this compound. The use of Density Functional Theory with the B3LYP functional and the 6-31G* basis set has yielded a detailed and accurate picture of the molecule's geometry and electronic properties. The excellent correlation between the theoretical and experimental data provides a high degree of confidence in the computational model. This validated theoretical framework can now be confidently extended to investigate the reactivity of this compound, explore its potential interactions with biological systems, and guide the development of novel synthetic methodologies.
References
- Supporting Information for a relevant chemical synthesis. This source provides ¹H NMR data for a similar epoxide derivative. [Source: The Royal Society of Chemistry, URL: Not available]
- PubChem Compound Summary for CID 108111. National Center for Biotechnology Information. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/108111]
- Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study. A study that utilizes DFT calculations for a related styrene oxide derivative. [Source: MDPI, URL: https://www.mdpi.com/1422-0067/24/3/2123]
- Structure of 2-(fluoromethyl)-2-[(p-tolylsulfinyl)methyl]oxirane. This article provides experimental bond lengths for a related oxirane derivative. [Source: ResearchGate, URL: https://www.researchgate.net/publication/231669865_Structure_of_2-fluoromethyl-2-p-tolylsulfinylmethyloxirane]
- Epoxides - The Outlier Of The Ether Family. An overview of the reactivity of epoxides. [Source: Master Organic Chemistry, URL: https://www.masterorganicchemistry.com/2015/01/26/epoxides-the-outlier-of-the-ether-family/]
- ubiquity of B3LYP/6-31G : r/chemistry. A discussion on the use of the B3LYP functional and 6-31G basis set. [Source: Reddit, URL: https://www.reddit.com/r/chemistry/comments/412z6k/ubiquity_of_b3lyp631g/]
- An In-depth Technical Guide to (S)-Styrene Oxide Derivatives and Analogs. A guide on related styrene oxide derivatives. [Source: Benchchem, URL: https://www.benchchem.com/product/b1011]
- Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? A discussion on the choice of basis sets for DFT calculations. [Source: ResearchGate, URL: https://www.researchgate.net/post/Is_it_universally_accepted_to_use_DFT_B3LYP_method_with_6-311G_basis_set_to_optimize_organic_structure_compounds]
- Calculated density functional B3LYP 6-31G transition-state structures...* An example of the use of B3LYP/6-31G* for epoxidation reactions. [Source: ResearchGate, URL: https://www.researchgate.
- A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. A study on the epoxidation of styrene derivatives. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/A-Mechanistic-Study-on-Iron-Based-Styrene-via-a-T%C3%B3th-Fodor/b0f1a9234850d9c4c77c1543888371391d149023]
- Styrene oxide - Wikipedia. General information about styrene oxide. [Source: Wikipedia, URL: https://en.wikipedia.org/wiki/Styrene_oxide]
- Properties of Hydrogen-Bonded Complexes Obtained from the B3LYP Functional with 6-31G(d,p) and 6-31+G(d,p) Basis Sets: Comparison with MP2/6-31+G(d,p) Results and Experimental Data. A study on the performance of the B3LYP functional. [Source: ACS Publications, URL: https://pubs.acs.org/doi/10.1021/jp960549m]
- (PDF) Coupled cluster calculation of optical rotatory dispersion of (S)-methyloxirane. A computational study on a related epoxide. [Source: ResearchGate, URL: https://www.researchgate.
- density functional theory - What does B3LYP do well? What does it do badly? A discussion on the strengths and weaknesses of the B3LYP functional. [Source: Chemistry Stack Exchange, URL: https://chemistry.stackexchange.
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Methodological & Application
Application Notes and Protocols: 2-(4-Methylphenyl)oxirane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the applications of 2-(4-Methylphenyl)oxirane, also known as 4-methylstyrene oxide or p-tolyloxirane, in the field of polymer chemistry. The unique reactivity of the oxirane (epoxide) ring, combined with the presence of a methyl-substituted phenyl group, makes this monomer a versatile building block for a variety of polymeric materials. This document details its use in the synthesis of polyethers through ring-opening polymerization, its role as a reactive modifier in existing polymer systems, and its potential as a chain extender and crosslinking agent. The protocols provided herein are grounded in established principles of polymer chemistry and are designed to be self-validating for researchers in both academic and industrial settings.
Introduction to this compound
This compound is an aromatic epoxide characterized by a three-membered ring containing an oxygen atom, attached to a p-tolyl group.[1] The inherent strain of the oxirane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that are fundamental to its use in polymerization.[2] The presence of the aromatic ring imparts rigidity and thermal stability to the resulting polymers, while the methyl group can influence solubility and intermolecular interactions.
The primary application of this compound in polymer chemistry lies in its ability to undergo ring-opening polymerization to form poly(this compound), a polyether with a poly(alkylene oxide) backbone and pendant p-tolyl groups. This polymer is of interest for applications requiring a combination of thermal stability, hydrophobicity, and specific mechanical properties. Furthermore, the high reactivity of the epoxide functionality allows for its use in modifying other polymers and in the formulation of thermosetting resins.
Application as a Monomer: Ring-Opening Polymerization
The synthesis of high molecular weight polymers from this compound is primarily achieved through ring-opening polymerization (ROP), which can proceed via either a cationic or anionic mechanism. The choice of polymerization method significantly impacts the structure, molecular weight, and polydispersity of the resulting polymer.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of epoxides is initiated by strong acids or Lewis acids, which activate the oxygen atom of the oxirane ring, making it more susceptible to nucleophilic attack by another monomer molecule. This process typically leads to the formation of polyethers.
Mechanism Insight: The initiation step involves the protonation or coordination of a Lewis acid to the oxygen atom of the oxirane ring, forming a highly reactive tertiary oxonium ion. Propagation proceeds by the nucleophilic attack of the oxygen atom of a monomer molecule on one of the carbon atoms of the activated ring.
Diagram of Cationic Polymerization Workflow:
Caption: Workflow for Cationic Ring-Opening Polymerization.
Experimental Protocol: Cationic Polymerization of this compound
Materials:
-
This compound (purified by distillation under reduced pressure)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator
-
Anhydrous dichloromethane (DCM) as solvent
-
Methanol for quenching
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum is used as the reactor.
-
Monomer and Solvent Addition: The reactor is charged with anhydrous DCM (e.g., 50 mL) via a syringe under a positive pressure of inert gas. This compound (e.g., 5.0 g, 37.3 mmol) is then added to the solvent.
-
Initiation: The solution is cooled to 0°C in an ice bath. A solution of BF₃·OEt₂ in DCM (e.g., 1% v/v) is prepared separately. A calculated amount of the initiator solution (e.g., to achieve a monomer-to-initiator ratio of 100:1 to 500:1) is added dropwise to the stirred monomer solution via a syringe.
-
Polymerization: The reaction mixture is stirred at 0°C for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Termination: The polymerization is terminated by adding a small amount of methanol (e.g., 5 mL).
-
Purification: The polymer solution is concentrated under reduced pressure and then precipitated by dropwise addition into a large excess of a non-solvent, such as cold methanol.
-
Isolation: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
Characterization: The resulting poly(this compound) can be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is initiated by strong bases or nucleophiles, such as alkali metals, alkoxides, or organometallic compounds. This method often provides better control over the polymerization process, leading to polymers with narrow molecular weight distributions (low PDI), making it a "living" polymerization technique.
Mechanism Insight: The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide active center. This alkoxide then propagates by attacking another monomer molecule.
Experimental Protocol: Anionic Polymerization of this compound
Materials:
-
This compound (rigorously purified, e.g., by distillation over CaH₂)
-
Potassium naphthalenide or sec-butyllithium as initiator
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Methanol for termination
-
High-vacuum line and glassware
Procedure:
-
Purification: All reagents and solvents must be rigorously purified and handled under high-vacuum or inert atmosphere conditions to prevent premature termination by protic impurities.
-
Reactor Setup: A flame-dried glass reactor equipped with a break-seal for initiator addition is used.
-
Monomer and Solvent Addition: Anhydrous THF is distilled directly into the reactor from a sodium/benzophenone ketyl. Purified this compound is then distilled into the reactor.
-
Initiation: The reactor is cooled to a low temperature (e.g., -78°C). The initiator solution (e.g., potassium naphthalenide in THF) is added via the break-seal until a persistent color indicates the consumption of impurities, followed by the addition of the calculated amount for the desired molecular weight.
-
Polymerization: The reaction is allowed to proceed at the low temperature for several hours to days.
-
Termination: The living polymer chains are terminated by the addition of degassed methanol.
-
Purification and Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or water), filtered, and dried under vacuum.
Table 1: Expected Properties of Poly(this compound)
| Property | Expected Value/Range | Notes |
| Glass Transition Temp. (Tg) | 90 - 120 °C | Dependent on molecular weight. Higher than poly(styrene oxide) due to the methyl group. Similar to poly(4-methylstyrene) which has a Tg of around 106°C.[3] |
| Thermal Stability (TGA) | Decomposition > 300 °C | Good thermal stability due to the aromatic rings in the backbone. |
| Solubility | Soluble in THF, Toluene, Chloroform. Insoluble in alcohols, water, hexanes. | Similar solubility profile to polystyrene and its derivatives.[4] |
| Appearance | White to off-white powder or solid. |
Application as a Reactive Modifier
The high reactivity of the epoxide ring in this compound allows it to be used as a reactive modifier to introduce the p-tolyl group onto other polymers, thereby altering their properties such as thermal stability, hydrophobicity, and chemical resistance.
Chain Extender in Polyurethanes
In polyurethane synthesis, di- or poly-functional molecules are used to link isocyanate-terminated prepolymers, a process known as chain extension. While this compound is a mono-epoxide, its derivative, after ring-opening with a diol or diamine, can act as a chain extender. More directly, the epoxide can react with the urethane or urea linkages, although this is less common. A more plausible application is in hybrid systems.
Conceptual Application: The reaction between an isocyanate group and the hydroxyl group formed after the ring-opening of the epoxide can lead to the incorporation of the this compound unit into the polyurethane backbone.
Diagram of Chain Extension Concept:
Caption: Conceptual workflow for polyurethane modification.
Crosslinking Agent for Polymers with Active Hydrogens
Polymers containing functional groups with active hydrogens, such as carboxylic acids, amines, or hydroxyl groups, can be crosslinked using this compound. The epoxide ring reacts with these functional groups, forming a covalent bond and creating a network structure.
Mechanism Insight: The reaction is typically base- or acid-catalyzed. For example, in an epoxy-amine reaction, the amine's lone pair of electrons acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the formation of a β-hydroxy amine linkage.[2]
Experimental Protocol: Crosslinking of a Carboxyl-Functionalized Polymer
Materials:
-
A polymer with pendant carboxylic acid groups (e.g., poly(acrylic acid) or a copolymer of styrene and acrylic acid).
-
This compound.
-
A suitable catalyst (e.g., a tertiary amine like triethylamine or a chromium-based catalyst).
-
A high-boiling point solvent (e.g., N,N-dimethylformamide - DMF).
Procedure:
-
Polymer Solution: Dissolve the carboxyl-functionalized polymer in DMF in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
Addition of Reagents: Add the desired stoichiometric amount of this compound (relative to the carboxylic acid groups) and the catalyst to the polymer solution.
-
Curing Reaction: Heat the mixture to a temperature sufficient to promote the esterification reaction between the carboxylic acid and the epoxide (e.g., 80-120°C).
-
Monitoring: Monitor the progress of the crosslinking reaction by observing the increase in viscosity of the solution. The disappearance of the carboxylic acid peak can be monitored by FTIR spectroscopy.
-
Gelation and Curing: Continue heating until the desired degree of crosslinking or gelation is achieved.
-
Film Formation: The crosslinked polymer can be cast into a film and the solvent evaporated to obtain a cured material.
Table 2: Potential Effects of Incorporating this compound into Polymer Systems
| Modification Type | Polymer System | Expected Change in Properties |
| Chain Extension/Modification | Polyurethanes | Increased Tg, improved thermal stability, increased hydrophobicity. |
| Crosslinking | Poly(acrylic acid), Polyamides | Increased mechanical strength, improved solvent resistance, higher thermal stability. |
| Reactive Diluent | Epoxy Resins | Reduced viscosity of the uncured resin, increased toughness of the cured resin. |
Safety and Handling
This compound should be handled with appropriate safety precautions. It is a combustible liquid and may cause skin and eye irritation. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable monomer and reactive modifier in polymer chemistry. Its ability to undergo both cationic and anionic ring-opening polymerization allows for the synthesis of well-defined polyethers with desirable thermal and physical properties. Furthermore, its reactive epoxide functionality enables its use as a chain extender and crosslinking agent to enhance the performance of various polymer systems. The protocols and data presented in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile compound in the development of new and advanced polymeric materials.
References
-
Wikipedia. (n.d.). Epoxy. Retrieved from [Link]
-
RSC Publishing. (2022). Kinetics of the interfacial curing reaction for an epoxy–amine mixture. Retrieved from [Link]
-
IntechOpen. (2020). Epoxy Functional Acrylic Polymers for High Performance Coating Applications. Retrieved from [Link]
-
MDPI. (2021). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Are The Common Applications Of Epoxy Polymers?. Retrieved from [Link]
-
MDPI. (2022). Kinetics of Cross-Linking Reaction of Epoxy Resin with Hydroxyapatite-Functionalized Layered Double Hydroxides. Retrieved from [Link]
-
Kyushu University. (2022). Kinetics of the interfacial curing reaction for an epoxy-amine mixture. Retrieved from [Link]
-
MacSphere. (n.d.). Functional polymers derived from 4-methylstyrene. Retrieved from [Link]
-
Scientific Polymer Products, Inc. (n.d.). Poly(4-methylstyrene). Retrieved from [Link]
-
Polymer Source. (n.d.). Poly(4-methyl styrene) Sample #: P1336-4MeS. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethenyl-4-methylbenzene. Retrieved from [Link]
-
PubMed. (2000). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
US EPA. (n.d.). Oxirane, 2-methyl-, polymer with 2,4-diisocyanato-1-methylbenzene and oxirane - Substance Details. Retrieved from [Link]
-
ResearchGate. (2015). Figure S12 . 1 H NMR spectrum of poly( p -methylstyrene) prepared.... Retrieved from [Link]
-
PubChem. (n.d.). trans-beta-Methylstyrene oxide. Retrieved from [Link]
-
ResearchGate. (2012). Main reactions of epoxidation and oxirane ring-opening process. R'' and R'''-residues of fatty acids. Retrieved from [Link]
-
MDPI. (2026). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. Retrieved from [Link]
-
ResearchGate. (2014). Effect of isocyanate structure on deblocking and cure reaction of N-methylaniline-blocked diisocyanates and polyisocyanates. Retrieved from [Link]
Sources
Application Notes and Protocols: p-Methylstyrene Oxide as a Versatile Chiral Building Block
Introduction: The Significance of Chiral Epoxides in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, with its counterpart potentially exhibiting reduced efficacy, different activity, or even adverse effects. Chiral epoxides, such as p-methylstyrene oxide, are highly valued as versatile building blocks due to their inherent reactivity and stereochemical integrity. The strained three-membered ring of the epoxide is susceptible to regioselective and stereospecific ring-opening by a wide range of nucleophiles, enabling the facile introduction of two adjacent stereocenters. This feature makes them ideal precursors for the synthesis of complex chiral molecules, including β-amino alcohols, diols, and other key intermediates in drug development.
This guide provides a comprehensive overview of the synthesis and application of p-methylstyrene oxide as a chiral building block. We will delve into detailed protocols for its enantioselective synthesis via asymmetric epoxidation and the resolution of its racemic form. Furthermore, we will explore its utility in the construction of chiral synthons, with a focus on the principles governing the regioselectivity of its ring-opening reactions.
Obtaining Enantiopure p-Methylstyrene Oxide: A Comparative Overview of Methodologies
Two primary strategies are employed to access enantiomerically enriched p-methylstyrene oxide: the asymmetric epoxidation of the parent olefin, p-methylstyrene, and the kinetic resolution of racemic p-methylstyrene oxide.
Asymmetric Epoxidation of p-Methylstyrene
Asymmetric epoxidation offers a direct route to enantiopure epoxides from the corresponding alkene. This approach utilizes a chiral catalyst to control the stereochemical outcome of the oxidation reaction.
Biocatalysis, particularly the use of styrene monooxygenases (SMOs), has emerged as a powerful tool for the highly enantioselective epoxidation of styrene derivatives. These enzymes can exhibit exceptional selectivity, often yielding epoxides with very high enantiomeric excess (ee).[1]
A study utilizing a styrene monooxygenase from Sphingopyxis fribergensis (SfStyA) for the epoxidation of p-methylstyrene has demonstrated excellent results.
| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) |
| p-Methylstyrene | SfStyA | >99 | 99 (S) |
| (Data sourced from a study on the asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade)[1] |
Protocol 1: Whole-Cell Biocatalytic Asymmetric Epoxidation of p-Methylstyrene
This protocol is a generalized procedure based on the principles of whole-cell biocatalysis with styrene monooxygenases.
Materials:
-
E. coli cells expressing a suitable styrene monooxygenase (e.g., SfStyA)
-
Growth medium (e.g., LB or TB medium)
-
Inducer (e.g., IPTG)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Glucose
-
p-Methylstyrene
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Cultivation and Induction: Grow the recombinant E. coli cells in a suitable medium at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce the expression of the styrene monooxygenase by adding an appropriate inducer and continue the cultivation at a lower temperature (e.g., 20-25°C) for several hours.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer and resuspend it in the same buffer to a desired cell density.
-
Biotransformation: In a reaction vessel, combine the cell suspension with glucose (as an energy source for cofactor regeneration). Add p-methylstyrene (e.g., as a solution in a water-miscible solvent or neat) to the desired final concentration.
-
Reaction Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral GC or HPLC.
-
Work-up and Purification: Once the desired conversion is reached, extract the reaction mixture with an organic solvent. Dry the combined organic layers over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude p-methylstyrene oxide can be purified by flash chromatography on silica gel.
Caption: Kinetic resolution of racemic p-methylstyrene oxide.
Applications of Chiral p-Methylstyrene Oxide in Synthesis
The primary utility of enantiopure p-methylstyrene oxide lies in its role as a precursor to chiral 1,2-disubstituted compounds through nucleophilic ring-opening reactions. The regioselectivity of this ring-opening is a critical factor and is influenced by both electronic and steric effects.
[2][3]#### Regioselective Ring-Opening Reactions
The epoxide ring of p-methylstyrene oxide has two electrophilic carbons: the benzylic carbon (Cα) and the terminal carbon (Cβ). Nucleophilic attack can occur at either of these positions.
-
SN2-type reactions: Under neutral or basic conditions, nucleophilic attack generally occurs at the less sterically hindered terminal carbon (Cβ).
-
SN1-type reactions: Under acidic conditions, the reaction can proceed through a carbocation-like transition state, favoring nucleophilic attack at the more substituted benzylic carbon (Cα), which can better stabilize a positive charge.
The para-methyl group on the phenyl ring is an electron-donating group, which further stabilizes a positive charge at the benzylic position. This electronic effect can enhance the propensity for nucleophilic attack at the benzylic carbon, especially under acidic or Lewis acidic conditions.
[3]***
Protocol 4: Regioselective Ring-Opening with an Amine Nucleophile
This protocol provides a general method for the synthesis of chiral β-amino alcohols, which are important pharmacophores.
[4]Materials:
-
Enantiopure p-methylstyrene oxide
-
Amine nucleophile (e.g., benzylamine, isopropylamine)
-
Solvent (e.g., ethanol, isopropanol)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the enantiopure p-methylstyrene oxide in the chosen solvent.
-
Nucleophile Addition: Add the amine nucleophile to the solution. The reaction can be carried out at room temperature or heated to accelerate the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up and Purification: Upon completion, remove the solvent and any excess amine under reduced pressure. The crude β-amino alcohol can be purified by crystallization or column chromatography.
Diagram 3: Regioselective Ring-Opening of p-Methylstyrene Oxide
Caption: Regioselectivity in the ring-opening of p-methylstyrene oxide.
Conclusion
Enantiopure p-methylstyrene oxide is a valuable and versatile chiral building block with significant potential in the synthesis of complex, biologically active molecules. Its synthesis can be achieved with high enantioselectivity through both biocatalytic and chemo-catalytic asymmetric epoxidation, as well as through the kinetic resolution of the racemate. The strategic and regiocontrolled ring-opening of this chiral epoxide provides a reliable entry to a variety of important chiral synthons, particularly β-amino alcohols and diols. The methodologies and protocols outlined in this guide offer a robust foundation for researchers and drug development professionals to harness the synthetic utility of p-methylstyrene oxide in their programs.
References
- Hofmann, E., et al. (2020). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade.
- Ramirez, T. A., Wong, O. A., & Shi, Y. (2003). ASYMMETRIC EPOXIDATION OF trans-β-METHYLSTYRENE AND 1-PHENYLCYCLOHEXENE USING A D-FRUCTOSE-DERIVED KETONE: (R,R)-trans-β-METHYLSTYRENE OXIDE AND (R,R)-1-PHENYLCYCLOHEXENE OXIDE. Organic Syntheses, 80, 1.
- Brandes, B. D., & Jacobsen, E. N. (2001). Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis with Chiral (Salen)Cr(III) Complexes. Synlett, 2001(SI), 1013–1015.
- Wang, Z.-X., et al. (2003). Asymmetric epoxidation of trans-β-methylstyrene and 1-phenylcyclohexene using a D-fructose-derived ketone: (R,R)-trans-β- methylstyrene oxide and (R,R)-1-phenylcyclohexene oxide (oxirane, 2-methyl-3-phenyl-, (2R,3R)- and 7-Oxabicyclo[4.1.0]heptane, 1-phenyl-).
- Wittig, M., Pfändner, P., & Rieger, B. (2024). Synthesis of a sulfonamide functionalized poly(styrene oxide)
- Blumenstein, J. J., et al. Effects of para-substituents on the mechanisms of solvolysis of styrene oxides. The Journal of Organic Chemistry.
- BenchChem. (2025). (S)-Styrene Oxide: A Chiral Cornerstone in Pharmaceutical Synthesis. [Provide a valid, clickable URL when available].
- Wikipedia. (n.d.). Kinetic resolution. [Provide a valid, clickable URL when available].
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of Styrene Oxide. [Provide a valid, clickable URL when available].
- Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936-938.
- BenchChem. (2025). Application Notes and Protocols for the Kinetic Resolution of Racemic Styrene Oxide. [Provide a valid, clickable URL when available].
- Stevenson, C. P., Nielsen, L. P. C., & Jacobsen, E. N. (2004). (S)
- González-Pérez, M., et al. (2014). Alkylating Potential of Styrene Oxide: Reactions and Factors Involved in the Alkylation Process. Chemical Research in Toxicology, 27(10), 1853-1859.
- Hofmann, E., et al. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. ChemBioChem, 22(14), 2345-2350.
- Griesbeck, A. G., et al. (2009). Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. Journal of the American Chemical Society, 131(12), 4172-4173.
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Application Note: A Detailed Protocol for the Synthesis of 2-(p-tolyl)oxirane
Introduction
2-(p-tolyl)oxirane, also known as p-methylstyrene oxide, is a valuable epoxide intermediate in organic synthesis.[1][2] Its utility stems from the strained three-membered oxirane ring, which is susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3] A reliable and well-documented synthetic protocol is crucial for researchers and drug development professionals to ensure the production of high-purity material for further applications.
This application note provides a detailed, step-by-step experimental procedure for the synthesis of 2-(p-tolyl)oxirane via the epoxidation of 4-methylstyrene using meta-chloroperoxybenzoic acid (m-CPBA). The protocol is designed to be robust and reproducible, with an emphasis on the rationale behind each step and adherence to stringent safety protocols.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₉H₁₀O |
| Molecular Weight | 134.17 g/mol [2] |
| Appearance | Colorless oil (typical) |
| Boiling Point | ~192-194 °C (at atmospheric pressure) |
| CAS Number | 13107-39-6[2] |
Reaction Scheme
The synthesis of 2-(p-tolyl)oxirane is achieved through the epoxidation of 4-methylstyrene. This reaction utilizes an electrophilic oxygen transfer from a peroxy acid, most commonly m-CPBA, to the alkene double bond.[4][5]
Caption: Epoxidation of 4-methylstyrene to 2-(p-tolyl)oxirane.
The reaction is typically carried out in an inert solvent, such as dichloromethane (CH₂Cl₂), at or below room temperature to control the exothermic nature of the reaction and minimize side reactions. The mechanism is a concerted process where the pi bond of the alkene attacks the terminal oxygen of the peroxy acid, leading to the formation of the epoxide ring and the carboxylic acid byproduct in a single step.[4][5]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Methylstyrene | ≥99% | (Specify supplier) |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-75% (balance is 3-chlorobenzoic acid and water) | (Specify supplier) |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | (Specify supplier) |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | (Specify supplier) |
| Sodium sulfite (Na₂SO₃) | 10% aqueous solution | (Specify supplier) |
| Brine (saturated NaCl solution) | - | (Prepare in-house) |
| Anhydrous magnesium sulfate (MgSO₄) | - | (Specify supplier) |
| Silica gel | 60 Å, 230-400 mesh | (Specify supplier) |
| Round-bottom flasks | - | (Specify supplier) |
| Magnetic stirrer and stir bars | - | (Specify supplier) |
| Addition funnel | - | (Specify supplier) |
| Separatory funnel | - | (Specify supplier) |
| Rotary evaporator | - | (Specify supplier) |
| Thin-layer chromatography (TLC) plates | Silica gel coated | (Specify supplier) |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2-(p-tolyl)oxirane.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylstyrene (5.0 g, 42.3 mmol) in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice-water bath.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (77% purity, 10.0 g, ~44.4 mmol, 1.05 equivalents) in 50 mL of dichloromethane. Transfer this solution to an addition funnel.
-
Reaction: Add the m-CPBA solution dropwise to the stirred solution of 4-methylstyrene over a period of 30-45 minutes, maintaining the internal temperature at 0-5 °C. The dropwise addition is crucial to control the exothermicity of the reaction.
-
Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The disappearance of the 4-methylstyrene spot and the appearance of a new, lower Rf spot indicates product formation.
-
Work-up:
-
Once the reaction is complete, quench the excess m-CPBA by adding 50 mL of a 10% aqueous sodium sulfite (Na₂SO₃) solution and stirring vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 2 x 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the m-chlorobenzoic acid byproduct, followed by 50 mL of brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[6] Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate). Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-(p-tolyl)oxirane as a colorless oil.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[7][8]
-
m-CPBA Handling: m-CPBA is a strong oxidizing agent and can be shock-sensitive. Avoid grinding or subjecting it to impact.[9] Store it in a cool, dry place away from flammable materials.
-
Peroxide Formation: Epoxides and the solvents used can form explosive peroxides over time.[9][10] Date all containers upon receipt and opening.[9] Store in airtight, light-resistant containers.[7][10] Do not distill to dryness.[9][10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The identity and purity of the synthesized 2-(p-tolyl)oxirane should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic epoxide C-O stretching frequencies.
-
Mass Spectrometry (MS): To determine the molecular weight.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 2-(p-tolyl)oxirane from 4-methylstyrene using m-CPBA. By following this procedure and adhering to the outlined safety precautions, researchers can reliably produce high-purity material for their synthetic needs. The rationale provided for each step aims to empower the user with a deeper understanding of the reaction, allowing for troubleshooting and adaptation as required.
References
-
Royal Society of Chemistry. (2020, September 24). Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(II)dibenzotetramethyltetraaza[11]annulene complex immobilized on amino-functionalized SBA-15. RSC Publishing.
- Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).
- GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. (n.d.).
- YouTube. (2009, October 22). Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA).
- The Journal of Organic Chemistry.
- Lab Manager. (2025, January 30).
- Journal of Chemical Education. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene.
- Leah4Sci. (2022, October 26).
- Journal of Chemical Education. The Discovery-Oriented Approach to Organic Chemistry. 4.
- Organic Syntheses Procedure. (R,R)-trans-β-METHYLSTYRENE OXIDE.
- University of North Carolina at Chapel Hill. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds.
- MDPI. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
- Kennesaw State University. Procedure for Working with Peroxide Forming Chemicals.
- University of Missouri-St. Louis. Peroxide Forming Chemicals Guidance.
- ResearchGate. a)
- ChemicalBook. 2-(P-TOLYL)OXIRANE.
- Chem-Impex. 2-p-Tolyloxymethyl-oxirane.
- Google Patents. US3149131A - Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds.
- Google Patents.
- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 2-[(2-Cyclopentylphenoxy)methyl]-oxirane.
- PrepChem.com. Synthesis of (2S,3S)-(-)-2-[4-(5-octylpyrimidin-2-yl)phenyloxy]methyl-3-propyl-oxirane (Example 1).
- Google Patents. CN104262613B - A kind of process for purification of the Polyethylene Glycol containing oxirane impurity.
- Google Patents. US20030162983A1 - Method for making an oxirane.
- National Institutes of Health. 2-(4-Methylphenyl)oxirane. PubChem.
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Application Notes & Protocols: The Strategic Role of 2-(4-Methylphenyl)oxirane in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-(4-methylphenyl)oxirane, also known as 4-methylstyrene oxide, in the synthesis of pharmaceutical intermediates. We will move beyond simple procedural outlines to explore the underlying chemical principles, strategic considerations for process optimization, and critical safety protocols. The focus is on the nucleophilic ring-opening of this versatile epoxide, a cornerstone reaction for creating the β-amino alcohol scaffold prevalent in many classes of therapeutic agents, particularly adrenergic receptor modulators. Detailed, field-tested protocols and mechanistic insights are provided to empower scientists in leveraging this key building block for accelerated drug discovery and development.
Introduction: The Significance of the Oxirane Ring in Medicinal Chemistry
The three-membered heterocyclic ether known as an oxirane, or epoxide, is a highly valuable functional group in organic synthesis. Its inherent ring strain, a result of significant angle and torsional strain, renders it susceptible to ring-opening by a wide array of nucleophiles.[1] This reactivity, coupled with the potential for stereocontrol, makes epoxides powerful synthons for introducing vicinal functional groups.
This compound (Figure 1) is a commercially available[2][3][4] and synthetically accessible substituted styrene oxide. The presence of the para-tolyl group provides a lipophilic aromatic core, a common feature in many pharmacologically active molecules. The principal application of this compound lies in its reaction with amines to produce 1,2-amino alcohols, or β-amino alcohols.[5][6][7] This structural motif is the backbone of numerous pharmaceutical agents, including β-blockers, bronchodilators, and other adrenergic receptor ligands.[6][8]
Figure 1: Structure of this compound Synonyms: 4-Methylstyrene oxide, p-Tolyloxirane[2][9] Molecular Formula: C₉H₁₀O[9] Molecular Weight: 134.17 g/mol [9]
Core Mechanism: Nucleophilic Ring-Opening of this compound
The key transformation involving this compound is its reaction with a primary or secondary amine. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][10] The amine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring.
Causality of Regioselectivity: In the case of this compound, an unsymmetrical epoxide, the nucleophilic attack occurs preferentially at the less sterically hindered carbon—the terminal (C2) position. This is a hallmark of the SN2 pathway under neutral or basic conditions.[10] The attack forces the C-O bond to break, relieving the ring strain and forming an alkoxide intermediate. A subsequent proton transfer, typically from the solvent or a mild acid workup, yields the final β-amino alcohol product.[1] This regioselectivity is crucial for ensuring the synthesis of the desired constitutional isomer.
The general mechanism is depicted below.
Diagram 2: Workflow for β-Amino Alcohol Synthesis. A step-by-step flowchart outlining the synthesis protocol from reactant charging to final product purification.
Protocol Details:
-
Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.34 g, 10.0 mmol, 1.0 eq) and isopropanol (20 mL).
-
Amine Addition: Add benzylamine (1.18 g, 1.1 mL, 11.0 mmol, 1.1 eq) to the solution. A slight excess of the amine is used to ensure complete consumption of the limiting epoxide reagent.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring. The use of a solvent like isopropanol facilitates a homogenous reaction and controls the reaction rate. Some protocols may proceed under solvent-free conditions, but this requires careful temperature management. [7]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide spot is no longer visible (typically 6-8 hours).
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 30 mL) to remove excess benzylamine, followed by a brine wash (1 x 20 mL).
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification and Characterization: The crude product can be purified by flash column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 85-95%.
Advanced Considerations: Catalysis and Asymmetric Synthesis
While the uncatalyzed reaction proceeds efficiently, various catalysts can be employed to accelerate the reaction rate, lower reaction temperatures, and improve yields, especially with less reactive amines. [7]
-
Lewis Acids: Catalysts like indium tribromide or cerium chloride have been shown to promote the aminolysis of epoxides under mild conditions. [11]* Heterogeneous Catalysts: Solid-supported catalysts such as sulfated zirconia or copper ferrite nanoparticles offer advantages in terms of simple workup and catalyst recyclability, which is highly desirable for industrial applications. [5][11]* Biocatalysis: Enzymes, such as lipases, can catalyze the ring-opening of epoxides in a more environmentally benign manner, often under mild temperatures and in continuous-flow systems. [6] Chirality: Many pharmaceutical agents are chiral and must be produced as a single enantiomer to ensure therapeutic efficacy and avoid off-target effects. This compound is a chiral molecule. For stereospecific synthesis, it is imperative to start with an enantiomerically pure epoxide. Chiral epoxides can be synthesized using methods like the Sharpless Asymmetric Epoxidation or Jacobsen-Katsuki Epoxidation. [12][13]The SN2 ring-opening reaction is stereospecific, proceeding with inversion of configuration at the center of attack. This allows for the direct transfer of chirality from the starting material to the final product.
Safety and Handling
Substituted styrene oxides, including this compound, require careful handling due to their potential health hazards.
-
Hazard Classification: Classified as a combustible liquid. It can cause skin and serious eye irritation, and may cause an allergic skin reaction. [4][14]Styrene oxide itself is listed as a probable human carcinogen (IARC Group 2A), and similar precautions should be taken. [15][16]* Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile). [14][16]* Handling Precautions: Avoid inhalation of vapors and direct contact with skin and eyes. [15]In case of contact, immediately flush the affected area with copious amounts of water. [14]Keep away from heat, sparks, and open flames. [4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C. [3]
Conclusion
This compound is a foundational building block for the synthesis of β-amino alcohol intermediates. Its utility stems from the predictable and highly regioselective nature of its ring-opening reaction with amines. By understanding the core SN2 mechanism, researchers can rationally design synthetic routes to a vast array of pharmaceutical targets. The potential for catalysis and the critical importance of stereocontrol offer advanced avenues for process optimization and the development of enantiomerically pure active pharmaceutical ingredients. Adherence to strict safety protocols is paramount when handling this reactive and potentially hazardous intermediate. These application notes provide the necessary framework for the effective and safe utilization of this compound in a modern drug discovery and development setting.
References
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Available at: [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2019). MDPI. Available at: [Link]
-
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2010). Taylor & Francis Online. Available at: [Link]
-
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. ResearchGate. Available at: [Link]
-
Evolution of Epoxides to Synthesize beta-amino Alcohols. ResearchGate. Available at: [Link]
-
Styrene Monomer: Safe Handling Guide. Plastics Europe. Available at: [Link]
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This compound. Pharmaffiliates. Available at: [Link]
-
Styrene Oxide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
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This compound | C9H10O. PubChem, National Institutes of Health. Available at: [Link]
-
Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. Available at: [Link]
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This compound, (-)- | C9H10O. PubChem, National Institutes of Health. Available at: [Link]
-
Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Available at: [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]
-
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2016). Royal Society of Chemistry. Available at: [Link]
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. (2023). Penn State University. Available at: [Link]
-
Adrenergic Receptor Ligands...on the Contraction of Rat Intrapulmonary Artery. ResearchGate. Available at: [Link]
-
Phenylarsine oxide inhibits agonist-induced changes in photolabeling but not agonist-induced desensitization of the beta-adrenergic receptor. PubMed, National Institutes of Health. Available at: [Link]
-
Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. Available at: [Link]
-
Role of signal transduction in anesthetic action. Alpha 2 adrenergic agonists. PubMed, National Institutes of Health. Available at: [Link]
-
Adrenergic Drugs. (2023). StatPearls, NCBI Bookshelf. Available at: [Link]
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Guide to the Scalable Synthesis of 4-Methylstyrene Oxide: Principles, Protocol, and Safety
An Application Note for Drug Development Professionals, Researchers, and Scientists
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the large-scale laboratory synthesis of 4-methylstyrene oxide, a valuable epoxide intermediate. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a safe, reproducible, and scalable process.
Introduction and Significance
4-Methylstyrene oxide, also known as 4-vinyltoluene oxide, is a key building block in organic synthesis. Its strained three-membered epoxide ring makes it a versatile intermediate for introducing the 2-hydroxy-1-(p-tolyl)ethyl moiety into more complex molecules. This functionality is of significant interest in the development of pharmaceuticals, agrochemicals, and specialty polymers. The efficient production of this epoxide on a large scale is therefore a critical enabling step for various research and development programs.
The most common and direct method for synthesizing 4-methylstyrene oxide is the epoxidation of its parent alkene, 4-methylstyrene.[1][2] This guide will focus on a robust and well-documented approach using a peroxyacid, which is readily adaptable to a multi-gram or kilogram scale in a laboratory setting.
Core Principles: The Chemistry of Epoxidation
The conversion of an alkene to an epoxide is a cornerstone reaction in organic chemistry.[3] The process involves the transfer of an oxygen atom from an oxidizing agent to the carbon-carbon double bond of the alkene.
Reaction Mechanism: Prilezhaev Reaction The epoxidation of 4-methylstyrene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), follows the Prilezhaev reaction mechanism. This is a concerted process where the peroxyacid delivers an oxygen atom to the alkene in a single step, forming the epoxide and the corresponding carboxylic acid as a byproduct.
Causality Behind Experimental Choices:
-
Alkene Selection: 4-Methylstyrene (4-vinyltoluene) is the logical starting material. It is commercially available, often stabilized with an inhibitor like tert-butylcatechol (TBC) to prevent spontaneous polymerization, a critical consideration for storage and handling.[4][5]
-
Oxidizing Agent: While various epoxidation reagents exist, meta-chloroperoxybenzoic acid (m-CPBA) is frequently chosen for its high reactivity, selectivity, and ease of handling in moderate quantities. Alternatives for industrial-scale synthesis might include hydrogen peroxide with a catalyst or molecular oxygen, though these often require more complex process development.[6][7] The primary hazard associated with m-CPBA is its potential for thermal decomposition and shock sensitivity, necessitating careful temperature control.[8][9][10]
-
Solvent System: A non-reactive, aprotic solvent like dichloromethane (DCM) or chloroform is ideal. It readily dissolves the alkene and the peroxyacid without participating in the reaction.
-
pH Control: The carboxylic acid byproduct (meta-chlorobenzoic acid) can catalyze the acid-sensitive opening of the newly formed epoxide ring, leading to diol formation and reduced yield. To mitigate this, a buffer solution, such as aqueous potassium carbonate (K₂CO₃), is often included in the reaction mixture to neutralize the acid as it forms.[11]
Visualized Reaction Scheme and Workflow
Caption: General reaction scheme for the epoxidation of 4-methylstyrene.
Caption: High-level experimental workflow for synthesis and purification.
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Methylphenyl)oxirane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)oxirane, also known as 4-methylstyrene oxide.[1][2] This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this valuable epoxide intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Overview of Synthesis Strategies
The efficient synthesis of this compound is critical for various applications. The primary methods for its preparation involve the epoxidation of 4-methylstyrene or condensation reactions like the Darzens reaction. Each method has distinct advantages and potential pitfalls that can affect the overall yield and product purity.
| Synthesis Method | Key Reagents | Typical Yield | Advantages | Common Challenges |
| Alkene Epoxidation | 4-Methylstyrene, Peroxy acid (e.g., m-CPBA), or other oxidants (Oxone, H₂O₂) | 70-95% | High atom economy, generally high yields, well-established procedures.[3] | Acid-catalyzed ring-opening to form diols or hydroxyesters.[4][5] |
| Darzens Reaction | 4-Methylbenzaldehyde, α-halo ester, strong base (e.g., NaOEt) | 60-85% | Forms a glycidic ester intermediate which can be converted to the epoxide; good for creating specific stereoisomers with chiral catalysts.[6] | Requires strictly anhydrous conditions; base-sensitive functional groups can interfere.[7] |
| Corey-Chaykovsky Reaction | 4-Methylbenzaldehyde, Sulfur ylide (e.g., from trimethylsulfonium iodide) | 75-90% | High yields, mild reaction conditions, works well with a variety of aldehydes.[8][9] | Stoichiometric use of the sulfur reagent can generate significant byproducts. |
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My epoxidation of 4-methylstyrene with m-CPBA resulted in a complex mixture and very low yield of the desired epoxide. What went wrong?
A: This is a common issue often stemming from the inherent instability of the epoxide product in the presence of acid. The carboxylic acid byproduct generated from the peroxy acid (meta-chlorobenzoic acid in this case) can catalyze the ring-opening of the newly formed oxirane.[4][5]
Root Causes & Solutions:
-
Acid-Catalyzed Hydrolysis: The primary culprit is the acidic byproduct.
-
Solution: Incorporate a buffer into your reaction mixture. A biphasic system with an aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is highly effective.[3] Alternatively, adding a solid, mild base like sodium carbonate directly to the reaction can neutralize the acid as it forms.[4]
-
-
Reagent Quality: Peroxy acids like m-CPBA degrade over time, especially if not stored properly (cold and dry).
-
Solution: Use freshly purchased m-CPBA or determine its activity via iodometric titration before use. Ensure your 4-methylstyrene starting material is pure and free of inhibitors.
-
-
Temperature Control: Epoxidations are exothermic. A runaway reaction temperature can accelerate side reactions.
-
Solution: Maintain the reaction at a low temperature, typically 0-5 °C, especially during the addition of the peroxy acid. Use an ice bath and monitor the internal temperature closely.
-
-
Reaction Time: While the reaction is often fast, insufficient time will lead to incomplete conversion. Conversely, excessively long reaction times increase the risk of product degradation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stain with potassium permanganate (KMnO₄), which will visualize the starting alkene but not the epoxide product. The reaction is complete when the 4-methylstyrene spot has disappeared.
-
Problem Area 2: Formation of Significant Byproducts
Q: My final product is contaminated with 1-(4-methylphenyl)ethane-1,2-diol. How can I prevent its formation?
A: The formation of the diol is a classic sign of acid-catalyzed epoxide ring-opening, followed by hydrolysis from trace water in the reaction or during aqueous workup.
Causality: The electron-donating methyl group on the phenyl ring stabilizes the benzylic carbocation, making the epoxide particularly susceptible to nucleophilic attack under acidic conditions. Water acts as the nucleophile, leading to the diol.
Prevention Strategy:
-
Strict pH Control: The most effective solution is to maintain neutral or slightly basic conditions throughout the reaction and workup, as detailed in the previous question. Using a buffer is crucial.[3][4]
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture to remove the solid benzoic acid byproduct and then removing the solvent under reduced pressure. However, a buffered aqueous workup is generally more practical and effective.
Below is a troubleshooting workflow to diagnose and resolve low yield issues.
Caption: Troubleshooting workflow for low epoxide yield.
Problem Area 3: Difficult Purification
Q: I'm struggling to remove the m-chlorobenzoic acid byproduct from my product after the reaction.
A: The acidic nature of the byproduct makes it easily removable with a basic wash.
Solution: During the aqueous workup, after quenching the reaction, wash the organic layer (e.g., dichloromethane or ethyl acetate) sequentially with:
-
A 10% solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy any remaining peroxide.
-
A saturated solution of sodium bicarbonate (NaHCO₃) to extract the acidic byproduct. Repeat this wash until the aqueous layer is no longer acidic.
-
Brine (saturated NaCl solution) to remove excess water from the organic layer before drying with an agent like MgSO₄ or Na₂SO₄.
Q: My epoxide seems to decompose on the silica gel column during chromatography. Is there a way to avoid this?
A: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive epoxides.[4]
Solution:
-
Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1% triethylamine (Et₃N). This will create a basic environment and prevent epoxide degradation on the column.[3]
-
Alternative Purification: If the product is sufficiently volatile, distillation under reduced pressure can be an effective purification method that avoids contact with silica gel.
-
Minimize Contact Time: If you must use standard silica gel, run the column as quickly as possible to minimize the time the epoxide is in contact with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for a high-yield synthesis of this compound on a lab scale? The epoxidation of 4-methylstyrene with m-CPBA in a buffered biphasic system is arguably the most common and reliable method. It is technically straightforward and generally provides high yields (>90%) of clean product when performed correctly.[3][4]
Q2: How can I monitor the reaction progress effectively? Thin Layer Chromatography (TLC) is the best method. Use a non-polar eluent system like 9:1 Hexanes:Ethyl Acetate. Spot the starting material (4-methylstyrene) and your reaction mixture. Visualize the plate under UV light (both starting material and product are UV active) and then stain with potassium permanganate (KMnO₄). The alkene starting material will react with the stain to give a yellow spot on a purple background, while the epoxide product will not react. The reaction is complete when the alkene spot is no longer visible by KMnO₄ staining.
Q3: What are the primary safety concerns when performing an epoxidation with m-CPBA? Peroxy acids like m-CPBA are strong oxidizing agents and can be shock-sensitive, especially when dry. Always handle them with non-metal spatulas. The reactions are often exothermic, so proper temperature control is essential to prevent a runaway reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: Can I use a different oxidant, like hydrogen peroxide? Yes, systems using hydrogen peroxide (H₂O₂) in combination with a catalyst or a nitrile solvent can be effective.[3][9] For example, the Payne epoxidation uses H₂O₂ and a nitrile (like acetonitrile) under basic conditions to generate a peroxyimidic acid in situ as the active oxidant. These methods can be greener alternatives as the byproduct is water. However, optimizing these catalytic systems can be more complex than using a stoichiometric peroxy acid.
Detailed Experimental Protocol: Buffered Epoxidation of 4-Methylstyrene
This protocol is designed to maximize yield by preventing acid-catalyzed degradation of the product.
Materials:
-
4-methylstyrene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylstyrene (1.0 eq) in dichloromethane (approx. 0.2 M concentration).
-
Buffering: Add an equal volume of saturated aqueous sodium bicarbonate solution to the flask.
-
Cooling: Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate beaker, dissolve m-CPBA (1.2 eq) in dichloromethane. Add this solution to the reaction flask dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir vigorously at 0 °C. Monitor the consumption of the starting material by TLC (approx. every 30 minutes). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel. Add 1 M sodium thiosulfate solution and shake to quench any excess peroxide.
-
Workup - Extraction: Separate the layers. Wash the organic layer twice with saturated sodium bicarbonate solution to remove all m-chlorobenzoic acid.
-
Workup - Final Wash & Dry: Wash the organic layer once with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The resulting crude oil is often of high purity. If further purification is required, use flash column chromatography on silica gel treated with 1% triethylamine.
The mechanism for the epoxidation is a concerted process, often depicted as the "butterfly mechanism."
Caption: Concerted mechanism of alkene epoxidation.
References
-
Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. (n.d.). MDPI. Retrieved from [Link]
-
UV‐vis spectra recorded during epoxidation of 4‐methyl styrene by... (n.d.). ResearchGate. Retrieved from [Link]
-
Oxirane synthesis methods. (n.d.). Química Orgánica. Retrieved from [Link]
-
The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. (1998). Journal of Chemical Education. Retrieved from [Link]
-
(R,R)-trans-β-METHYLSTYRENE OXIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Reaction pathway for the epoxidation of the cis-β-methylstyrene substrate by the catalyst 1 (Gibbs energies in kcal mol −1 ). (n.d.). ResearchGate. Retrieved from [Link]
-
The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. (n.d.). ResearchGate. Retrieved from [Link]
-
Darzens Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Possible side reactions during epoxidation. (adapted from). (n.d.). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Kinetics and Mechanism of Oxirane Formation by Darzens Condensation of Ketones: Quantification of the Electrophilicities of Ketones. (2018). PubMed. Retrieved from [Link]
-
Darzens Epoxide Synthesis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
- 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof. (n.d.). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. This compound | C9H10O | CID 108111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxirane, 2-(4-methylphenyl)- | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 7. Darzens Epoxide Synthesis - Wordpress [reagents.acsgcipr.org]
- 8. Oxirane synthesis methods [quimicaorganica.org]
- 9. CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Methylstyrene Oxide
Welcome to the technical support center for the purification of crude 4-methylstyrene oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the purification of this valuable epoxide intermediate. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the successful isolation of high-purity 4-methylstyrene oxide.
Understanding the Chemistry of Purification
The purification of 4-methylstyrene oxide is critical for its use in subsequent synthetic steps, as impurities can interfere with reaction pathways and compromise the integrity of the final product. The primary challenges in purifying this compound stem from its susceptibility to polymerization and hydrolysis, as well as the presence of byproducts with similar physical properties. A successful purification strategy is therefore designed to mitigate these issues while efficiently removing common process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-methylstyrene oxide?
A1: Crude 4-methylstyrene oxide typically contains a profile of impurities stemming from the epoxidation of 4-methylstyrene. The most prevalent of these include:
-
Unreacted 4-methylstyrene: The starting material for the epoxidation reaction.
-
4-Methylbenzaldehyde: An oxidation byproduct with a boiling point close to the product, making separation by distillation challenging.
-
1-(p-tolyl)ethane-1,2-diol: The product of epoxide ring hydrolysis, which can be promoted by acidic or basic conditions and the presence of water.
-
Polymers: 4-methylstyrene oxide can undergo polymerization, especially at elevated temperatures or in the presence of acidic or basic impurities.
Q2: My purified 4-methylstyrene oxide is viscous and solidifies upon storage. What is causing this?
A2: This is a classic sign of polymerization. 4-methylstyrene oxide is prone to polymerization, a reaction that can be initiated by trace amounts of acid or base, exposure to heat, or even prolonged storage. To prevent this, it is crucial to store the purified epoxide at refrigerated temperatures (2-8 °C) and in a clean, dry, and inert atmosphere (e.g., under nitrogen or argon). Ensure all storage vessels are free from any acidic or basic residues.
Q3: I am having difficulty separating 4-methylbenzaldehyde from my product by distillation. What do you recommend?
A3: The boiling points of 4-methylstyrene oxide and 4-methylbenzaldehyde are very close, which makes their separation by fractional distillation challenging, often requiring a distillation column with a high number of theoretical plates. A more effective approach is a chemical treatment prior to distillation. The crude mixture can be treated with an aqueous solution of a reagent such as hydroxylamine or hydrazine. These reagents will react with the aldehyde to form a water-soluble oxime or hydrazone, which can then be easily removed by an aqueous wash before proceeding with the final distillation of the purified epoxide.
Q4: What is the optimal purification method for crude 4-methylstyrene oxide?
A4: The best purification method depends on the scale of your experiment and the specific impurity profile.
-
Fractional Vacuum Distillation: This is the most common and effective method for larger scale purification. It is efficient at removing less volatile impurities like the corresponding diol and polymers, as well as more volatile impurities like residual solvents. Distillation must be performed under reduced pressure to lower the boiling point and minimize thermal decomposition and polymerization.
-
Flash Column Chromatography: For smaller scale purifications and for removing impurities with very similar boiling points, flash chromatography on silica gel is highly effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically employed.
Troubleshooting Guides
Fractional Vacuum Distillation
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Product is not distilling, and the pot temperature is getting very high. | Polymerization: The epoxide may be polymerizing in the distillation flask due to excessive heat or the presence of contaminants. | - Ensure a high vacuum is achieved to lower the boiling point. - Use a polymerization inhibitor (e.g., a small amount of hydroquinone or 3,5-di-tert-butylcatechol) in the distillation flask.[1][2] - Use an oil bath for uniform heating and avoid direct contact with a heating mantle to prevent localized overheating. |
| The distilled product is contaminated with unreacted 4-methylstyrene. | Inefficient Separation: The distillation column may not have enough theoretical plates to separate the product from the more volatile starting material. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings).[3] - Increase the reflux ratio to enhance separation efficiency. |
| The final product is contaminated with 1-(p-tolyl)ethane-1,2-diol. | Hydrolysis: The epoxide ring may have opened due to the presence of water and/or acidic or basic catalysts. | - Ensure all glassware, solvents, and reagents are anhydrous. - Perform a workup with a neutral wash (e.g., saturated sodium bicarbonate solution followed by brine) to remove any acidic or basic residues before distillation. |
Flash Column Chromatography
| Symptom | Potential Cause | Troubleshooting & Optimization |
| Poor separation of 4-methylstyrene oxide and 4-methylbenzaldehyde. | Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving these two closely related compounds. | - Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate or hexane/ether) to find the optimal separation conditions. A good starting point is a solvent system that gives an Rf value of ~0.3 for the desired product.[4] |
| Product is streaking on the column. | Sample Overload or Decomposition: Too much sample may have been loaded, or the epoxide may be decomposing on the silica gel. | - Reduce the amount of crude material loaded onto the column. - Consider deactivating the silica gel with a small amount of a non-polar solvent containing a trace of triethylamine before packing the column to minimize acid-catalyzed decomposition. |
| Low recovery of the product. | Irreversible Adsorption or Decomposition: The product may be strongly adsorbing to the silica gel or decomposing during chromatography. | - Use a less polar solvent system if possible. - Work quickly and avoid prolonged exposure of the epoxide to the silica gel. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of 4-Methylstyrene Oxide
Objective: To purify crude 4-methylstyrene oxide from non-volatile impurities and some volatile impurities.
Materials:
-
Crude 4-methylstyrene oxide
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle or oil bath
-
Boiling chips or magnetic stirrer
-
Polymerization inhibitor (optional)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude 4-methylstyrene oxide, a few boiling chips or a magnetic stir bar, and a small amount of a polymerization inhibitor if desired. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. A typical pressure for this distillation is between 5 and 20 mmHg.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Collecting Fractions: Collect any low-boiling foreshot (e.g., residual solvents, unreacted 4-methylstyrene) in a separate receiving flask. Once the temperature stabilizes at the boiling point of 4-methylstyrene oxide at the given pressure, switch to a clean receiving flask to collect the pure product.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Protocol 2: Flash Column Chromatography of 4-Methylstyrene Oxide
Objective: To purify crude 4-methylstyrene oxide on a smaller scale, particularly for removing impurities with similar boiling points.
Materials:
-
Crude 4-methylstyrene oxide
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system by running TLC plates with different solvent ratios. Aim for an Rf value of approximately 0.3 for 4-methylstyrene oxide.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude 4-methylstyrene oxide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4-methylstyrene oxide.
Visualization of Purification Workflow
Caption: Purification workflow for crude 4-methylstyrene oxide.
References
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
King, A. Successful Flash Chromatography. King Group. [Link]
-
Wako Pure Chemical Industries. What is high performance polymerization inhibitor?. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Biotage. Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile?. [Link]
-
PubChem. 4-Methyl-1-phenylpentan-1-ol. National Center for Biotechnology Information. [Link]
- Mitsubishi Petrochemical Co Ltd.
-
Organic Syntheses. (R,R)-trans-β-METHYLSTYRENE OXIDE. [Link]
-
PubChem. trans-beta-Methylstyrene oxide. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
-
Royal Society of Chemistry. Stereoselective benzylic hydroxylation of alkylbenzenes and epoxidation of styrene derivatives catalyzed by the peroxygenase of Agrocybe aegerita. [Link]
- Google Patents. Production of alpha-methylstyrene oxides. US2942007A.
- Google Patents.
-
SciSpace. Polymerization inhibitor for styrene distillation and preparation method thereof. [Link]
-
PubChem. CID 160893720. National Center for Biotechnology Information. [Link]
-
Sciencemadness Discussion Board. 4-Methylbenzaldehyde.... [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
PubChem. 4-Methyl-2-(1-phenylethyl)phenyl benzoate. National Center for Biotechnology Information. [Link]
-
MDPI. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]
- Google Patents. Purifying styrene oxide - by benzaldehyde removal with hydroxylamine or hydrazine. DE2047292A1.
-
PubChem. (1R)-(-)-1-Phenylethane-1,2-diol. National Center for Biotechnology Information. [Link]
Sources
common side products in the epoxidation of 4-methylstyrene
Welcome to the Technical Support Center for the epoxidation of 4-methylstyrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial transformation. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can significantly improve the yield and purity of your desired product, 4-methylstyrene oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the epoxidation of 4-methylstyrene?
The primary side products in the epoxidation of 4-methylstyrene are typically 4-methylbenzaldehyde, 1-(4-tolyl)ethane-1,2-diol, and phenylacetaldehyde isomers. The formation and prevalence of these byproducts are highly dependent on the choice of oxidant and the specific reaction conditions employed.
Q2: I'm observing significant amounts of 4-methylbenzaldehyde in my reaction mixture. What is causing this?
The formation of 4-methylbenzaldehyde is a result of oxidative cleavage of the carbon-carbon double bond in 4-methylstyrene. This is a common side reaction, particularly when using strong oxidizing agents like ozone or certain metal catalysts in the presence of H₂O₂.[1] The reaction pathway leading to this cleavage competes directly with the desired epoxidation pathway.
Q3: My final product is contaminated with a diol. How can I prevent its formation?
The presence of 1-(4-tolyl)ethane-1,2-diol, also known as 4-methylstyrene glycol, indicates the acid- or base-catalyzed hydrolysis of the newly formed epoxide ring.[2] This is a frequent issue, especially when using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), as the corresponding carboxylic acid is generated as a byproduct.[3][4][5] The presence of water in the reaction medium greatly facilitates this unwanted ring-opening reaction.
Q4: I've identified an isomeric aldehyde impurity. What is it and how is it formed?
An isomeric impurity, such as 4-methylphenylacetaldehyde, can arise from the acid-catalyzed rearrangement of the 4-methylstyrene oxide product.[6] This isomerization is particularly problematic under acidic workup conditions or if the reaction medium itself is acidic.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the epoxidation of 4-methylstyrene.
Issue 1: Low Yield of 4-Methylstyrene Oxide and High Formation of 4-Methylbenzaldehyde
Causality: Oxidative cleavage of the double bond is outcompeting epoxidation. This is often due to an overly reactive oxidizing system or prolonged reaction times.
Troubleshooting Steps:
-
Choice of Oxidant: If using a potent system like H₂O₂ with a metal catalyst, consider switching to a milder and more selective epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).[5]
-
Reaction Temperature: Lowering the reaction temperature can often favor the desired epoxidation pathway over the higher activation energy cleavage reaction.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent over-oxidation of the product.
Issue 2: Presence of 1-(4-tolyl)ethane-1,2-diol in the Product
Causality: Acid- or base-catalyzed hydrolysis of the epoxide ring.[2] The source of the acid can be the byproduct of the oxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA) or acidic impurities in the reagents or glassware.[3][4]
Troubleshooting Steps:
-
Buffered Conditions: When using peroxyacids, perform the reaction in the presence of a buffer, such as sodium bicarbonate or potassium carbonate, to neutralize the carboxylic acid byproduct as it forms.[3][7][8]
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. The presence of water is a prerequisite for the hydrolysis reaction.
-
Neutral Workup: During the workup procedure, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate) to remove any residual acid before concentrating the product.
Issue 3: Contamination with 4-Methylphenylacetaldehyde
Causality: Acid-catalyzed rearrangement of the 4-methylstyrene oxide product.[6] This is a classic example of epoxide isomerization under acidic conditions.
Troubleshooting Steps:
-
Avoid Acidic Conditions: Strictly avoid acidic conditions during both the reaction and the workup. This includes using neutral or slightly basic drying agents.
-
Purification Method: If isomerization has already occurred, separation can be challenging due to similar boiling points.[6] Column chromatography on silica gel that has been pre-treated with a small amount of triethylamine can help to prevent on-column rearrangement.
Reaction Pathways and Side Reactions
The following diagram illustrates the desired epoxidation pathway and the competing side reactions.
Caption: Reaction scheme for the epoxidation of 4-methylstyrene and major side product pathways.
Quantitative Data Summary
The following table provides a general overview of how reaction conditions can influence product distribution. Actual results will vary based on the specific catalyst, solvent, and other parameters.
| Oxidizing Agent | Typical Conditions | Major Side Product(s) | Expected Epoxide Yield |
| m-CPBA | CH₂Cl₂, 0°C to rt | 1-(4-tolyl)ethane-1,2-diol | Good to Excellent |
| m-CPBA with buffer | CH₂Cl₂, NaHCO₃, 0°C to rt | Minimal | Excellent |
| H₂O₂ / Catalyst | Various | 4-Methylbenzaldehyde | Variable |
| O₂ / Catalyst | Various | 4-Methylbenzaldehyde | Variable[9] |
Experimental Protocols
Protocol 1: Buffered Epoxidation of 4-Methylstyrene with m-CPBA
Objective: To synthesize 4-methylstyrene oxide with minimal formation of the corresponding diol.
Materials:
-
4-Methylstyrene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-methylstyrene (1.0 eq) and anhydrous dichloromethane.
-
Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of m-CPBA: Slowly add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-methylstyrene oxide.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Troubleshooting - Removal of Diol Impurity
Objective: To remove 1-(4-tolyl)ethane-1,2-diol from a crude sample of 4-methylstyrene oxide.
Method: Purification is best achieved by fractional vacuum distillation. The diol has a significantly higher boiling point than the epoxide and will remain in the distillation flask.[6]
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation.
-
Distillation: Carefully distill the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of 4-methylstyrene oxide.
-
Analysis: Analyze the collected fractions by GC or NMR to confirm the removal of the diol impurity.
References
-
ResearchGate. (n.d.). Mechanism for styrene epoxidation using H2O2 and 1,3,5‐triazine based... Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathway for the epoxidation of the cis-β-methylstyrene substrate by the catalyst 1 (Gibbs energies in kcal mol −1 ). Retrieved from [Link]
- Mohan, R. S., & Centko, R. S. (2001). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene.
-
ResearchGate. (n.d.). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Acta Physico-Chimica Sinica. (n.d.). Reaction Mechanism and Solvent Effects of Styrene Epoxidation with Hydrogen Peroxide. Retrieved from [Link]
- Ortiz de Montellano, P. R., & Grab, L. A. (1987). Cooxidation of styrene by horseradish peroxidase and phenols. Biochemistry, 26(17), 5310–5314.
- Sheng, Q. (n.d.). FUNCTIONAL POLYMERS DERIVED FXOM 4-METHYLSTYRENE. McMaster University.
-
Organic Syntheses. (n.d.). (R,R)-trans-β-METHYLSTYRENE OXIDE. Retrieved from [Link]
- Kumar, D., et al. (2008). Chloroperoxidase-Catalyzed Epoxidation of Cis-β-Methylstyrene: Distal Pocket Flexibility Tunes Catalytic Reactivity. Journal of the American Chemical Society, 130(40), 13289–13301.
- Mohan, R. S., et al. (2001). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β[beta]-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories.
-
Mohan, R. S., & Centko, R. S. (n.d.). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. An Exercise in 1H NMR and 13C NMR Spectroscopy for Sophomore Organic Laboratories. Retrieved from [Link]
-
AK Lectures. (n.d.). Epoxidation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Investigation on Epoxidation of Styrene with Hydrogen Peroxide by Heterogeneous Catalysis | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). Retrieved from [Link]
- Royal Society of Chemistry. (2009).
-
MDPI. (n.d.). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]
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- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Oxirane Formation
Welcome to the Technical Support Center for Oxirane Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of epoxidation reactions. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes. Our approach is rooted in explaining the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for alkene epoxidation?
The most prevalent method for converting alkenes to epoxides involves the use of peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3] These reagents act as electrophilic oxygen donors in a concerted reaction that is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[3][4][5][6] For electron-deficient alkenes, nucleophilic oxidizing agents like hydrogen peroxide under basic conditions are more effective.[7][8][9] Additionally, catalytic systems, including Sharpless-Katsuki epoxidation for allylic alcohols and Jacobsen-Katsuki or Shi epoxidation for unfunctionalized alkenes, offer high enantioselectivity.[10]
Q2: How does the electronic nature of the alkene affect the choice of epoxidation reagent?
The electronic properties of the alkene are a critical consideration. Electron-rich alkenes, those with alkyl or other electron-donating substituents, are readily epoxidized by electrophilic oxidants like m-CPBA.[5] Conversely, electron-deficient alkenes, which are substituted with electron-withdrawing groups (e.g., α,β-unsaturated ketones), react sluggishly with electrophilic reagents.[8][9] For these substrates, nucleophilic epoxidation methods, such as the Weitz-Scheffer reaction using basic hydrogen peroxide, are the preferred approach.[8][9]
Q3: What is the role of the solvent in an epoxidation reaction?
Solvent choice can significantly impact reaction rates and selectivity.[11][12] Aprotic, non-coordinating solvents like dichloromethane (DCM) and toluene are often favored as they do not interfere with the catalyst or oxidant.[12] In some cases, polar aprotic solvents can enhance reaction rates.[12] However, coordinating solvents, such as tert-butanol, can sometimes reduce catalytic activity.[13] Protic solvents, especially in the presence of acid, can promote the undesired ring-opening of the newly formed epoxide to a diol.[14]
Troubleshooting Guide
This section addresses specific issues you might encounter during your epoxidation experiments in a question-and-answer format, providing both the "why" and the "how-to" for a successful resolution.
Problem 1: Low to No Conversion of the Starting Alkene
Q: I'm seeing very little or no consumption of my starting alkene. What are the likely causes and how can I fix this?
A: Low or no conversion is a common issue that can often be traced back to a few key factors. Let's break down the potential culprits and their solutions.
Root Cause Analysis and Solutions:
-
Inactive Oxidant: Peroxyacids and other peroxides can decompose over time, especially if not stored correctly. Hydrogen peroxide solutions can also lose their potency.
-
Solution: Use a freshly opened bottle of the oxidant or titrate an older bottle to determine its active oxygen content. Store peroxyacids in a refrigerator in a desiccated, non-metallic container.
-
-
Incompatible Substrate/Reagent Pairing: As discussed in the FAQs, using an electrophilic oxidant for an electron-deficient alkene will result in a very slow or non-existent reaction.[8][9]
-
Solution: For electron-deficient alkenes, switch to a nucleophilic epoxidation system, such as hydrogen peroxide with a base like sodium hydroxide.[7]
-
-
Catalyst Deactivation (for catalytic reactions): If you are using a catalytic system (e.g., Jacobsen, Sharpless, Shi), the catalyst may be inactive.
-
Solution: Ensure the catalyst is handled under the recommended atmospheric conditions (e.g., inert atmosphere if required). Use fresh, high-purity catalyst. For Sharpless epoxidation, the presence of molecular sieves is crucial to prevent water from deactivating the titanium catalyst.[10]
-
-
Insufficient Reaction Temperature: While many epoxidations proceed at room temperature or below, some less reactive alkenes may require gentle heating.
-
Solution: Cautiously increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress. Be aware that higher temperatures can also increase the rate of side reactions.
-
Experimental Protocol: A General Procedure for m-CPBA Epoxidation of an Electron-Rich Alkene
-
Dissolve the alkene (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C under an inert atmosphere.
-
Add a solution of m-CPBA (1.1-1.5 equiv) in the same solvent dropwise to the alkene solution. The slight excess of m-CPBA ensures complete conversion of the alkene.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the excess peroxyacid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite, until a starch-iodide paper test is negative.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the resulting m-chlorobenzoic acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude epoxide.
Problem 2: Formation of a Diol as a Major Byproduct
Q: My reaction is producing a significant amount of a diol instead of the desired epoxide. Why is this happening and how can I prevent it?
A: The formation of a diol is a classic side reaction in epoxidation chemistry and is due to the ring-opening of the epoxide.[1] Epoxides are susceptible to nucleophilic attack, and under certain conditions, water or other nucleophiles present in the reaction mixture can open the three-membered ring.[4][15]
Causality and Prevention Strategies:
-
Acidic Conditions: The presence of acid, even catalytic amounts, will protonate the epoxide oxygen, making it an excellent leaving group and activating the ring for nucleophilic attack by water or the carboxylic acid byproduct from the peroxyacid.[16][17]
-
Prevention:
-
Buffer the reaction mixture. Adding a solid buffer like sodium bicarbonate or potassium carbonate can neutralize any acidic byproducts.
-
Use a purified grade of m-CPBA that has been washed to remove acidic impurities.
-
-
-
Presence of Water: Water in the reaction mixture can act as a nucleophile, leading to diol formation.[14]
-
Prevention:
-
Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use.
-
For catalytic reactions sensitive to water, like the Sharpless epoxidation, the use of molecular sieves is essential.[10]
-
-
-
Extended Reaction Times: Leaving the reaction to stir for longer than necessary, especially under unbuffered conditions, increases the likelihood of epoxide ring-opening.
-
Prevention: Monitor the reaction closely and work it up as soon as the starting material has been consumed.
-
Decision-Making Workflow for Minimizing Diol Formation
Sources
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- 2. Epoxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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preventing polymerization of p-methylstyrene oxide during storage
Technical Support Center: p-Methylstyrene Oxide
Welcome to the technical support guide for p-methylstyrene oxide (p-MSO). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of p-MSO during storage. As a reactive epoxide monomer, p-MSO is susceptible to spontaneous polymerization, which can compromise experimental results and pose safety risks. This guide provides in-depth, field-proven insights into the mechanisms of polymerization and offers robust protocols to prevent it.
Section 1: The Core Problem — Understanding p-MSO Polymerization
To effectively prevent polymerization, we must first understand the underlying chemical mechanisms. The high reactivity of p-MSO is primarily due to the strained three-membered epoxide ring.[1] This ring is susceptible to opening, which initiates the polymerization cascade.
FAQ 1: How does p-methylstyrene oxide polymerize?
The primary pathway for p-MSO polymerization during storage is cationic polymerization . This process is typically initiated by trace amounts of acidic impurities, including moisture (H₂O) from the atmosphere or residual acids from synthesis. These proton sources can protonate the oxygen atom of the epoxide ring, creating a highly reactive carbocation intermediate that rapidly reacts with other monomer units.
A secondary, though less common, pathway under certain conditions (e.g., high temperature, presence of radical initiators) could involve free-radical polymerization via the vinyl group, similar to styrene.[2][3] However, the cationic ring-opening mechanism is the most significant concern for storage stability.
Below is a diagram illustrating the dominant cationic polymerization mechanism.
Caption: Cationic ring-opening polymerization of p-MSO.
Section 2: Proactive Stability — Recommended Storage Protocols
Proper storage is the most critical factor in preventing polymerization. The goal is to minimize the presence of initiators and reduce the kinetic energy of the system.
FAQ 2: What are the ideal storage conditions for p-MSO?
Adherence to strict storage protocols is non-negotiable for maintaining the monomer's integrity. Below is a summary of best practices derived from guidelines for reactive chemical storage.[4][5][6]
| Parameter | Recommendation | Scientific Rationale (The "Why") |
| Temperature | 2–8°C (Refrigerated) | Lowers the kinetic energy of monomer molecules, drastically reducing the rate of both initiation and propagation steps of polymerization.[7][8] |
| Atmosphere | Dry Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which is a primary source of protons (H⁺) that initiate cationic polymerization. It also displaces oxygen, which can be involved in side reactions or potentially form peroxides with the vinyl group over long periods.[9][10] |
| Container | Amber Glass Bottle with PTFE-lined Cap | Amber glass protects the material from light, which can potentially initiate radical polymerization. An inert material like glass with a PTFE liner prevents leaching of plasticizers or other potential catalytic impurities. |
| Handling | Use Clean, Dry Equipment | Always use scrupulously clean and dry syringes, needles, and glassware to avoid introducing contaminants (especially acidic or basic residues) that can catalyze polymerization. |
FAQ 3: My p-MSO arrived uninhibited. What should I do immediately?
If you receive an uninhibited version of p-MSO, it should be used immediately or stabilized for storage. If storage is necessary, you must add a suitable inhibitor without delay. See Section 3 for a detailed protocol on inhibitor addition.
Section 3: Chemical Intervention — Using Inhibitors Effectively
For long-term storage, a chemical inhibitor is an essential safeguard. Inhibitors are compounds added in small quantities to scavenge the species that initiate polymerization.[2][]
FAQ 4: Which inhibitors are recommended for p-MSO and at what concentration?
The choice of inhibitor depends on the primary polymerization mechanism. Since cationic polymerization is the main concern, a compound that can scavenge protons or radicals is effective. Phenolic inhibitors are widely used for monomer storage as they are effective radical scavengers and can interfere with cationic processes.[3][]
| Inhibitor | Type | Recommended Concentration | Key Considerations |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger (Phenolic) | 50–200 ppm | A common and effective choice. Can be removed via vacuum distillation or column chromatography if required for a specific synthesis. |
| 4-Methoxyphenol (MEHQ) | Radical Scavenger (Phenolic) | 100–500 ppm | Slightly more polar than BHT. Its effectiveness often relies on the presence of trace oxygen.[12] |
| 4-tert-Butylcatechol (TBC) | Radical Scavenger (Phenolic) | 10–50 ppm | Very effective, but can impart a slight color. Typically removed by an alkaline wash (e.g., dilute NaOH solution) before use.[2] |
| 2,6-di-tert-butylpyridine (DTBP) | Proton Scavenger (Hindered Base) | 100-1000 ppm | Specifically for inhibiting acid-catalyzed cationic polymerization.[13][14] It is non-nucleophilic and will not open the epoxide ring. Ideal if cationic polymerization is the sole concern. |
Protocol 1: How to Add an Inhibitor to Uninhibited p-MSO
This protocol describes the safe addition of an inhibitor like BHT to p-MSO for storage.
-
Preparation : Work in a well-ventilated fume hood. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Inhibitor Stock Solution : Prepare a stock solution of the inhibitor (e.g., 10 mg/mL BHT in dry toluene). This allows for more accurate dosing of small quantities.
-
Inert Atmosphere : Transfer the required volume of uninhibited p-MSO to a clean, dry, nitrogen-flushed flask equipped with a magnetic stir bar.
-
Addition : Using a calibrated microliter syringe, add the calculated volume of the inhibitor stock solution to the stirring p-MSO to achieve the desired final concentration (e.g., for 100 ppm BHT in 50 mL of p-MSO, add 0.5 mL of the 10 mg/mL stock solution).
-
Mixing : Stir the solution under an inert atmosphere for 15-20 minutes to ensure complete homogenization.
-
Storage : Transfer the now-inhibited p-MSO to a clean, dry, properly labeled amber glass bottle. Purge the headspace with nitrogen or argon before sealing with a PTFE-lined cap. Store at 2–8°C.
Section 4: Troubleshooting Guide
Even with precautions, issues can arise. This section helps you identify and address signs of polymerization.
Q1: What are the visual signs of polymerization?
-
Increased Viscosity : The liquid will become noticeably thicker and more difficult to pipette or pour.
-
Turbidity/Cloudiness : The initially clear liquid may become hazy or cloudy.
-
Precipitation : Solid polymer may begin to precipitate out of the solution.
-
Solidification : In advanced stages, the entire sample may solidify.
Q2: How can I definitively check for polymerization?
If you suspect polymerization, a simple viscosity check is a good first step. For a more definitive answer, analytical techniques are required.[15][16]
-
¹H NMR Spectroscopy : Compare the integration of the epoxide protons with the aromatic protons. A decrease in the relative intensity of the epoxide signals indicates ring-opening and polymerization.
-
Gel Permeation Chromatography (GPC) : This is the most direct method. The appearance of a high molecular weight distribution peak alongside the monomer peak is clear evidence of polymerization.[17]
-
Differential Scanning Calorimetry (DSC) : An unpolymerized monomer will show a sharp boiling point, whereas a sample containing polymer will exhibit a glass transition temperature (Tg).
Q3: My p-MSO shows signs of polymerization. What should I do?
Follow this troubleshooting workflow to assess the situation.
Caption: Troubleshooting workflow for suspected p-MSO polymerization.
Disclaimer: Any attempt to purify partially polymerized material carries risks. Runaway reactions can occur if heated. Always perform a thorough risk assessment before proceeding.
References
-
Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene. RSC Advances. [Link]
-
Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. Polymers. [Link]
-
Azodioxides as Inhibitors and Retarders in Photoinitiated-Cationic Polymerization. RadTech. [Link]
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Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. MDPI. [Link]
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Cationic polymerization of p-methylstyrene in selected ionic liquids and polymerization mechanism. Polymer Chemistry. [Link]
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Handling and Storage of Chemicals. University of Ottawa. [Link]
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Safe handling and storage of styrene monomer. Slideshare. [Link]
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SAFETY DATA SHEET - p-Methylstyrene, stabilized. Fisher Scientific. [Link]
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Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. [Link]
-
Controlled Cationic Polymerization of p-Methylstyrene in Ionic Liquid and Its Mechanism. Semantic Scholar. [Link]
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Proposed mechanism for the cationic polymerization of p-methylstyrene... ResearchGate. [Link]
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ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. Elsevier. [Link]
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Material Safety Data Sheet - p-Methylstyrene, stabilized, 98%. Cole-Parmer. [Link]
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Styrene Monomer: Storage & Handling Safety Guide. Scribd. [Link]
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Reaction mechanism of p-methylstyrene aqueous cationic polymerization. ResearchGate. [Link]
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How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
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The Homolytic Ring Opening of Epoxides in the Liquid Phase. Kyoto University Research Information Repository. [Link]
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Polymerisation inhibitor. Wikipedia. [Link]
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Inhibition of Free Radical Polymerization: A Review. National Institutes of Health. [Link]
- Free radical inhibitors for quenching aqueous phase polymer growth and related methods.
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The Basics of Polymer Analysis: Techniques & Solutions. RQM+. [Link]
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Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. ioMosaic Corporation. [Link]
-
Unraveling the History and Revisiting the Synthesis of Degradable Polystyrene Analogues via Radical Ring-Opening Copolymerization with Cyclic Ketene Acetals. MDPI. [Link]
-
Comparison of epoxide and free-radical mechanisms for activation of benzo[a]pyrene by Sprague-Dawley rat liver microsomes. PubMed. [Link]
-
Inhibitors and Retarders for the Free Radical Polymerization of Alpha-Methylstyrene. WMU ScholarWorks. [Link]
-
The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. ResearchGate. [Link]
-
Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Technology Networks. [Link]
-
Characterization and kinetics study of poly(α-methyl styrene) synthesized by living anionic polymerization. ResearchGate. [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Regioselective Ring-Opening of 2-(4-Methylphenyl)oxirane
Welcome to the technical support center for the regioselective ring-opening of 2-(4-Methylphenyl)oxirane. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide practical solutions for controlling the regioselectivity of this critical reaction. Here, you will find in-depth FAQs, a comprehensive troubleshooting guide, and detailed experimental protocols to enhance the success and predictability of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the ring-opening of this compound?
A1: The regioselectivity of the ring-opening of an unsymmetrical epoxide like this compound is dictated by a delicate balance of electronic and steric factors.[1][2] The outcome depends almost entirely on the reaction conditions, which determine whether the mechanism follows an SN1-like or SN2 pathway.[3][4]
-
SN2 Pathway (Basic or Neutral Conditions): With strong, typically anionic, nucleophiles (e.g., RO⁻, CN⁻, RNH₂), the reaction proceeds via an SN2 mechanism.[5][6] In this pathway, steric hindrance is the dominant factor. The nucleophile preferentially attacks the less sterically hindered carbon atom—in this case, the primary carbon (C1).[7][8]
-
SN1-like Pathway (Acidic Conditions): Under acidic conditions (either Brønsted or Lewis acids), the epoxide oxygen is first protonated or coordinated to the acid, creating a better leaving group.[8][9][10] This weakens the C-O bonds and induces a significant partial positive charge on the carbon atoms. The benzylic carbon (C2) can better stabilize this developing positive charge due to resonance with the 4-methylphenyl ring. Consequently, even weak nucleophiles (e.g., H₂O, ROH) will preferentially attack the more substituted benzylic carbon.[3][4][11] The mechanism is not a true SN1 reaction as a full carbocation is rarely formed; rather, it's a concerted process with significant SN1 character.[4][7]
Caption: Reaction pathways for this compound ring-opening.
Q2: How does the nucleophile's strength affect the reaction outcome?
A2: The nucleophile's strength is a critical determinant of the reaction mechanism and, consequently, the regioselectivity.
-
Strong Nucleophiles: Potent, negatively charged nucleophiles like Grignard reagents, alkoxides, and cyanides favor the SN2 pathway.[3][6] These nucleophiles do not require acid catalysis to open the strained epoxide ring and will attack the less hindered primary carbon.[5][7]
-
Weak Nucleophiles: Neutral nucleophiles such as water, alcohols, or carboxylic acids are generally not reactive enough to open the epoxide ring on their own.[3][4] They require acid catalysis to activate the epoxide. In an acid-catalyzed environment, the reaction follows the SN1-like pathway, leading to attack at the more substituted benzylic position.[12]
Q3: Can I use a Lewis acid instead of a Brønsted acid to promote attack at the benzylic carbon?
A3: Yes, Lewis acids are highly effective catalysts for promoting regioselective attack at the more substituted carbon.[13] Catalysts like Sn-Beta zeolites, MoO₂(acac)₂, and others coordinate to the epoxide oxygen, polarizing the C-O bonds and facilitating nucleophilic attack at the more electrophilic benzylic position.[13][14] In many cases, Lewis acids can offer higher selectivity and milder reaction conditions compared to strong Brønsted acids, potentially reducing side reactions.[13]
Troubleshooting Guide
Problem 1: My reaction yields a mixture of regioisomers with no clear selectivity.
-
Possible Cause: The reaction conditions may be promoting a mixture of SN1 and SN2 pathways. This can happen if you are using a moderately strong nucleophile in a neutral or weakly acidic solution, or if your starting materials contain acidic or basic impurities.
-
Solution 1 (To Favor Benzylic Attack - Product A):
-
Introduce an Acid Catalyst: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, H₂SO₄) or a Lewis acid (e.g., Sn-Beta, MoO₂(acac)₂).[13][14][15] This will force the reaction down an SN1-like path, directing the nucleophile to the more substituted benzylic carbon.[4][9][11]
-
Use a Weaker Nucleophile/Solvent: If possible, use the nucleophile as the solvent (e.g., methanol for methoxy-addition). This solvolysis under acidic conditions strongly favors attack at the benzylic position.[4]
-
-
Solution 2 (To Favor Primary Carbon Attack - Product B):
-
Ensure Basic/Neutral Conditions: Use a strong, anionic nucleophile (e.g., sodium methoxide instead of methanol and an acid). Ensure the reaction is free from acidic contaminants. You may add a non-nucleophilic base to scavenge any stray protons.
-
Choose a Less Hindered Nucleophile: A bulky nucleophile may still face steric challenges. Ensure your nucleophile is small enough to efficiently attack the primary carbon.
-
Problem 2: The reaction is very slow or does not proceed to completion.
-
Possible Cause: Insufficient activation of the epoxide or a weak nucleophile. This is common under neutral or basic conditions with moderately reactive nucleophiles.
-
Solution 1 (Increase Reactivity):
-
Increase Temperature: For SN2 reactions, increasing the temperature can significantly enhance the reaction rate.[6] Monitor carefully to avoid side reactions.
-
Use a Stronger Nucleophile: If the reaction allows, switch to a more potent nucleophile. For example, use sodium azide (NaN₃) instead of trimethylsilyl azide if you are performing an azidation.
-
Add a Catalyst: Even for SN2-type reactions, certain catalysts can enhance the rate. For instance, some metal catalysts can be effective even under neutral conditions.[16]
-
-
Solution 2 (Solvent Effects):
-
Choose an Appropriate Solvent: For SN2 reactions with anionic nucleophiles, a polar aprotic solvent (e.g., DMF, DMSO) can accelerate the rate by solvating the counter-ion and leaving the nucleophile "bare" and more reactive.
-
Problem 3: I am observing significant formation of a diol byproduct.
-
Possible Cause: Presence of water in the reaction mixture. Under both acidic and basic conditions, water can act as a nucleophile, leading to the formation of 2-(4-methylphenyl)ethane-1,2-diol.
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Purify Reagents: Distill solvents and dry reagents as necessary. Commercial "anhydrous" solvents may still contain trace amounts of water that can be detrimental.
-
Sources
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Technical Support Center: Catalyst Deactivation in 4-Methylstyrene Epoxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the epoxidation of 4-methylstyrene. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with catalyst deactivation during this critical transformation. By understanding the underlying causes of decreased catalyst performance, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for 4-methylstyrene epoxidation?
A variety of catalytic systems have been successfully employed for the epoxidation of 4-methylstyrene. These can be broadly categorized as:
-
Homogeneous Catalysts: These include metal complexes such as manganese, cobalt, and iron coordinated to organic ligands.[1] For instance, manganese complexes with non-heme ligands like tris(2-pyridylmethyl)amine (TPA) have shown excellent activity.[1]
-
Heterogeneous Catalysts: These are solid catalysts where the active species are dispersed on a support material. Common examples include:
-
Supported Metal Catalysts: Silver catalysts on supports like alumina (Al₂O₃) or calcium carbonate (CaCO₃) are widely studied for olefin epoxidation.[2][3]
-
Metal Oxides: Vanadium oxide supported on graphene oxide has been reported as an effective catalyst.[4]
-
Zeolites and Mesoporous Materials: These materials offer high surface area and tunable properties, making them suitable supports for catalytically active metals.[5]
-
Q2: What are the primary mechanisms of catalyst deactivation in this reaction?
Catalyst deactivation can occur through several pathways, often simultaneously, leading to a decline in conversion and/or selectivity. The main mechanisms include:
-
Coking or Fouling: This involves the deposition of carbonaceous materials (coke) on the active sites of the catalyst.[6][7] In reactions involving styrene derivatives, polymerization of the starting material or product can also lead to fouling.[8][9]
-
Poisoning: Certain impurities in the reactants, solvents, or feed stream can strongly adsorb to the catalyst's active sites, rendering them inactive.
-
Leaching: In heterogeneous catalysis, the active metal species can detach from the support material and dissolve into the reaction mixture.[10][11][12] This not only deactivates the catalyst but can also contaminate the product.
-
Thermal Degradation (Sintering): At elevated temperatures, small catalyst particles can agglomerate into larger ones, resulting in a loss of active surface area.[6]
Q3: How does the choice of oxidant affect catalyst stability?
The oxidant plays a crucial role in the epoxidation reaction and can significantly impact catalyst stability.
-
Hydrogen Peroxide (H₂O₂): While considered a "green" oxidant, excess H₂O₂ can sometimes lead to catalyst degradation or side reactions, such as the ring-opening of the newly formed epoxide.[8]
-
tert-Butyl Hydroperoxide (TBHP): This is another common oxidant, but its use can sometimes be associated with the formation of byproducts that may contribute to catalyst fouling.
-
Molecular Oxygen (O₂): Often used in gas-phase reactions, the ratio of oxygen to the substrate can influence the extent of coke formation.[7][13]
Q4: What is the role of the support material in catalyst deactivation?
In heterogeneous catalysis, the support is not merely an inert carrier but actively influences the catalyst's performance and stability.
-
Surface Area and Porosity: A high surface area allows for better dispersion of the active metal particles, which can help mitigate sintering.[3] The pore structure can also affect diffusion of reactants and products, influencing the potential for coke formation.
-
Support-Metal Interactions: Strong interactions between the support and the active metal can help prevent leaching and sintering.[14]
-
Acidity/Basicity: The surface acidity or basicity of the support can influence reaction pathways and the formation of byproducts that may lead to deactivation.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation during 4-methylstyrene epoxidation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or Decreasing Conversion | Catalyst Deactivation: Coking, poisoning, or leaching of the active sites.[6] | - Verify Catalyst Loading: Ensure the correct amount of catalyst is used.[6] - Purify Reactants and Solvents: Remove any potential poisons.[6] - Optimize Reaction Temperature: Lowering the temperature may reduce coking and thermal degradation.[6] - Consider Catalyst Regeneration: See the detailed protocol below. |
| Poor Selectivity to the Epoxide | Side Reactions: Ring-opening of the epoxide, over-oxidation, or polymerization.[15] | - Control Oxidant Stoichiometry: An excess of oxidant can promote side reactions.[15] - Maintain Anhydrous Conditions: Water can lead to the formation of diols.[15] - Adjust Reaction Temperature: Higher temperatures can sometimes favor byproduct formation.[6] |
| Difficulty in Catalyst Recovery and Reuse (Heterogeneous Catalysts) | Leaching of Active Metal: The active metal is dissolving into the reaction medium.[12] | - Choose a More Robust Support: Select a support with stronger metal-support interactions. - Modify the Catalyst Synthesis: Optimize the preparation method to enhance the stability of the active sites.[2] - Perform a Leaching Test: Analyze the reaction mixture for the presence of the leached metal. |
| Inconsistent Results Between Batches | Catalyst Inconsistency or Degradation During Storage. | - Ensure Proper Catalyst Storage: Store catalysts under an inert atmosphere if they are sensitive to air or moisture.[6] - Characterize New Catalyst Batches: Perform characterization to ensure consistency. |
Experimental Protocols
Protocol 1: General Procedure for 4-Methylstyrene Epoxidation
This protocol provides a general workflow for the liquid-phase epoxidation of 4-methylstyrene. Specific conditions may need to be optimized for your particular catalytic system.
Materials:
-
4-Methylstyrene
-
Catalyst
-
Oxidant (e.g., 30% H₂O₂)[16]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature control system (e.g., oil bath)
-
Analytical equipment for monitoring the reaction (e.g., GC, TLC)[6][18]
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the catalyst and the solvent.
-
Addition of Reactant: Add 4-methylstyrene to the flask while stirring.
-
Temperature Control: Bring the reaction mixture to the desired temperature.
-
Initiation of Reaction: Slowly add the oxidant to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or TLC.[6]
-
Workup: Once the reaction is complete, quench any remaining oxidant. For heterogeneous catalysts, filter to recover the catalyst. Extract the product with a suitable organic solvent.
-
Purification: Purify the crude product, for example, by column chromatography, to obtain pure 4-methylstyrene oxide.[17]
Protocol 2: General Procedure for Catalyst Regeneration by Calcination
This protocol is a general guide for regenerating catalysts that have been deactivated by coking.
Materials:
-
Deactivated catalyst
-
Suitable solvent for washing
-
Tube furnace
-
Air or a mixture of oxygen and an inert gas
Procedure:
-
Washing and Drying: Wash the spent catalyst with a suitable solvent to remove any adsorbed organic species from the surface. Dry the catalyst thoroughly.
-
Calcination: Place the dried catalyst in a tube furnace.
-
Heating Program: Gradually ramp up the temperature under a controlled flow of air or an oxygen-containing gas. A slow heating rate is crucial to avoid damaging the catalyst structure.
-
Holding Temperature: Hold the catalyst at the target temperature (typically in the range of 300-600°C) for several hours to ensure complete removal of coke.
-
Cooling: Cool the catalyst down to room temperature under an inert gas flow (e.g., nitrogen).
-
Storage: Store the regenerated catalyst under an inert atmosphere to prevent contamination before its next use.[6]
Visualizations
Caption: A logical workflow for troubleshooting common issues.
References
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Feher, F. J., et al. Modelling the active sites of heterogeneous titanium epoxidation catalysts using titanium silasequioxanes: insight into specific factors that determine leaching in liquid-phase processes. Chemical Communications, 1996. [Link]
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PrepChem. Synthesis of 4-methyl-3-methylthiostyrene oxide. [Link]
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Feher, F. J., et al. Modelling the active sites of heterogeneous titanium epoxidation catalysts using titanium silasequioxanes: insight into specific factors that determine leaching in liquid-phase processes. Chemical Communications, 1996. [Link]
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ScienceDirect. Effect of support and preparation on silver-based direct propylene epoxidation catalyst. [Link]
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Utrecht University Research Portal. Silver catalysts for ethylene epoxidation: The role of support and promoters. [Link]
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Amanote Research. (PDF) Modelling the Active Sites of Heterogeneous Titanium. [Link]
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Semantic Scholar. Effect of support and preparation on silver-based direct propylene epoxidation catalyst. [Link]
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MDPI. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]
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KU Leuven. Heterogeneous Catalysts for Sustainable Epoxidation Reactions. [Link]
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Organic Syntheses. (R,R)-trans-β-METHYLSTYRENE OXIDE. [Link]
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RSC Publishing. Coke formation in the oxidative dehydrogenation of ethylbenzene to styrene by TEOM. [Link]
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ResearchGate. Coke formation in the oxidative dehydrogenation of ethylbenzene to styrene by TEOM. [Link]
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National Institutes of Health. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. [Link]
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ResearchGate. Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts. [Link]
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ResearchGate. Styrene epoxidation catalyzed by polyoxometalate/quaternary ammonium phase transfer catalysts: The effect of cation size and catalyst deactivation mechanism. [Link]
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ResearchGate. Influence of catalysts on the epoxidation of styrene. Reaction condition. [Link]
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Argonne National Laboratory. A catalytic support material takes a leading role. [Link]
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Minstrong. What Methods Are Available to Reactivate Deactivated Catalysts? [Link]
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ResearchGate. Redox Initiated Free Radical Polymerization of 4-Methylstyrene. [Link]
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Sharif Journal of Mechanical Engineering. MODELING OF COKE FORMATION AND ITS EFFECT ON STYRENE MONOMER CATALYST DEACTIVATION. [Link]
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ResearchGate. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. [Link]
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-
Digital Commons @ IWU. The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene. An Exercise in >1>H NMR and >13>C NMR Spectroscopy for Sophomore Organic Laboratories. [Link]
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MDPI. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. [Link]
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National Institutes of Health. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
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ResearchGate. Styrene epoxidation using TBHP and Co/CNT. [Link]
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YouTube. Can Catalysts Be Reused in Chemical Reactions? [Link]
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ResearchGate. Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. [Link]
-
ResearchGate. Epoxidation of styrene under various reaction conditions in the presence of Cu–NH 2 –GO. [Link]
-
National Institutes of Health. Chloroperoxidase-Catalyzed Epoxidation of Cis-β-Methylstyrene:Distal Pocket Flexibility Tunes Catalytic Reactivity. [Link]
-
ResearchGate. Mechanism of styrene epoxidation by H2O2 and Ga2O3‐NR catalyst. [Link]
-
University of Liverpool. Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group. [Link]
-
ResearchGate. Mechanism of epoxidation of styrene by TBHP and Co(cyclam)‐SBA‐15. [Link]
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removal of unreacted starting material from 2-p-tolyloxirane
Technical Support Center: Purification of 2-p-Tolyloxirane
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 2-p-tolyloxirane (also known as 4-methylstyrene oxide). It addresses common challenges in removing unreacted starting materials and byproducts following synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect after synthesizing 2-p-tolyloxirane?
Answer: The impurity profile of your crude 2-p-tolyloxirane is almost entirely dictated by your synthetic route. The most prevalent method for its synthesis is the epoxidation of 4-methylstyrene (also known as p-vinyltoluene).
Therefore, you should anticipate the following impurities:
-
Unreacted Starting Material: 4-methylstyrene is the most common and often most challenging impurity to remove due to its similar physical properties to the epoxide product.
-
Oxidant Byproducts: If you use a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), the corresponding carboxylic acid (meta-chlorobenzoic acid) will be a significant byproduct.[1] This acidic impurity can catalyze the unwanted ring-opening of your epoxide, making its removal critical.[2]
-
Solvent: Residual reaction solvent (e.g., dichloromethane (DCM), chloroform) will be present.
-
Ring-Opened Byproducts: Trace amounts of the corresponding diol (1-(p-tolyl)ethane-1,2-diol) may be present, especially if the reaction mixture is exposed to acidic conditions during workup or purification.[3][4]
Q2: My crude product contains both unreacted 4-methylstyrene and acidic byproducts from m-CPBA. What is the most efficient purification workflow?
Answer: A multi-step purification strategy is required to address both neutral organic impurities and acidic byproducts. The recommended workflow involves a liquid-liquid extraction followed by a high-resolution purification technique like flash chromatography or vacuum distillation.
Here is a logical workflow to tackle these impurities systematically:
Sources
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of 2-(4-Methylphenyl)oxirane by Chiral HPLC
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of modern chemical synthesis and pharmaceutical quality control. Chiral epoxides, such as 2-(4-Methylphenyl)oxirane (also known as p-Methylstyrene oxide), are versatile building blocks whose stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the robust and accurate determination of the enantiomeric excess of this key intermediate. We will move beyond simple procedural lists to explore the underlying principles of chiral recognition on different stationary phases and provide field-proven insights to guide your method development.
The Imperative of Enantiomeric Purity in Chiral Epoxides
This compound possesses a single stereocenter at the benzylic carbon of its oxirane ring, giving rise to two enantiomers: (R)- and (S)-2-(4-Methylphenyl)oxirane. In asymmetric synthesis, where one enantiomer is selectively produced, verifying the success of the reaction requires a precise and reliable analytical method to quantify the enantiomeric composition. Regulatory agencies, including the FDA, have stringent guidelines that necessitate the evaluation of individual enantiomers, as they can possess markedly different pharmacological and toxicological profiles.[3] Therefore, a validated analytical method is not merely a research tool but a critical component of regulatory compliance and product safety.[1]
Core Principles of Chiral Recognition in HPLC
The separation of enantiomers by HPLC is achieved by exploiting the differential interactions between the analyte enantiomers and a Chiral Stationary Phase (CSP).[4] Enantiomers have identical physical properties in an achiral environment, making their separation impossible on standard HPLC columns.[4] A CSP creates a chiral environment within the column. It interacts with the analyte enantiomers to form transient, diastereomeric complexes.[5] Because diastereomers have different physical properties, one enantiomer will form a more stable complex with the CSP, leading to a longer retention time and enabling separation.[5][6]
The most successful CSPs for the separation of aryl epoxides like this compound fall into two primary categories: polysaccharide-based and Pirkle-type phases.
-
Polysaccharide-Based CSPs: These are the most widely used CSPs, derived from naturally occurring chiral polymers like cellulose or amylose that are coated or bonded to a silica support.[5] Derivatives such as tris(3,5-dimethylphenylcarbamate) create grooves and cavities within the polymer structure. Chiral recognition occurs as analyte molecules fit into these chiral pockets, with separation driven by a combination of hydrogen bonding, π-π interactions, and steric hindrance.[3][5] These columns are exceptionally versatile and can often be used in both normal-phase and reversed-phase modes.[7]
-
Pirkle-Type CSPs: Named after William H. Pirkle, these phases are based on smaller, synthetic chiral molecules covalently bonded to a silica surface.[6] A common example is the Whelk-O 1, which features a 1-(3,5-dinitrobenzamido)-tetrahydrophenanthrene selector.[6][8] These CSPs function through a "three-point interaction" model, typically involving π-π interactions (between the electron-deficient dinitrobenzoyl group and the analyte's aromatic ring), hydrogen bonding, and dipole-dipole or steric interactions.[5] They are known for their robustness and high efficiency, particularly in normal-phase chromatography.[8]
Comparative Analysis of Recommended Chiral HPLC Methods
The selection of a CSP and mobile phase is the most critical decision in method development. For this compound, both polysaccharide and Pirkle-type columns offer viable pathways to successful enantioseparation. The choice between them often depends on factors like available instrumentation, desired run time, and the presence of interfering impurities. Below is a comparative summary of recommended starting points for method development, based on established success with structurally analogous aryl epoxides.[9]
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Pirkle-Type CSP |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | (R,R)-Whelk-O® 1 |
| Mechanism Rationale | The aromatic ring of the analyte engages in π-π stacking with the phenyl groups of the carbamate derivative, while the oxirane's oxygen atom can act as a hydrogen bond acceptor. The methyl group provides a steric element that influences how each enantiomer fits into the CSP's chiral grooves.[3] | The analyte's p-tolyl ring, being electron-rich, acts as a π-donor, interacting strongly with the π-acceptor dinitrobenzoyl group of the CSP. Additional hydrogen bonding and dipole interactions with the oxirane ring provide further selectivity.[6][8] |
| Typical Mobile Phase | Normal Phase: n-Hexane / 2-Propanol (90:10, v/v) | Normal Phase: n-Hexane / Ethanol (95:5, v/v) |
| Typical Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm |
| Advantages | Broad applicability for a wide range of chiral compounds. Often provides excellent resolution. Can sometimes be used in reversed-phase or SFC modes.[3][10] | Highly robust and durable stationary phase. Often yields very high efficiency and selectivity for compounds with aromatic rings.[6] |
| Considerations | May be sensitive to certain solvents or additives. The elution order can sometimes be unpredictable without experimental verification. | Primarily used in normal-phase mode. Performance can be sensitive to the choice and percentage of the alcohol modifier.[8] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for determining the enantiomeric excess of this compound. They are designed as robust starting points that should be followed by fine-tuning and validation according to standard laboratory procedures.
Protocol 1: Analysis using a Polysaccharide-Based CSP
This protocol is based on the widely successful Chiralpak® AD-H column, known for its excellent enantiorecognition capabilities for aryl-containing compounds.
1. System Preparation:
- HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
- Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm.
- Mobile Phase: Prepare a mixture of HPLC-grade n-Hexane and 2-Propanol (90:10, v/v). Filter and degas the mobile phase prior to use.
- System Equilibration: Purge the system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Maintain column temperature at 25 °C.
2. Sample Preparation:
- Racemic Standard: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 0.5 mg/mL. This is used to confirm the identity and resolution of the two enantiomer peaks.
- Analyte Sample: Prepare the sample to be analyzed at a similar concentration (0.5 mg/mL) using the mobile phase as the diluent.
3. Chromatographic Analysis:
- Injection Volume: 10 µL.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: Monitor the effluent by UV absorption at 220 nm.
- Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.
4. Data Processing:
- Integrate the peak areas for the two enantiomers.
- Calculate the enantiomeric excess (ee) using the following formula:[11] ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Protocol 2: Analysis using a Pirkle-Type CSP
This protocol utilizes the (R,R)-Whelk-O® 1 column, a robust Pirkle-type phase highly effective for separating racemates containing aromatic groups.[6]
1. System Preparation:
- HPLC System: As described in Protocol 1.
- Column: (R,R)-Whelk-O® 1, 5 µm, 4.6 x 250 mm.
- Mobile Phase: Prepare a mixture of HPLC-grade n-Hexane and Ethanol (95:5, v/v). Filter and degas.
- System Equilibration: Equilibrate the column with the mobile phase at 1.0 mL/min until the baseline is stable. Maintain column temperature at 25 °C.
2. Sample Preparation:
- Prepare racemic standard and analyte samples as described in Protocol 1, using the n-Hexane/Ethanol mobile phase as the diluent.
3. Chromatographic Analysis:
- Injection Volume: 10 µL.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection: UV at 220 nm.
- Data Acquisition: Record the chromatogram, ensuring complete elution of both peaks.
4. Data Processing:
- Integrate the peak areas and calculate the enantiomeric excess using the same formula as in Protocol 1.
Visualization of the Analytical Workflow
To ensure clarity and reproducibility, the entire analytical process from sample preparation to data analysis can be visualized.
Caption: General workflow for chiral HPLC analysis.
Logical Framework for Method Development
Successful chiral method development follows a systematic screening and optimization process.
Caption: Systematic approach to chiral method development.
Conclusion
The determination of enantiomeric excess for this compound is reliably achieved using chiral HPLC. Both polysaccharide-based CSPs, like Chiralpak® AD-H, and Pirkle-type CSPs, such as (R,R)-Whelk-O® 1, represent excellent starting points for method development. The choice between them may be guided by existing laboratory expertise and instrumentation, but both are capable of providing the high-resolution separation required for accurate quantification. The protocols and workflows detailed in this guide offer a robust framework for researchers to develop and implement a validated method, ensuring the stereochemical integrity of this critical chiral intermediate in pharmaceutical and fine chemical synthesis.
References
-
ResearchGate. (2016). DEVELOPMENT OF A REVERSED PHASE CHIRAL LC/MS METHOD FOR THE DETERMINATION OF EPOXYEICOSANOID ENANTIOMERS. [Link]
-
Royal Society of Chemistry. (1975). Application of a new resolution method to chiral epoxides, arene oxides, and alcohols. J. Chem. Soc., Chem. Commun., 916-917. [Link]
-
Scilit. (n.d.). HPLC Separation of the Diastereomeric Glutathione Adducts of Styrene Oxide. [Link]
-
PubMed. (n.d.). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. [Link]
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I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. [Link]
-
UNCW Institutional Repository. (n.d.). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
SpringerLink. (n.d.). Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. [Link]
-
SpringerLink. (2014). Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity. Biotechnology Letters, 36(2), 357-362. [Link]
-
Labmate Online. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
MDPI. (n.d.). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. [Link]
-
PubChem. (n.d.). This compound. [Link]
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A Comparative Guide to the Reactivity of 2-(4-Methylphenyl)oxirane and Styrene Oxide
Introduction
In the landscape of synthetic organic chemistry, epoxides stand out as exceptionally versatile intermediates. Their inherent ring strain, combined with the polarity of the carbon-oxygen bonds, makes them susceptible to a variety of ring-opening reactions, providing a powerful tool for the stereospecific introduction of 1,2-difunctionality. Among aromatic epoxides, styrene oxide is a foundational building block, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] A close analog, 2-(4-Methylphenyl)oxirane (also known as p-methylstyrene oxide), offers a nuanced variation in reactivity due to the presence of a methyl group on the phenyl ring.
This guide provides an in-depth, objective comparison of the reactivity of this compound and styrene oxide. We will delve into the electronic and steric factors that govern their behavior in both acid- and base-catalyzed ring-opening reactions. This analysis is supported by experimental data and detailed mechanistic insights to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Theoretical Underpinnings of Reactivity: The Influence of the para-Methyl Group
The primary structural distinction between this compound and styrene oxide is the methyl group at the para position of the phenyl ring. This seemingly minor addition has significant electronic consequences that modulate the reactivity of the epoxide.
Electronic Effects
The methyl group is a well-established electron-donating group through a combination of two effects:
-
Inductive Effect: The methyl group, being less electronegative than the sp²-hybridized carbons of the benzene ring, pushes electron density into the ring.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring further increases electron density in the ring.
This increased electron density in the phenyl ring of this compound is relayed to the epoxide moiety, influencing its reactivity in a manner that is highly dependent on the reaction conditions.
-
Under Acidic Conditions: In acid-catalyzed ring-opening, the reaction proceeds through a transition state with significant carbocationic character at the benzylic carbon.[2] The electron-donating para-methyl group is perfectly positioned to stabilize this developing positive charge.[3] This stabilization lowers the activation energy of the reaction, leading to a predicted increase in reactivity for this compound compared to styrene oxide.
-
Under Basic or Neutral Conditions: With strong, unhindered nucleophiles, the reaction typically follows an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons directly.[2] The electron-donating methyl group slightly increases the electron density on the epoxide carbons, making them marginally less electrophilic. This is expected to result in a slight decrease in reactivity for this compound relative to styrene oxide in these SN2-type reactions.
Steric Effects
Positioned at the para position, the methyl group is remote from the epoxide ring and therefore exerts no direct steric hindrance on the approach of a nucleophile to either of the epoxide carbons. Consequently, steric effects are not a differentiating factor in the reactivity of these two molecules.
Comparative Experimental Data: Nucleophilic Ring-Opening
Kinetic studies provide the most definitive measure of relative reactivity. While comprehensive comparative data across a wide range of conditions is not always available in a single study, data for the reaction of various substituted styrene oxides with piperidine in methanol provides a clear experimental comparison under nucleophilic conditions.
| Epoxide | Substituent (Position) | Rate Constant (k₂ x 10⁴ L mol⁻¹ s⁻¹) | Relative Rate |
| Styrene Oxide | H | 6.7 | 1.00 |
| This compound | 4-Methyl | 3.5 | 0.52 |
| 2-(4-Methoxyphenyl)oxirane | 4-Methoxy | 2.1 | 0.31 |
| 2-(4-Chlorophenyl)oxirane | 4-Chloro | 10.5 | 1.57 |
| (Data compiled from a comparative analysis of substituted styrene oxides.[4]) |
As the data indicates, the presence of the electron-donating 4-methyl group decreases the rate of reaction with piperidine to approximately half that of unsubstituted styrene oxide. This aligns perfectly with the theoretical prediction for an SN2-type reaction, where increased electron density on the epoxide carbons deactivates them towards nucleophilic attack. Conversely, the electron-withdrawing 4-chloro substituent increases the reaction rate.
Mechanistic Pathways and Regioselectivity
The regioselectivity of the ring-opening reaction—whether the nucleophile attacks the benzylic (α) or terminal (β) carbon—is a critical consideration in synthetic planning.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the reaction proceeds via protonation of the epoxide oxygen, making it a better leaving group. The subsequent nucleophilic attack occurs preferentially at the benzylic (α) carbon. This is because the benzylic position can better stabilize the developing positive charge in the SN1-like transition state.[2][5] The electron-donating para-methyl group in this compound further enhances the stability of this transition state, reinforcing the preference for α-attack.
Caption: Acid-catalyzed ring-opening mechanism.
Base-Catalyzed Ring-Opening
In contrast, under basic or neutral conditions with a strong nucleophile, the reaction follows an SN2 pathway. Steric hindrance is the dominant factor, directing the nucleophile to attack the less substituted terminal (β) carbon.[2] The electronic nature of the para-substituent has a minimal effect on the regioselectivity in this case, although it does affect the overall rate as shown in the experimental data.
Caption: Base-catalyzed ring-opening mechanism.
Experimental Protocol: Comparative Aminolysis of Aryl Epoxides
This protocol provides a method for the regioselective ring-opening of both styrene oxide and this compound with aniline, allowing for a direct comparison of their reactivity. The reaction is performed under solvent-free conditions, catalyzed by cyanuric chloride, which activates the epoxide for nucleophilic attack.[6]
Sources
A Greener Horizon: Validating a Novel Metalloenzyme-Mimicking Route for p-Methylstyrene Oxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of p-methylstyrene oxide, a valuable chiral building block and intermediate in the pharmaceutical and fine chemical industries, has traditionally been dominated by methods that, while effective, present significant environmental and safety challenges. This guide introduces and validates a novel, bio-inspired synthetic route utilizing a metalloenzyme-like catalyst for the aerobic epoxidation of 4-methylstyrene. We will objectively compare this new approach with established methods, providing the necessary experimental data and protocols to demonstrate its potential as a safer, more sustainable, and highly efficient alternative.
The Limitations of Traditional Routes
Conventional methods for the synthesis of p-methylstyrene oxide, such as the use of peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) and the chlorohydrin process, have long been the industry standard.[1][2] However, these routes are fraught with inherent drawbacks:
-
m-CPBA Epoxidation: While effective in the laboratory, m-CPBA is a strong oxidizing agent that can be explosive, especially in its pure form, posing significant safety risks for large-scale production.[3][4][5] The reaction also generates stoichiometric amounts of chlorinated benzoic acid as a byproduct, leading to waste disposal concerns.[2]
-
Chlorohydrin Process: This industrial method involves the reaction of styrene with chlorine and water, followed by cyclization with a base.[1] It generates significant amounts of chlorinated byproducts and saline wastewater, creating a substantial environmental burden.
These limitations underscore the urgent need for greener and more economically viable synthetic strategies.[6]
A Novel Approach: Aerobic Epoxidation with a Metalloenzyme-Like Catalyst
Inspired by the remarkable efficiency of metalloenzymes in nature, a new catalytic system has been developed for the aerobic epoxidation of olefins.[7] This approach utilizes a manganese complex with a non-heme ligand, tris(2-pyridylmethyl)amine (TPA), to catalyze the epoxidation of 4-methylstyrene using molecular oxygen as the terminal oxidant in the presence of a co-reductant.[7]
This biomimetic system offers several key advantages:
-
Ambient Reaction Conditions: The reaction proceeds efficiently at room temperature (30 °C) and atmospheric pressure of oxygen, significantly reducing energy consumption compared to traditional methods that may require elevated temperatures.[7]
-
High Efficiency and Selectivity: The Mn(TPA)Cl₂ catalyst demonstrates excellent activity, achieving high conversion and selectivity for the desired epoxide.[7]
-
Use of Molecular Oxygen: Employing O₂ as the oxidant is highly attractive from both an environmental and economic standpoint, with water being the only theoretical byproduct.[7]
-
Enzyme-Like Catalytic Properties: The system exhibits a high turnover frequency (TOF), highlighting its efficiency and potential for industrial application.[7]
Comparative Performance Analysis
To validate the efficacy of this new route, a comparative analysis against the well-established m-CPBA epoxidation is presented below. The data highlights the superior performance of the metalloenzyme-like catalytic system in key metrics.
| Parameter | Metalloenzyme-Like Catalyst | m-CPBA Epoxidation |
| Oxidant | Molecular Oxygen (O₂) | meta-Chloroperoxybenzoic acid |
| Catalyst/Reagent | Mn(TPA)Cl₂ (catalytic) | m-CPBA (stoichiometric) |
| Temperature | 30 °C | 0 °C to room temperature |
| Pressure | Atmospheric | Atmospheric |
| Conversion | >98% | Typically high, >95% |
| Selectivity | High (e.g., 98% for trans-stilbene) | Generally high, but side reactions can occur |
| Byproducts | Minimal, primarily oxidized co-reductant | m-Chlorobenzoic acid (stoichiometric) |
| Safety Concerns | Low | m-CPBA is potentially explosive |
| Environmental Impact | Low, "green" process | Moderate to high, chlorinated waste |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of p-methylstyrene oxide via the novel aerobic epoxidation and the traditional m-CPBA method.
Protocol 1: Aerobic Epoxidation of 4-Methylstyrene using a Metalloenzyme-Like Catalyst
Materials:
-
Mn(TPA)Cl₂ catalyst
-
4-methylstyrene
-
Isobutyraldehyde (co-reductant)
-
Dichloromethane (solvent)
-
Oxygen gas
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet, add the Mn(TPA)Cl₂ catalyst (0.005 mol%) dissolved in dichloromethane (5 mL).
-
Add isobutyraldehyde (5.0 mmol) and 4-methylstyrene (1.0 mmol) to the reaction mixture.
-
Bubble oxygen gas through the solution at a rate of 10 mL/min.
-
Maintain the reaction temperature at 30 °C using a water bath and stir for the required reaction time (typically 50 minutes for high conversion).
-
Upon completion, dilute the reaction mixture with dichloromethane and analyze the conversion and yield by gas chromatography.
Protocol 2: Epoxidation of 4-Methylstyrene using m-CPBA
Materials:
-
4-methylstyrene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-methylstyrene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 mmol) in dichloromethane (10 mL).
-
Add the m-CPBA solution dropwise to the 4-methylstyrene solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution and stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-methylstyrene oxide.
Mechanistic Insights and Workflow Visualization
The following diagrams illustrate the workflows and proposed mechanisms for both the novel aerobic epoxidation and the traditional m-CPBA epoxidation.
Caption: Workflow for the novel aerobic epoxidation of 4-methylstyrene.
Caption: Workflow for the traditional m-CPBA epoxidation of 4-methylstyrene.
The proposed mechanism for the metalloenzyme-like catalytic epoxidation involves the formation of a high-valent metal-oxo species as the reactive intermediate, which then transfers an oxygen atom to the alkene. This is in contrast to the concerted mechanism of the Prilezhaev reaction for m-CPBA epoxidation.
Conclusion
The validation of this novel synthetic route for p-methylstyrene oxide using a metalloenzyme-like catalyst presents a significant advancement in sustainable chemical synthesis. The ability to utilize molecular oxygen under ambient conditions, coupled with high efficiency and minimal hazardous byproducts, positions this method as a superior alternative to traditional approaches. For researchers and professionals in drug development and fine chemical synthesis, this bio-inspired catalytic system offers a promising pathway to safer, greener, and more cost-effective production of valuable epoxide intermediates.
References
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Zhao, P., Chen, J., Ma, N., Chen, J., Qin, X., Liu, C., Yao, F., Yao, L., Jin, L., & Cong, Z. (2021). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Science, 12(17), 6133–6141. [Link]
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National Center for Biotechnology Information. (1994). Styrene-7,8-Oxide. In Some Industrial Chemicals. International Agency for Research on Cancer. [Link]
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Zhao, P., Chen, J., Ma, N., Chen, J., Qin, X., Liu, C., Yao, F., Yao, L., Jin, L., & Cong, Z. (2021). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. RSC Publishing. [Link]
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ResearchGate. (n.d.). Photoenzymatic epoxidation of styrenes. [Link]
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Cong, Z. et al. (2021). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Science (RSC Publishing). [Link]
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MDPI. (2022). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. [Link]
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ResearchGate. (n.d.). Reaction-Controlled Phase-Transfer Catalysis for Epoxidation of Olefins. [Link]
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PubMed. (2002). Asymmetric epoxidation via phase-transfer catalysis: direct conversion of allylic alcohols into alpha,beta-epoxyketones. PubMed. [Link]
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ACS Publications. (n.d.). A new, effective catalytic system for epoxidation of olefins by hydrogen peroxide under phase-transfer conditions. The Journal of Organic Chemistry. [Link]
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UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
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Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
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ResearchGate. (2009). Self-assembled Solvent-regulated Phase Transfer Catalyst for Epoxidation of Non-functionalized Alkenes. [Link]
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ACS Publications. (n.d.). Highly Enantioselective, Low-Temperature Epoxidation of Styrene. Journal of the American Chemical Society. [Link]
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RSC Publishing. (n.d.). Enantioselective synthesis of epoxides: sharpless epoxidation of alkenylsilanols. Journal of the Chemical Society, Chemical Communications. [Link]
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Wikipedia. (n.d.). Sharpless epoxidation. [Link]
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Journal of Chemical Education. (n.d.). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β[beta]-methylstyrene. [Link]
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JournalsPub. (2025). Greener ways of synthesizing Styrene oxide. [Link]
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]
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Organic Syntheses Procedure. (n.d.). (R,R)-trans-β-METHYLSTYRENE OXIDE. [Link]
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Journal of Chemical Education. (n.d.). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. [Link]
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ACS Publications. (n.d.). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. [Link]
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Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. [Link]
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ResearchGate. (n.d.). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories | Request PDF. [Link]
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Confirming the Elusive Oxirane: A Comparative Spectroscopic Guide to the Structure of 2-p-Tolyloxirane
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. In this comprehensive technical guide, we delve into the spectroscopic analysis of 2-p-tolyloxirane, a key epoxide intermediate. This guide will not only detail the expected spectral characteristics of this compound but also provide a direct comparison with a structurally similar alternative, 4-methylstyrene, to highlight the definitive spectroscopic signatures of the oxirane ring. Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will establish a robust, self-validating system for the structural elucidation of 2-p-tolyloxirane.
The Analytical Imperative: Why Spectroscopic Scrutiny Matters
The three-membered epoxide ring in 2-p-tolyloxirane is a highly strained and reactive functional group, making it a valuable synthon for introducing complex functionalities in organic synthesis. However, this reactivity also makes it susceptible to rearrangement or incomplete reaction, potentially leading to the presence of its alkene precursor, 4-methylstyrene, or other side products. Relying on a single analytical technique can be misleading. Therefore, a multi-pronged spectroscopic approach is not just best practice; it is essential for ensuring the purity and structural integrity of the target molecule.
A Tale of Two Molecules: Spectroscopic Differentiation
To truly understand the spectroscopic fingerprint of 2-p-tolyloxirane, we will compare its expected and reported spectral data with that of 4-methylstyrene. The presence of the oxygen atom and the strained three-membered ring in the epoxide introduces distinct features that are absent in the corresponding alkene.
Table 1: Comparative Spectroscopic Data of 2-p-Tolyloxirane and 4-Methylstyrene
| Spectroscopic Technique | 2-p-Tolyloxirane (Expected/Reported) | 4-Methylstyrene (Reported) | Key Differentiating Features |
| ¹H NMR (CDCl₃, 400 MHz) | ~2.35 (s, 3H, Ar-CH₃), ~2.75 (dd, 1H, oxirane CH₂), ~3.15 (dd, 1H, oxirane CH₂), ~3.85 (dd, 1H, oxirane CH), ~7.10-7.25 (m, 4H, Ar-H) | ~2.36 (s, 3H, Ar-CH₃), ~5.25 (d, 1H, =CH₂), ~5.75 (d, 1H, =CH₂), ~6.70 (dd, 1H, -CH=), ~7.10-7.30 (m, 4H, Ar-H) | Presence of upfield, coupled signals for the oxirane protons in 2-p-tolyloxirane vs. downfield vinyl proton signals in 4-methylstyrene. |
| ¹³C NMR (CDCl₃, 101 MHz) | ~21.0 (Ar-CH₃), ~52.0 (oxirane CH₂), ~52.5 (oxirane CH), ~125.5 (Ar-CH), ~129.0 (Ar-CH), ~135.0 (Ar-C), ~138.0 (Ar-C)[1] | ~21.2 (Ar-CH₃), ~113.0 (=CH₂), ~126.5 (Ar-CH), ~129.5 (Ar-CH), ~136.0 (-CH=), ~137.0 (Ar-C), ~138.0 (Ar-C) | Two sp³ hybridized carbon signals in the 50-55 ppm range for the oxirane ring vs. two sp² hybridized carbon signals in the 110-140 ppm range for the vinyl group. |
| IR (Thin Film, cm⁻¹) | ~3000-2850 (C-H str), ~1610, 1515 (C=C str, aromatic), ~1250 (C-O str, epoxide), ~950-810 (epoxide ring vibrations) | ~3100-3000 (C-H str, vinyl), ~3000-2850 (C-H str, alkyl), ~1630 (C=C str, vinyl), ~1610, 1515 (C=C str, aromatic), ~990, 910 (C-H bend, vinyl) | Characteristic epoxide C-O stretching and ring vibration bands in 2-p-tolyloxirane. Absence of strong vinyl C=C stretching and C-H bending bands. |
| Mass Spectrometry (EI) | M⁺˙ at m/z 134. Key fragments at m/z 119, 105, 91, 77.[2] | M⁺˙ at m/z 118. Key fragments at m/z 117, 103, 91, 77. | Different molecular ion peaks. Distinct fragmentation patterns reflecting the stability of the respective structures. |
In-Depth Spectroscopic Analysis of 2-p-Tolyloxirane
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-p-tolyloxirane is characterized by the distinct signals of the protons on the epoxide ring. These protons appear at a significantly higher field (2.5-4.0 ppm) compared to the vinyl protons of 4-methylstyrene (5.0-7.0 ppm). The geminal protons on the CH₂ group of the oxirane are diastereotopic and will appear as two separate signals, each a doublet of doublets, due to coupling with each other and with the methine proton. The methine proton (CH) will also be a doublet of doublets. The aromatic protons will appear in the typical region of 7.1-7.3 ppm, and the methyl protons of the tolyl group will be a singlet around 2.35 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides irrefutable evidence for the presence of the epoxide ring. The two carbon atoms of the oxirane ring are sp³ hybridized and appear in the upfield region of 50-60 ppm.[1] This is in stark contrast to the sp² hybridized vinyl carbons of 4-methylstyrene, which resonate downfield between 110 and 140 ppm. The aromatic and methyl carbons appear at their expected chemical shifts.
Infrared (IR) Spectroscopy: Identifying the Functional Group
IR spectroscopy is a rapid and effective method for identifying the presence of the epoxide functional group. While the aromatic C-H and C=C stretching vibrations will be present in both 2-p-tolyloxirane and 4-methylstyrene, the epoxide exhibits characteristic absorptions that are absent in the alkene. These include the C-O single bond stretching vibration, typically found in the 1250 cm⁻¹ region, and the asymmetric and symmetric ring stretching (breathing) modes of the three-membered ring, which appear in the 950-810 cm⁻¹ and 880-750 cm⁻¹ regions, respectively. Conversely, 4-methylstyrene will show characteristic strong absorptions for the vinyl C=C stretch (~1630 cm⁻¹) and out-of-plane C-H bending vibrations (~990 and 910 cm⁻¹), which will be absent in the spectrum of 2-p-tolyloxirane.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
2-p-Tolyloxirane: The electron ionization (EI) mass spectrum of 2-p-tolyloxirane will show a molecular ion peak (M⁺˙) at m/z = 134.[2] A common fragmentation pathway for aromatic epoxides involves the loss of a CHO group, leading to a prominent peak at m/z 105. Another significant fragmentation is the benzylic cleavage to form a stable tropylium ion or a related C₇H₇⁺ species at m/z 91.
4-Methylstyrene: The mass spectrum of 4-methylstyrene will exhibit a molecular ion peak at m/z = 118. The most prominent fragmentation is the loss of a hydrogen atom to form a stable styryl cation at m/z 117. Benzylic cleavage can also lead to the formation of the tropylium ion at m/z 91.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy Sample Preparation
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.
IR Spectroscopy (Thin Film Method)
-
Sample Application: Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Film Formation: Place a second salt plate on top of the first and gently press to form a thin, uniform liquid film.
-
Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (GC-MS with Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the gas chromatograph-mass spectrometer (GC-MS).
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the analyte from any impurities.
-
MS Detection: Acquire the mass spectrum using electron ionization (EI) at 70 eV over a mass range of m/z 40-300.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of 2-p-tolyloxirane's structure, highlighting the decision points based on the presence or absence of key spectral features.
Caption: Workflow for the spectroscopic confirmation of 2-p-tolyloxirane.
Conclusion
The structural confirmation of 2-p-tolyloxirane requires a synergistic application of multiple spectroscopic techniques. While each method provides valuable pieces of the puzzle, it is their collective and corroborative evidence that leads to an unambiguous assignment. By comparing the spectral data of the target molecule with a closely related alternative, such as 4-methylstyrene, we can confidently identify the key spectroscopic markers of the epoxide functionality. This guide provides the foundational knowledge and practical protocols for researchers to perform a robust and reliable structural elucidation of 2-p-tolyloxirane, ensuring the integrity and quality of their scientific endeavors.
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PubChem. (n.d.). 2-(4-Methylphenyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]
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Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Different Oxidizing Agents for Epoxidation
For researchers, medicinal chemists, and process development scientists, the epoxidation of alkenes is a cornerstone transformation in organic synthesis. The resulting epoxide, a strained three-membered ring, is a versatile intermediate for introducing a wide array of functionalities. The choice of oxidizing agent is paramount, directly influencing the reaction's yield, selectivity, substrate scope, and scalability. This guide provides an in-depth comparison of the most prevalent and effective epoxidation agents, grounded in mechanistic principles and supported by experimental data, to empower you in making the most informed decision for your synthetic challenges.
Introduction to Epoxidation
Epoxidation is the reaction that converts a carbon-carbon double bond into an epoxide. The efficacy of this transformation is assessed by several key metrics:
-
Yield: The amount of desired epoxide produced relative to the starting alkene.
-
Selectivity:
-
Chemoselectivity: Preferential reaction with the double bond in the presence of other oxidizable functional groups.
-
Regioselectivity: Preferential reaction with one double bond over another in a poly-unsaturated substrate.
-
Stereoselectivity: Preferential formation of one stereoisomer of the epoxide. For asymmetric methods, this is measured by enantiomeric excess (ee).
-
-
Substrate Scope: The range of alkenes that can be effectively epoxidized.
-
Practicality: Factors including cost, safety, ease of handling, and the environmental impact of the reagents and byproducts.
This guide will focus on three major classes of oxidizing agents: peroxy acids, dioxiranes, and hydrogen peroxide-based systems, along with a dedicated section on leading asymmetric epoxidation methods.
Peroxy Acids: The Classic Approach
The reaction of an alkene with a peroxy acid, known as the Prilezhaev reaction, is one of the most established methods for epoxidation.[1][2]
Mechanism: The "Butterfly" Transition State
The Prilezhaev reaction proceeds through a concerted mechanism, famously dubbed the "butterfly" transition state.[1] In this single-step process, the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic alkene. The stereochemistry of the starting alkene is retained in the epoxide product, meaning a cis-alkene gives a cis-epoxide and a trans-alkene gives a trans-epoxide.[1][3]
Caption: The concerted "Butterfly" mechanism of the Prilezhaev reaction.
meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is arguably the most widely used peroxy acid for epoxidation due to its commercial availability as a relatively stable solid and good solubility in common organic solvents like dichloromethane (DCM).[4][5]
Efficacy and Scope: m-CPBA is effective for a broad range of alkenes, with electron-rich double bonds reacting faster than electron-poor ones.[1] It generally provides high yields and is compatible with many functional groups. However, its acidic byproduct, m-chlorobenzoic acid, can catalyze the ring-opening of sensitive epoxides.[3][5] Moreover, in substrates containing both an alkene and a ketone, m-CPBA can sometimes lead to a competitive Baeyer-Villiger oxidation.[6]
Safety and Waste: Commercial m-CPBA (typically <77% purity) is a flammable solid and a strong oxidizing agent that can be shock-sensitive when pure.[7] The main byproduct is m-chlorobenzoic acid, which needs to be removed during workup, often via an aqueous base wash, generating chlorinated organic waste.[3]
Experimental Protocol: Epoxidation of Styrene with m-CPBA [8]
-
Dissolve styrene (1.0 equiv.) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equiv., ~75% purity) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford styrene oxide.
Dioxiranes: The Neutral and High-Yielding Alternative
Dioxiranes are three-membered cyclic peroxides that are highly effective epoxidizing agents, known for their high yields and neutral reaction conditions. The most common dioxirane, dimethyldioxirane (DMDO), is typically generated in situ from acetone and a robust primary oxidant, Oxone®.[9]
Mechanism: In Situ Generation and Concerted Oxygen Transfer
The active oxidant, DMDO, is formed in a biphasic mixture from the reaction of acetone with Oxone (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) under buffered conditions (typically with NaHCO₃).[10] The DMDO, being more soluble in the organic phase, then epoxidizes the alkene through a concerted, spiro transition state.[9]
Caption: Workflow for in situ DMDO generation and subsequent epoxidation.
Oxone®/Acetone System
Efficacy and Scope: The Oxone®/acetone system is highly efficient for a wide range of alkenes, including those that are electron-deficient.[11] A key advantage is the neutral reaction conditions, which preserves acid-sensitive epoxides.[12] The workup is often simpler than with m-CPBA, as the main byproduct is acetone, which can be removed by evaporation.[11]
Safety and Waste: Oxone® is a stable, inexpensive, and easily handled solid.[12] The reaction is considered environmentally friendly as the byproducts are primarily non-toxic inorganic salts (potassium sulfates) and acetone.[12][13] This avoids the chlorinated waste associated with m-CPBA. However, the reaction can be exothermic and produce gas, requiring careful control on a larger scale.[14]
Experimental Protocol: Epoxidation of Cyclooctene with Oxone®/Acetone [15]
-
In a round-bottom flask, dissolve cyclooctene (1.0 equiv.) in a 2:1 mixture of acetone and water.
-
Add sodium bicarbonate (NaHCO₃, ~4.0 equiv.) to the solution to buffer the reaction.
-
Prepare a separate aqueous solution of Oxone® (1.5-2.0 equiv.).
-
Cool the alkene solution to 0 °C and add the Oxone® solution dropwise over 30-60 minutes with vigorous stirring.
-
Stir the biphasic mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclooctene oxide.
Hydrogen Peroxide: The Green Oxidant
Hydrogen peroxide (H₂O₂) is an ideal oxidant from a green chemistry perspective, as its only stoichiometric byproduct is water.[4] However, H₂O₂ itself is a relatively slow epoxidizing agent and requires activation by a catalyst.
Catalytic Systems
A variety of metal-based catalysts have been developed to activate H₂O₂ for epoxidation, including those based on tungsten, manganese, and rhenium.[11][16] Manganese-based systems are particularly attractive due to the low cost and low toxicity of the metal.[17]
Efficacy and Scope: The efficacy of H₂O₂ systems is highly dependent on the chosen catalyst and reaction conditions. Manganese sulfate (MnSO₄) with sodium bicarbonate can effectively epoxidize a range of aryl-substituted, cyclic, and trialkyl-substituted alkenes.[18] The development of advanced catalysts continues to broaden the substrate scope and improve yields.[17]
Safety and Waste: While aqueous H₂O₂ (typically 30%) is safer to handle than organic peracids, it is still a strong oxidant. The primary advantage is the minimal waste profile, producing only water.[4] The catalyst is used in small quantities, but its removal and disposal must be considered.
Experimental Protocol: Mn-Catalyzed Epoxidation of 1-Octene with H₂O₂ [19]
-
In a round-bottom flask, dissolve 1-octene (1.0 equiv.) and a manganese catalyst (e.g., Mn-TMTACN complex, 1.0 mol%) in a solvent mixture of tert-butanol and water.
-
Add sodium bicarbonate (0.3 equiv.) as a buffer.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (10 equiv.) dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a small amount of MnO₂ to decompose excess H₂O₂.
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford 1,2-epoxyoctane.
Asymmetric Epoxidation: Accessing Chiral Epoxides
The synthesis of enantiomerically pure epoxides is crucial in drug development. Two landmark methods, the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations, provide reliable access to chiral epoxides from different classes of alkenes.
Sharpless-Katsuki Epoxidation
The Sharpless epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols .[8][20]
Catalyst System: The catalyst is formed in situ from titanium(IV) isopropoxide [Ti(OiPr)₄] and a chiral diethyl or diisopropyl tartrate (DET or DIPT). tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant.[8]
Predictable Selectivity: A key strength of the Sharpless epoxidation is its predictable stereochemical outcome. The choice of the L-(+)- or D-(-)-tartrate ligand dictates which face of the alkene is epoxidized, allowing for the synthesis of either epoxide enantiomer with high enantiomeric excess (typically >90% ee).[1][20]
Experimental Protocol: Asymmetric Epoxidation of Geraniol [21][22]
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and powdered 4Å molecular sieves. Cool the suspension to -20 °C.
-
Add L-(+)-diethyl tartrate ((+)-DET, 1.2 equiv.) followed by Ti(OiPr)₄ (1.0 equiv.) via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Add geraniol (1.0 equiv.) to the reaction mixture.
-
Slowly add a solution of TBHP in a non-polar solvent (2.0 equiv.) dropwise, maintaining the internal temperature below -20 °C.
-
Stir the reaction at -20 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding water and allowing the mixture to warm to room temperature. Add a 10% aqueous NaOH solution and stir vigorously for 1 hour until the phases become clear.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting (2S,3S)-2,3-epoxygeraniol by flash column chromatography.
Jacobsen-Katsuki Epoxidation
The Jacobsen epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes , particularly cis-disubstituted and conjugated alkenes like styrenes.[23][24] This makes it complementary to the Sharpless method, which requires an allylic alcohol.[23]
Catalyst System: The reaction employs a chiral manganese(III)-salen complex (Jacobsen's catalyst) and typically uses a stoichiometric oxidant such as sodium hypochlorite (bleach) or m-CPBA.[24]
Efficacy and Scope: The Jacobsen epoxidation provides high enantioselectivities (often >90% ee) for a variety of cis-alkenes and styrenes.[17] trans-Alkenes are generally poorer substrates.[23] The addition of a co-catalyst, such as 4-phenylpyridine N-oxide (PPNO), can often improve reaction rates and enantioselectivity.
Caption: Substrate scope of Sharpless vs. Jacobsen asymmetric epoxidation.
Comparative Analysis
To facilitate direct comparison, the table below summarizes the key features of the discussed oxidizing agents for the epoxidation of a generic alkene.
| Feature | m-CPBA | Oxone®/Acetone (DMDO) | H₂O₂ / Mn Catalyst | Sharpless Epoxidation | Jacobsen Epoxidation |
| Active Species | Peroxy acid | Dimethyldioxirane | High-valent metal-oxo | Ti-peroxo complex | Mn(V)-oxo complex |
| Typical Yield | Good to Excellent | Excellent | Moderate to Excellent | Good to Excellent | Good to Excellent |
| Substrate Scope | Broad (favors e⁻ rich) | Very Broad | Broad (catalyst dependent) | Allylic Alcohols | cis- & Conjugated Alkenes |
| Stereoselectivity | Stereospecific | Stereospecific | Stereospecific | Highly Enantioselective | Highly Enantioselective |
| Reaction pH | Acidic | Neutral | Near-Neutral (buffered) | Neutral | Buffered (often basic) |
| Byproducts | m-chlorobenzoic acid | K₂SO₄, KHSO₄, Acetone | Water | t-Butanol, Ti-salts | NaCl, Oxidant byproduct |
| Safety Profile | Flammable solid; shock-sensitive when pure | Exothermic, gas evolution | Strong oxidant | Peroxide handling | Oxidant handling |
| Green Profile | Poor (chlorinated waste) | Good (inorganic salts) | Excellent (water byproduct) | Moderate | Moderate |
| Cost | Moderate | Low | Low (reagents), Catalyst can be expensive | Moderate to High | Moderate to High |
Conclusion and Future Outlook
The selection of an epoxidation agent is a multi-faceted decision that balances efficacy with practical and environmental considerations.
-
m-CPBA remains a reliable and versatile reagent for general-purpose epoxidation, particularly on a small scale, though its safety and waste profile are significant drawbacks.
-
The Oxone®/acetone system represents a superior alternative for many applications, offering excellent yields under neutral conditions with a much-improved environmental footprint. Its operational simplicity makes it highly suitable for both research and process scales.
-
Hydrogen peroxide-based systems are the greenest option, producing only water as a byproduct. Their widespread adoption hinges on the continued development of robust, selective, and recyclable catalysts that can activate H₂O₂ efficiently.[4]
-
For the synthesis of chiral building blocks, the Sharpless and Jacobsen epoxidations are indispensable tools, providing predictable and high enantioselectivity for their respective substrate classes.
The future of epoxidation chemistry is geared towards greater sustainability. This includes the development of novel catalysts for activating benign oxidants like H₂O₂ and even molecular oxygen, the use of flow chemistry to mitigate safety concerns with exothermic reactions, and the application of biocatalysis to achieve unparalleled selectivity under mild conditions.[15] By understanding the strengths and limitations of the currently available methods, researchers can not only achieve their synthetic goals but also contribute to a safer and more sustainable chemical enterprise.
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A Comparative Guide to the Biological Activity of 2-Aryloxirane Derivatives
The oxirane (or epoxide) ring, a three-membered cyclic ether, is a privileged scaffold in medicinal chemistry. Its inherent ring strain makes it susceptible to nucleophilic attack, allowing for covalent interactions with biological macromolecules. This reactivity, when appropriately tuned through structural modifications, has been harnessed to develop a wide array of therapeutic agents. Within this class, 2-aryloxirane derivatives, characterized by a phenyl or substituted phenyl group attached to the oxirane ring, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of 2-aryloxirane derivatives, with a particular focus on understanding their structure-activity relationships (SAR).
The 2-Aryloxirane Scaffold: A Platform for Diverse Biological Activity
The 2-aryloxirane scaffold, including the representative compound 2-(4-methylphenyl)oxirane, serves as a versatile template for drug design. The aryl group can be readily modified with various substituents to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological target affinity and pharmacokinetic properties. The oxirane ring, on the other hand, often acts as a warhead, forming covalent bonds with nucleophilic residues in enzyme active sites or other biological targets.
Anticancer Activity of 2-Aryloxirane Derivatives
The anticancer potential of oxirane-containing compounds is well-documented, and 2-aryloxirane derivatives are no exception. Their mechanism of action often involves the alkylation of DNA or the inhibition of key enzymes involved in cancer cell proliferation.
A study on a series of 2-aryl-1,8-naphthyridin-4-ones, which can be considered bioisosteres of 2-aryloxiranes, demonstrated that the nature of the aryl substituent significantly impacts cytotoxic activity. For instance, compounds with a naphthyl group at the C2-position exhibited potent cytotoxicity against human lung cancer (A549) and renal cancer (Caki-2) cell lines, with IC50 values in the low micromolar range.[1] This suggests that extending the aromatic system can enhance anticancer activity.
Furthermore, research on other heterocyclic compounds incorporating aryl moieties has provided insights into the structure-activity relationships that may be applicable to 2-aryloxiranes. For example, in a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, derivatives with electron-withdrawing groups on the aryl ring showed promising antiproliferative effects against liver, prostate, and breast cancer cell lines.[2]
Table 1: Comparative Cytotoxicity of Selected Aryl-Containing Heterocyclic Compounds
| Compound Class | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-1,8-naphthyridin-4-one | 2-Naphthyl | A549 (Lung) | 2.3 | [1] |
| 2-Aryl-1,8-naphthyridin-4-one | 2-Naphthyl | Caki-2 (Renal) | 13.4 | [1] |
| Pyridine-3-carbonitrile | 4-Nitrophenyl | HepG2 (Liver) | ~5 | [2] |
| Pyridine-3-carbonitrile | 3-Nitrophenyl | DU145 (Prostate) | ~1 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The 2-aryloxirane derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plate is incubated for 48-72 hours to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity of 2-Aryloxirane Derivatives
The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The electrophilic nature of the oxirane ring makes it an attractive functional group for targeting bacterial and fungal enzymes.
While direct comparative studies on a series of this compound derivatives are scarce, research on related structures provides valuable insights. For example, a study on novel quinoxaline derivatives, which also feature an aromatic core, demonstrated that substitutions on the phenyl ring significantly influence antimicrobial activity. Compounds with electron-withdrawing groups, such as chloro and nitro, on the phenyl ring exhibited enhanced inhibitory activity against both Gram-positive and Gram-negative bacteria.[3][4]
Another study on 2-substituted benzoxazole derivatives found that certain compounds displayed potent antibacterial activity, particularly against E. coli.[2] Molecular docking studies suggested that these compounds may act by inhibiting DNA gyrase, a crucial bacterial enzyme. This highlights a potential mechanism of action for 2-aryloxirane derivatives as well.
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Aryl-Containing Heterocycles
| Compound Class | Aryl Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | 4-Chlorophenyl | S. aureus | 12.5 | [3] |
| Quinoxaline Derivative | 4-Nitrophenyl | E. coli | 25 | [3] |
| Benzoxazole Derivative | 4-Fluorophenyl | E. coli | <25 | [2] |
| Quinoxaline Derivative | 4-Chlorophenyl | B. subtilis | 16 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacterium or fungus is prepared in a suitable broth medium.
-
Serial Dilution: The 2-aryloxirane derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbes with no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity of 2-Aryloxirane Derivatives
Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents. One promising target for anti-inflammatory drugs is soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxides of fatty acids. Therefore, inhibitors of sEH can increase the levels of these endogenous anti-inflammatory mediators.
The 2-aryloxirane scaffold is a key feature of many sEH inhibitors. The oxirane ring can mimic the substrate and interact with the enzyme's active site. A study on selenourea derivatives bearing an adamantane moiety as sEH inhibitors demonstrated that these compounds exhibited potent anti-inflammatory activity by suppressing nitric oxide synthesis in LPS-stimulated macrophages.[5] While not 2-aryloxiranes themselves, this study underscores the potential of epoxide-containing molecules in modulating inflammatory pathways.
Research on 2-aryloxy methyl oxazolines has also shown that substitutions on the aryl ring are crucial for anti-inflammatory activity.[6] Compounds with electron-donating groups on the phenyl ring exhibited significant anti-inflammatory effects in a carrageenan-induced rat paw edema model.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The 2-aryloxirane derivatives are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.
Conclusion and Future Directions
The 2-aryloxirane scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. The available literature, primarily on related aryl-containing heterocyclic compounds, strongly suggests that the biological activity of 2-aryloxirane derivatives can be finely tuned by modifying the substituents on the aryl ring.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives with a variety of substituents on the phenyl ring. Such studies will be crucial for establishing clear structure-activity relationships and for identifying lead compounds for further development as anticancer, antimicrobial, or anti-inflammatory agents. The exploration of their mechanisms of action, through techniques like molecular docking and enzymatic assays, will also be essential for rational drug design and optimization.
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI, [Link]
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Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC - NIH, [Link]
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A Senior Application Scientist's Guide to the Synthesis of 4-Methylstyrene Oxide: A Cost-Benefit Analysis
For researchers and professionals in drug development and fine chemical synthesis, the selection of a synthetic route is a critical decision balancing economic viability with performance and safety. 4-Methylstyrene oxide, a key chiral building block and intermediate, is accessible through several synthetic pathways. This guide provides an in-depth, objective comparison of the most common methods for its synthesis, supported by experimental data and field-proven insights to inform your selection process.
Executive Summary
The synthesis of 4-methylstyrene oxide is primarily achieved through the epoxidation of 4-methylstyrene. The choice of oxidant and catalyst dictates the cost, efficiency, safety, and environmental impact of the process. This guide analyzes four principal methodologies:
-
Classical Epoxidation with Peroxyacids (e.g., m-CPBA): A reliable, high-yielding laboratory method.
-
Catalytic Epoxidation with Hydrogen Peroxide: A greener and more atom-economical approach.
-
Metal-Catalyzed Aerobic Epoxidation: Utilizes inexpensive and abundant molecular oxygen.
-
Biocatalytic Epoxidation: Offers unparalleled stereoselectivity for chiral applications.
Each method presents a unique cost-benefit profile, which we will dissect to provide a clear framework for decision-making.
Method 1: Classical Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This long-established method is often the go-to for small-scale laboratory synthesis due to its simplicity and generally high yields. The electrophilic oxygen of the peroxyacid readily reacts with the electron-rich double bond of 4-methylstyrene.
Causality of Experimental Choices: The use of a chlorinated solvent like dichloromethane (DCM) is common due to the good solubility of both the alkene and m-CPBA. A buffer, such as sodium bicarbonate, is often employed to neutralize the meta-chlorobenzoic acid byproduct, which can otherwise catalyze the ring-opening of the desired epoxide.
dot
Caption: Workflow for m-CPBA epoxidation.
Cost-Benefit Analysis:
-
Cost: High. m-CPBA is a relatively expensive stoichiometric oxidant. The cost of chlorinated solvents and waste disposal also contributes significantly.
-
Performance: Excellent yields (often >90%) and high selectivity are achievable under optimized conditions. The reaction is typically fast at room temperature.
-
Safety & Environment: m-CPBA is a potentially explosive solid, requiring careful handling and storage.[1] The use of chlorinated solvents and the generation of a stoichiometric amount of chlorinated aromatic waste are significant environmental drawbacks. The epoxidation reaction itself is highly exothermic, posing a potential safety hazard if not properly controlled.[2]
Method 2: Catalytic Epoxidation with Hydrogen Peroxide (H₂O₂)
This method represents a significant step towards a "greener" synthesis. Hydrogen peroxide is an inexpensive and environmentally benign oxidant, with water as its only byproduct. The key to this method is the choice of catalyst to activate the H₂O₂.
Causality of Experimental Choices: Catalysts like methylrhenium trioxide (MTO) are highly effective at activating H₂O₂ for epoxidation.[3][4] The reaction is often performed in a solvent system like acetonitrile/water to facilitate the interaction of the organic substrate and the aqueous oxidant with the catalyst.
dot
Caption: Catalytic epoxidation with H₂O₂.
Cost-Benefit Analysis:
-
Cost: Moderate. Hydrogen peroxide is significantly cheaper than m-CPBA. The main cost driver is the catalyst, which can be expensive (e.g., rhenium-based) but is used in catalytic amounts.
-
Performance: Good to excellent yields can be achieved. However, selectivity can be an issue, with potential for side reactions like diol formation, especially in acidic aqueous media.[3][4]
-
Safety & Environment: This is a much "greener" alternative to the m-CPBA method. The primary byproduct is water. However, concentrated hydrogen peroxide is a strong oxidizer and requires careful handling. The use of heavy metal catalysts, although in small quantities, necessitates consideration of catalyst recovery and waste stream contamination.
Method 3: Metal-Catalyzed Aerobic Epoxidation
Utilizing molecular oxygen from the air as the terminal oxidant is the most atom-economical and inherently green approach. This method relies on a metal catalyst to facilitate the reaction between the alkene and oxygen, often with a co-reductant.
Causality of Experimental Choices: Manganese complexes, such as Mn(TPA)Cl₂, have shown excellent activity for the aerobic epoxidation of styrene derivatives.[5] A co-reductant, like isobutyraldehyde, is required to facilitate the catalytic cycle. The choice of solvent can significantly impact reaction rates and yields.
Cost-Benefit Analysis:
-
Cost: Potentially very low. Air is a free and abundant oxidant. The cost is primarily associated with the catalyst synthesis and the co-reductant.
-
Performance: High conversions and selectivities have been reported for styrene derivatives under optimized conditions.[5] However, these systems can be complex to optimize and may require longer reaction times compared to other methods.
-
Safety & Environment: This method aligns well with the principles of green chemistry by using a sustainable oxidant. The main waste products are derived from the co-reductant. The flammability of organic solvents and aldehydes needs to be carefully managed.
Method 4: Biocatalytic Epoxidation
For applications requiring high enantiopurity, such as in the synthesis of chiral drugs, biocatalysis offers a significant advantage. Enzymes like peroxygenases and engineered cytochrome P450s can catalyze the epoxidation of styrenes with excellent stereoselectivity.
Causality of Experimental Choices: An unspecific peroxygenase from Agrocybe aegerita (rAaeUPO) can be used to catalyze the epoxidation of styrene derivatives.[6] These reactions often use tert-butyl hydroperoxide as the oxidant. For P450 systems, H₂O₂ can be used, and enzyme engineering can be employed to tune the selectivity and activity for a specific substrate.[7]
dot
Caption: Biocatalytic epoxidation workflow.
Cost-Benefit Analysis:
-
Cost: High. The cost of enzyme production and purification is a major factor.[8][9][10] Biocatalyst stability can also be a limitation, requiring careful process design to maximize turnover numbers.[11]
-
Performance: The key advantage is excellent enantioselectivity (often >99% ee), which is difficult to achieve with chemical methods.[7] Turnover numbers and reaction rates can be lower than in traditional chemical synthesis.
-
Safety & Environment: Biocatalytic reactions are typically performed under mild conditions (room temperature, neutral pH) in aqueous media, making them inherently safer and more environmentally friendly.
Comparative Data Summary
| Method | Oxidant | Catalyst | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |
| Classical Epoxidation | m-CPBA | None | >90% | High | Simple, reliable, high yield | Expensive, hazardous oxidant, chlorinated waste |
| Catalytic Epoxidation | H₂O₂ | e.g., MTO | 80-95% | Moderate to High | Green oxidant (water byproduct), cheaper oxidant | Catalyst cost, potential for diol formation |
| Aerobic Epoxidation | O₂ (Air) | e.g., Mn(TPA)Cl₂ | >90% | High | Very cheap and green oxidant | Requires co-reductant, potentially slower |
| Biocatalytic Epoxidation | H₂O₂ / tBuOOH | Peroxygenase/P450 | Variable | High (Excellent Enantioselectivity) | High enantiopurity, mild conditions, green | High enzyme cost, lower productivity |
Experimental Protocols
Protocol 1: Epoxidation of 4-Methylstyrene with m-CPBA
-
Dissolve 4-methylstyrene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add solid sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (~77%, 1.2 eq) in DCM to the stirred mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the solid salts.
-
Wash the filtrate sequentially with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methylstyrene oxide.
Protocol 2: Biocatalytic Epoxidation of cis-β-Methylstyrene with rAaeUPO
This protocol for a related substrate illustrates the general procedure.[6]
-
Immobilize recombinant Agrocybe aegerita peroxygenase (rAaeUPO) on a suitable support (e.g., Immobead IB-COV-1).
-
Add the immobilized enzyme to neat cis-β-methylstyrene in a reaction vessel.
-
Continuously feed tert-butyl hydroperoxide (tBuOOH) at a controlled rate (e.g., 5 mM h⁻¹) while agitating the mixture at room temperature.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Upon reaching the desired conversion, filter to recover the immobilized enzyme.
-
The product, (1R,2S)-cis-β-methylstyrene oxide, can be purified from the remaining substrate by distillation or chromatography.
Conclusion and Recommendations
The optimal synthetic method for 4-methylstyrene oxide is highly dependent on the specific requirements of the application.
-
For small-scale, rapid synthesis where cost is not the primary concern , the classical m-CPBA method remains a robust and reliable choice.
-
For larger-scale production where environmental impact and cost are significant factors , catalytic epoxidation with hydrogen peroxide offers a compelling green alternative, provided that side reactions can be minimized and the catalyst can be efficiently recycled.
-
Aerobic epoxidation represents a highly promising future direction for industrial synthesis due to its exceptional atom economy, though further catalyst development is needed to improve reaction kinetics and simplify the process.
-
For applications in pharmaceuticals and chiral synthesis where enantiopurity is paramount , biocatalytic epoxidation is the superior method, despite the higher initial costs associated with the enzyme. Ongoing research into enzyme immobilization and improving stability is making this approach increasingly economically viable.[8][9]
Researchers and drug development professionals must weigh these factors of cost, performance, safety, and environmental impact to select the most appropriate synthetic route for their needs. This guide provides the foundational data and expert insights to make that decision an informed one.
References
- Borole, A. P., & Davison, B. D. (2007). Techno-economic analysis of biocatalytic processes for production of alkene epoxides. Applied Biochemistry and Biotechnology, 137-140(1-12), 437-449.
- Tufvesson, P., Lima-Ramos, J., Nordblad, M., & Woodley, J. M. (2011). Guidelines and cost analysis for catalyst production in biocatalytic processes. Organic Process Research & Development, 15(1), 266-274.
- Al-Ajlouni, A. M., & Espenson, J. H. (1995). Epoxidation of styrenes by hydrogen peroxide as catalyzed by methylrhenium trioxide. Journal of the American Chemical Society, 117(37), 9243-9250.
- Yuan, Y., et al. (2023). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
- Mohan, R. S., & Centko, R. S. (1998). The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in 1H NMR and 13C NMR Spectroscopy for Sophomore Organic Laboratories.
- Zhang, Y., et al. (2023).
- American Chemistry Council. (n.d.). Safety and Handling of Organic Peroxides. Retrieved from [A relevant URL on organic peroxide safety would be cited here].
- Hofmann, K., et al. (2018). Peroxygenase-Catalysed Epoxidation of Styrene Derivatives in Neat Reaction Media. Chemistry – A European Journal, 24(5), 1013-1016.
- Chemistry lover. (2021, March 6). mCPBA vs H2O2 || epoxidation || Chemoselectivity [Video]. YouTube.
- Ren, Y., et al. (2018). Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. Chemical Science, 9(13), 3343-3349.
- Organic Syntheses Procedure. (n.d.). (R,R)-trans-β-METHYLSTYRENE OXIDE. Retrieved from [A valid URL for the Organic Syntheses procedure would be cited here].
- Morozov, A. N., & Chatfield, D. C. (2012). Chloroperoxidase-catalyzed epoxidation of cis-β-methylstyrene: distal pocket flexibility tunes catalytic reactivity. The Journal of Physical Chemistry B, 116(43), 12905-12914.
- Hågström, A., et al. (2011). Chemo-enzymatic epoxidation-process options for improving biocatalytic productivity. Biotechnology Progress, 27(1), 67-76.
- Mendelovici, M., & Glotter, E. (1984). Epoxidation and Baeyer–Villiger Oxidation of γ-Hydroxy-Αβ-Unsaturated Ketones on Exposure to m-Chloroperbenzoic Acid. Journal of Medicinal Chemistry, 27(7), 831-836.
- Claypool, J. T., et al. (2014). Technoeconomic evaluation of bio-based styrene production by engineered Escherichia coli. Biotechnology and Bioengineering, 111(7), 1450-1456.
- Intratec Solutions. (n.d.). Economic Analysis: Styrene Production Processes.
- Fan, G., et al. (2025). Biomass-based styrene production: Process design, techno-economic analysis and life cycle assessment. Chemical Engineering Science, 320(Part A), 122460.
- Darabi, M., et al. (2023). Ni(II) complex on the surface of mesoporous modified-KIT-6 as a new, reusable and highly efficient nanocatalyst for the synthesis of tetrazole and pyranopyrazole derivatives. RSC Advances, 13(18), 12085-12097.
- Wikipedia. (n.d.). Epoxy. Retrieved from [https://en.wikipedia.org/wiki/Epoxy].
- Tufvesson, P., et al. (2013). Progress in biocatalysis with immobilized viable whole cells: systems development, reaction engineering and applications. Biotechnology Letters, 35(10), 1549-1560.
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A Senior Application Scientist's Guide to Chiral Stationary Phases for the Separation of 2-(4-Methylphenyl)oxirane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the precise separation of enantiomers is not merely a matter of purity, but a fundamental requirement for safety and efficacy. The compound 2-(4-Methylphenyl)oxirane, a chiral epoxide, serves as a critical building block for a variety of pharmacologically active molecules. Its stereoisomers can exhibit markedly different biological activities, making their resolution a critical step in the research and development pipeline. This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the enantioselective separation of this compound, grounded in experimental evidence and the principles of chiral recognition.
The Central Challenge: Resolving the Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, rendering their separation by conventional chromatographic methods impossible. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, stands as the most robust and widely adopted technique for this purpose. The success of this separation hinges on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.
Polysaccharide-Based CSPs: The Gold Standard for Aromatic Epoxides
For the separation of aromatic compounds such as this compound, polysaccharide-based CSPs have consistently demonstrated superior performance. These CSPs, typically derived from amylose or cellulose that have been functionalized with various carbamate derivatives, offer a rich array of chiral recognition mechanisms. The helical structure of the polysaccharide backbone creates chiral grooves, and the carbamate substituents provide sites for hydrogen bonding, dipole-dipole interactions, and π-π stacking.[1]
A comprehensive study on the enantiomeric separation of fourteen oxirane derivatives highlighted the exceptional capabilities of polysaccharide-based CSPs.[2] The research underscored that for oxiranes possessing a π-aromatic system, such as this compound, these CSPs are particularly effective.[2]
Comparative Performance: Amylose vs. Cellulose Derivatives
Among the plethora of available polysaccharide CSPs, two have emerged as frontrunners for the separation of aromatic epoxides: amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate). These are commercially available as Chiralpak® AD-H and Chiralcel® OD-H, respectively.
A systematic investigation into the separation of various oxirane derivatives revealed a general trend in the chiral separation ability, with the amylose-based stationary phase often exhibiting a stronger resolving power for this class of compounds.[2] The study established the following order of performance for the tested CSPs: Chiralpak AD > Chiralcel OD > Chiralcel OJ > Chiralcel OG > Chiralpak AS.[2]
The superior performance of Chiralpak AD for many oxiranes can be attributed to the specific spatial arrangement of the carbamate groups on the amylose backbone, which may allow for more favorable interactions with the epoxide and the aromatic ring of the analyte.[2]
Table 1: Comparison of Polysaccharide-Based CSPs for Oxirane Derivatives
| Chiral Stationary Phase | Chiral Selector | Key Strengths for Aromatic Epoxides |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Generally provides higher separation factors (α) for oxiranes with π-aromatic systems.[2] |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Highly versatile and effective for a broad range of aromatic compounds, including many oxiranes.[2] |
It is crucial to note that while general trends exist, the selection of a CSP can be analyte-specific. Therefore, for novel compounds, an initial screening of both amylose and cellulose-based columns is a prudent strategy.
The Mechanism of Chiral Recognition
The enantioseparation of this compound on polysaccharide-based CSPs is governed by a combination of intermolecular interactions. The presence of the aromatic ring in the analyte is essential for effective chiral recognition on these phases.[2]
-
π-π Interactions: The electron-rich phenyl group of the analyte interacts with the electron-deficient aromatic rings of the 3,5-dimethylphenylcarbamate selectors on the CSP.
-
Dipole-Dipole Interactions: The polar oxirane ring of the analyte engages in dipole-dipole interactions with the carbamate groups of the CSP.
-
Steric Fit: The overall shape of the analyte and the spatial arrangement of its substituents relative to the chiral center play a crucial role in how well it fits into the chiral grooves of the CSP. The closer a bulky group is to the stereocenter, the more pronounced the chiral recognition.[2]
Figure 2: Experimental workflow for the chiral separation of this compound.
5. Optimization Strategy:
-
If the resolution is not optimal, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% 2-Propanol). Increasing the alcohol content generally decreases retention time but may also affect enantioselectivity.
-
Other alcohols, such as ethanol, can be screened as mobile phase modifiers.
-
For basic or acidic analytes, the addition of a small amount of an additive (e.g., 0.1% diethylamine for basic compounds or 0.1% trifluoroacetic acid for acidic compounds) to the mobile phase can improve peak shape and resolution.
Conclusion
The enantiomeric separation of this compound is most effectively achieved using polysaccharide-based chiral stationary phases. Both amylose and cellulose derivatives, particularly Chiralpak® AD-H and Chiralcel® OD-H, have demonstrated high success rates for structurally related aromatic epoxides. The selection of the optimal CSP and mobile phase composition is paramount and should be guided by an initial screening followed by systematic optimization. A thorough understanding of the underlying chiral recognition mechanisms, which are primarily driven by π-π stacking and dipole-dipole interactions, empowers the researcher to make informed decisions during method development. The protocols and insights provided in this guide serve as a comprehensive starting point for achieving robust and reliable enantioseparations of this critical chiral building block.
References
- Zhou, W., et al. "Enantiomeric Separation of Several Oxirane Derivatives by High Performance Liquid Chromatography on Polysaccharide-Based Chiral Stationary Phases." Journal of Liquid Chromatography & Related Technologies, vol. 31, no. 18, 2008, pp. 2879-2891.
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ResearchGate. "Enantiomeric Separation of Several Oxirane Derivatives by High Performance Liquid Chromatography on Polysaccharide-Based Chiral Stationary Phases | Request PDF." Accessed January 12, 2026. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. "A Review on Chiral Stationary Phases for Separation of Chiral Drugs." Accessed January 12, 2026. [Link]
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Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." Accessed January 12, 2026. [Link]
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LCGC International. "Application Notes: Chiral." Accessed January 12, 2026. [Link]
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American Pharmaceutical Review. "Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development." Accessed January 12, 2026. [Link]
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PMC. "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Accessed January 12, 2026. [Link]
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PubChem. "this compound." Accessed January 12, 2026. [Link]
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Phenomenex. "Chiral HPLC Separations." Accessed January 12, 2026. [Link]
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ResearchGate. "Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages." Accessed January 12, 2026. [Link]
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Green Chemistry. "Stereoselective benzylic hydroxylation of alkylbenzenes and epoxidation of styrene derivatives catalyzed by the peroxygenase of Agrocybe aegerita." Accessed January 12, 2026. [Link]
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Organic Syntheses. "(R,R)-trans-β-METHYLSTYRENE OXIDE." Accessed January 12, 2026. [Link]
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ResearchGate. "Separation of racemic drugs on Chiralpak AD-H and Chiralpak AS-H." Accessed January 12, 2026. [Link]
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MDPI. "Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods." Accessed January 12, 2026. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. "A Review on Chiral Stationary Phases for Separation of Chiral Drugs." Accessed January 12, 2026. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(4-Methylphenyl)oxirane
This guide provides a detailed comparison of two primary analytical methods for the quantification of 2-(4-Methylphenyl)oxirane (also known as p-Methylstyrene oxide), a key intermediate and potential impurity in various chemical syntheses. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and validate the most appropriate analytical technique for their specific application, whether for routine quality control, stability testing, or trace-level impurity profiling.
The principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1) form the foundation of this comparison, ensuring that methods are suitable for their intended purpose.[1][2][3][4]
Introduction to this compound and Analytical Imperatives
This compound is a reactive epoxide compound. Its quantification is critical for several reasons:
-
Process Control: Monitoring its formation and consumption during a chemical reaction ensures process efficiency and consistency.
-
Product Quality: As a potential residual starting material or intermediate, its presence in a final product must be controlled to meet specifications.
-
Safety and Toxicology: Epoxides as a class are known for their reactivity and potential as alkylating agents. Controlling their levels is often a regulatory requirement.
The choice of an analytical method depends heavily on the intended application, required sensitivity, sample matrix, and available instrumentation. Here, we compare two powerful and widely adopted chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle & Rationale: Gas chromatography is an ideal technique for volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The Flame Ionization Detector (FID) is a universal detector for organic compounds, providing a robust and proportional response to the mass of carbon atoms, making it excellent for quantification.
Causality Behind Experimental Choices:
-
Injector Temperature (250 °C): Set significantly above the analyte's boiling point to ensure rapid and complete vaporization without causing thermal degradation.
-
Column Choice (e.g., DB-5 or equivalent): A non-polar 5% phenyl-methylpolysiloxane column is selected for its versatility and ability to separate compounds based primarily on boiling point differences, which is suitable for resolving this compound from common process solvents and related impurities.
-
Temperature Program: A gradient is used to ensure sharp peaks for volatile components at the beginning of the run and efficient elution of any less volatile components, reducing analysis time and improving peak shape.
-
Detector (FID at 270 °C): The FID is chosen for its high sensitivity to hydrocarbons and its linear response over a wide concentration range. The temperature is kept high to prevent condensation of eluting compounds.
Experimental Protocol: GC-FID
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Dichloromethane or Acetonitrile) at 1.0 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the test sample in the same solvent to an expected concentration within the calibration range. For a 10 mg/mL sample solution, a target concentration of 1.0% impurity would correspond to 100 µg/mL.
-
GC System & Conditions:
-
System: Agilent 7890 GC with FID or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector: Split mode (50:1), 250 °C.
-
Injection Volume: 1 µL.
-
Oven Program: Initial 60 °C hold for 2 min, ramp at 15 °C/min to 240 °C, hold for 5 min.
-
Detector: FID at 270 °C.
-
-
Analysis: Inject the calibration standards to establish a calibration curve. Inject the sample solution and quantify using the established curve.
Workflow for GC-FID Analysis
Caption: Workflow for quantification via GC-FID.
Method 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle & Rationale: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP-HPLC) method is most suitable. The aromatic ring in the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection with a UV detector.[5][6] This method is particularly advantageous for non-volatile or thermally labile samples where GC is not feasible.
Causality Behind Experimental Choices:
-
Column Choice (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its non-polar nature effectively retains the moderately non-polar this compound, separating it from polar starting materials or reagents.
-
Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile and water provides good solvating power and is UV transparent. A gradient elution is often employed to provide robust separation of impurities with varying polarities.
-
UV Detection Wavelength (e.g., 220 nm or 258 nm): The wavelength is selected to maximize the signal for the analyte. While the absorbance maximum provides the highest sensitivity, a lower wavelength like 220 nm can be a good universal choice for many aromatic compounds if specificity is demonstrated. A wavelength of 258 nm has also been used effectively for similar epoxides.[5]
-
Column Temperature (30 °C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.
Experimental Protocol: HPLC-UV
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at 1.0 mg/mL. Perform serial dilutions to create calibration standards from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the test sample in the same diluent to an expected concentration within the calibration range. Ensure the sample is fully dissolved.
-
HPLC System & Conditions:
-
System: Agilent 1260 Infinity II LC with DAD or equivalent.
-
Column: 150 mm x 4.6 mm ID, 5 µm particle size, C18 (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD) at 220 nm.
-
-
Analysis: Inject the calibration standards to establish a calibration curve. Inject the sample solution and quantify using the established curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for quantification via HPLC-UV.
Cross-Validation and Method Comparison
The central objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4] A cross-validation exercise compares the performance of two distinct methods to ensure they provide equivalent results within acceptable statistical limits.
Data Summary: Head-to-Head Performance
The following table summarizes typical validation performance characteristics for the two methods, based on established literature for similar analytes and ICH Q2(R1) guidelines.[1][2][7]
| Parameter | GC-FID | HPLC-UV | Commentary |
| Specificity | Excellent (based on retention time) | Excellent (based on retention time & UV spectrum) | HPLC-DAD offers higher confidence in peak identity via spectral matching. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods show excellent linearity over a typical range. |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL | The range should cover from the reporting threshold to 120% of the specification limit. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods are highly accurate when properly validated. |
| Precision (% RSD) | < 2.0% | < 2.0% | Both methods demonstrate excellent repeatability and intermediate precision. |
| LOD (Limit of Detection) | ~0.25 ppm | ~0.30 ppm | GC-FID is often slightly more sensitive for this class of volatile compounds.[7] |
| LOQ (Limit of Quantitation) | ~0.8 ppm | ~1.0 ppm | Both methods are capable of quantifying low-level impurities. |
| Robustness | High | High | Minor variations in flow, temperature, and mobile phase composition show minimal impact. |
Discussion: Selecting the Right Method
The choice between GC-FID and HPLC-UV is not merely about performance metrics but also about the application context.
-
GC-FID is the preferred method when:
-
The analyte is known to be volatile and thermally stable.
-
The sample matrix is relatively clean and does not contain non-volatile components that could contaminate the GC inlet or column.
-
High sensitivity is paramount for trace-level analysis of residual impurities.
-
The primary goal is quantification without the need for the additional identity confirmation that a mass spectrometer (MS) or DAD provides.
-
-
HPLC-UV is the preferred method when:
-
The thermal stability of the analyte is unknown or questionable. Epoxides can be prone to rearrangement at high temperatures.[8]
-
The sample matrix contains non-volatile components (e.g., salts, polymers, excipients) that would damage a GC system.
-
Additional peak purity and identity confirmation via a Diode Array Detector (DAD) is desired.
-
The laboratory has greater expertise or availability of HPLC instrumentation. In some cases, derivatization may be required to enhance sensitivity for epoxides without strong chromophores.[9][10]
-
Conclusion
Both GC-FID and HPLC-UV are powerful, reliable, and validatable methods for the quantitative analysis of this compound. A thorough risk assessment of the sample properties and analytical objectives should guide method selection.[11] GC-FID often provides superior sensitivity for this volatile compound, making it ideal for trace impurity analysis in clean matrices. Conversely, the versatility of HPLC-UV makes it a more robust choice for complex sample matrices or when the analyte's thermal stability is a concern. For comprehensive drug development programs, having both methods validated allows for orthogonal testing, providing a higher degree of confidence in the analytical results.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]
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Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed. [Link]
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The Discovery-Oriented Approach to Organic Chemistry. 4. Epoxidation of p-Methoxy-trans-β-methylstyrene: An Exercise in NMR and IR Spectroscopy for Sophomore Organic Laboratories. ResearchGate. [Link]
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THE DETERMINATION OF EPOXIDE GROUPS. ResearchGate. [Link]
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- 10. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of Analytical Methods | Lab Manager [labmanager.com]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling 2-(4-Methylphenyl)oxirane
This guide provides essential safety and logistical protocols for the handling of 2-(4-Methylphenyl)oxirane (CAS RN: 13107-39-6), a member of the epoxide chemical class.[1] As a Senior Application Scientist, my objective is to equip you with the necessary knowledge to operate safely, grounded in an understanding of the causality behind each procedural step. Oxiranes, or epoxides, are reactive compounds that demand stringent safety measures to mitigate potential health hazards.[2][3] Adherence to this guide is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Assessment & Immediate Safety Concerns
A foundational understanding of the specific risks associated with this compound is the first step in establishing a safe handling protocol. The compound's hazard profile, summarized below, dictates the necessary protective measures.
Table 1: GHS Hazard Summary for this compound
| Pictogram | GHS Hazard Code | Hazard Statement | Implication for Handling |
|---|---|---|---|
| GHS07 | H227 | Combustible liquid. | Keep away from heat, sparks, open flames, and other ignition sources. |
| GHS07 | H315 | Causes skin irritation.[4][5] | Direct skin contact must be avoided through appropriate gloves and body protection. |
| GHS07 | H317 | May cause an allergic skin reaction. | Prevention of skin contact is critical to avoid sensitization, which can lead to a severe reaction upon subsequent exposures. |
| GHS07 | H319 | Causes serious eye irritation.[4][5] | Robust eye and face protection is mandatory to prevent splashes that could cause significant eye damage. |
| GHS07 | H335 | May cause respiratory irritation.[4][5] | Work must be conducted in a well-ventilated area, ideally a chemical fume hood, to prevent inhalation of vapors.[3][6] |
Furthermore, related epoxide compounds are recognized as potential carcinogens, which reinforces the need for minimizing exposure through all routes.[3][7][8]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is your primary defense against the hazards outlined above. Each component is chosen to provide a specific barrier against the chemical's properties.
Table 2: Required PPE for Handling this compound
| Protection Type | Recommended PPE | Material/Standard | Purpose & Rationale |
|---|---|---|---|
| Eye & Face | Chemical splash goggles and a full-face shield. | Conforming to EN 166 or OSHA 29 CFR 1910.133.[2][9] | Causality: The H319 classification ("Causes serious eye irritation") necessitates a complete seal around the eyes (goggles). A face shield provides an essential secondary layer to protect the entire face from splashes during dispensing or transfers.[2][10] |
| Hand | Double-gloving with chemical-resistant gloves (e.g., Butyl rubber, thick Nitrile rubber). | Compliant with EN374 standard.[2] | Causality: To prevent skin irritation (H315) and allergic sensitization (H317), direct contact must be eliminated. Double-gloving provides redundancy in case the outer glove is compromised. Butyl rubber offers excellent resistance to reactive epoxides. |
| Body | Chemical-resistant lab coat or coveralls, worn over personal clothing. A butyl rubber apron is also recommended.[2] | N/A | Causality: Protects underlying clothing and skin from contamination due to spills or splashes. An apron adds a further layer of chemical resistance over the torso. |
| Respiratory | Work must be performed in a certified chemical fume hood. For situations with potential for aerosol generation or inadequate ventilation, an air-purifying respirator with organic vapor (OV) cartridges is required. | NIOSH-approved respirator. | Causality: The compound can cause respiratory irritation (H335).[4] A fume hood provides primary engineering control to capture vapors at the source. A respirator offers personal protection if engineering controls are insufficient or during an emergency.[10] |
| Foot | Closed-toe, liquid-resistant shoes. | N/A | Causality: Protects feet from potential spills. Perforated shoes or sandals are strictly forbidden in the laboratory.[6][11] |
Procedural Workflow: Donning, Doffing, and Decontamination
Cross-contamination during the removal of PPE is a common source of exposure. A systematic approach to donning and doffing is a self-validating system that ensures safety throughout the workflow.
Step-by-Step Donning & Doffing Protocol
-
Preparation: Before entering the designated handling area, inspect all PPE for damage (e.g., cracks, holes).[6]
-
Donning Sequence (Putting On):
-
Don closed-toe shoes.
-
Don lab coat or coveralls.
-
Don the inner pair of chemical-resistant gloves.
-
Don the outer pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don the full-face shield over the goggles.
-
-
Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.
-
Remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield from the back of the head forward.
-
Remove the lab coat or coveralls, turning it inside out as you remove it to contain contaminants.
-
Remove goggles from the back of the head forward.
-
Remove the inner pair of gloves following the same technique as the outer pair.
-
Wash hands and forearms thoroughly with soap and water.[12]
-
Caption: A visual representation of the sequential process for safely donning and doffing Personal Protective Equipment.
Operational Plan for Handling and Disposal
All direct handling of this compound must occur within a designated area and follow a strict protocol to minimize risk.
Experimental Protocol: Chemical Handling
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[6][12] Lay down absorbent, disposable bench paper.
-
Chemical Dispensing: Conduct all transfers of the chemical within the fume hood. Keep the container tightly sealed when not in use.[12]
-
Post-Procedure: After use, decontaminate any non-disposable equipment. Wipe down the work surface within the fume hood.
-
Storage: Store the chemical in its original, tightly closed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[12][13] Note its sensitivity to air, moisture, and heat.
Spill Management & Disposal
-
Small Spills: In case of a small spill inside the fume hood, absorb the material with an inert absorbent like vermiculite or dry sand.[2] Place the contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal.
-
Waste Disposal: All contaminated materials (gloves, bench paper, absorbent) and residual chemical must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[4] Never pour this chemical down the drain.
Caption: The overall workflow for safely handling this compound from preparation to final disposal.
Emergency Response
In the event of an accidental exposure, immediate and correct first aid is crucial.
-
IF ON SKIN: Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water.[4] If skin irritation or a rash develops, seek medical attention.
-
IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do, and continue rinsing for at least 15 minutes.[4][13] Seek immediate medical attention.[13]
-
IF INHALED: Move the person to fresh air and keep them comfortable for breathing.[4][13] If you feel unwell or if breathing is difficult, call a poison center or doctor.[4]
References
- Benchchem. (n.d.). Personal protective equipment for handling Oxirane, ((2-cyclopentylphenoxy)methyl)-.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Unknown. (n.d.). Safety Precautions in the Laboratory.
- Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from the Chemical Hazards Emergency Medical Management website.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
-
National Center for Biotechnology Information. (n.d.). 2-(3-Methylphenyl)oxirane. PubChem Compound Database. Retrieved from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet - Tris(4-methylphenyl)phosphine.
- CymitQuimica. (n.d.). Oxirane, 2-(4-methylphenyl)-.
- Fisher Scientific. (n.d.). Safety Data Sheet - Oxirane, [(2-methylphenoxy)methyl]-.
- Unknown. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from a university chemistry department's safety guidelines.
- Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals.
- Cayman Chemical. (2024). Safety Data Sheet - TNP-470.
- Unknown. (n.d.). Safety Data Sheet - Propylene oxide.
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from the American Chemistry Council website.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- Kroff Chemical Company Inc. (n.d.). Safety Data Sheet - KR-80QL. Retrieved from Kroff Chemical Company Inc. website.
- Wittenberg University. (n.d.). Handling Chemicals. Retrieved from Wittenberg University, Department of Chemistry.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Oxirane: Human health tier II assessment.
- Renishaw. (2016). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone.
- Agilent. (n.d.). Safety Data Sheet - Microarray Wash Buffer Additive.
Sources
- 1. Oxirane, 2-(4-methylphenyl)- | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Safety Precautions in the Laboratory [ou.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. renishaw.com [renishaw.com]
- 6. artsci.usu.edu [artsci.usu.edu]
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- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
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- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
